molecular formula C11H11NOS B186263 (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol CAS No. 61291-91-6

(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol

Cat. No.: B186263
CAS No.: 61291-91-6
M. Wt: 205.28 g/mol
InChI Key: JSIPFWSPCWZJIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol is a useful research compound. Its molecular formula is C11H11NOS and its molecular weight is 205.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4-methyl-2-phenyl-1,3-thiazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NOS/c1-8-10(7-13)14-11(12-8)9-5-3-2-4-6-9/h2-6,13H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSIPFWSPCWZJIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80353066
Record name (4-methyl-2-phenyl-1,3-thiazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61291-91-6
Record name (4-methyl-2-phenyl-1,3-thiazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-Methyl-2-phenyl-thiazol-5-yl)-methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol (CAS No. 61291-91-6)

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol, a heterocyclic compound of significant interest in medicinal chemistry. The thiazole moiety is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[1] This document details the synthesis, characterization, and potential therapeutic applications of this specific thiazole derivative, providing field-proven insights and detailed experimental protocols to support further research and development. The Chemical Abstracts Service (CAS) number for this compound is 61291-91-6.[2]

Introduction: The Significance of the Thiazole Scaffold

The 1,3-thiazole ring is a privileged heterocyclic motif in drug discovery, valued for its unique electronic properties and ability to engage in various biological interactions. This five-membered aromatic ring containing sulfur and nitrogen atoms is a key structural component in a multitude of natural products and synthetic pharmaceuticals. Its derivatives are known to possess a broad spectrum of pharmacological activities, including but not limited to, anticancer, antibacterial, antifungal, anti-inflammatory, and anti-HIV properties.[1][3] The diverse bioactivities of thiazole-containing compounds underscore the importance of synthesizing and evaluating novel analogs for potential therapeutic applications. This guide focuses on this compound, a derivative that holds promise for further investigation in various therapeutic areas.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in drug development, influencing factors such as solubility, stability, and bioavailability.

PropertyValueSource
CAS Number 61291-91-6[2]
Molecular Formula C₁₁H₁₁NOS[2]
Molecular Weight 205.28 g/mol [2]
Appearance White to off-white crystalline solidCommercially available data
Melting Point 116-118 °CCommercially available data
Solubility Soluble in methanol, ethanol, and other organic solvents.General knowledge

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: the initial formation of the thiazole ring via the Hantzsch thiazole synthesis, followed by the reduction of the ester functionality at the 5-position.

Step 1: Hantzsch Thiazole Synthesis of Ethyl 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylate

The Hantzsch synthesis is a classic and versatile method for the preparation of thiazole derivatives. This reaction involves the condensation of a thioamide with an α-haloketone. In this specific synthesis, thiobenzamide reacts with ethyl 2-chloroacetoacetate to yield the ethyl ester precursor.[1]

Experimental Protocol:

  • To a solution of thiobenzamide (0.1 mol) in 40 mL of ethanol, add an equimolar amount of ethyl 2-chloroacetoacetate (0.1 mol).

  • Reflux the reaction mixture for 5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Neutralize the resulting mixture with a 5% sodium bicarbonate (NaHCO₃) solution.

  • Filter the precipitated solid, wash it thoroughly with water, and dry to obtain the pure ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate.[1]

Causality: The refluxing in ethanol provides the necessary thermal energy for the condensation reaction to proceed at an optimal rate. The basic workup with sodium bicarbonate is crucial to neutralize any excess acid and facilitate the precipitation of the final product.

Characterization of Ethyl 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylate:

  • ¹H NMR (DMSO-d₆, 500 MHz, ppm): δ 8.1 (m, 2H, Ph), 7.50 (m, 3H, Ph), 4.3 (q, 2H, -CH₂CH₃), 2.73 (s, 3H, CH₃), 1.3 (t, 3H, -CH₂CH₃).[4]

  • Mass Spectrum (EI, 70eV): m/z 247 (M⁺).[4]

G thiobenzamide Thiobenzamide ethanol Ethanol, Reflux thiobenzamide->ethanol chloroacetoacetate Ethyl 2-chloroacetoacetate chloroacetoacetate->ethanol ester Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate ethanol->ester

Caption: Hantzsch synthesis of the thiazole ester precursor.

Step 2: Reduction of the Ester to this compound

The final step involves the reduction of the ethyl ester to the corresponding primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent commonly used for this transformation.[5][6]

Experimental Protocol:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether or tetrahydrofuran (THF).

  • Dissolve the ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension at 0 °C (ice bath).

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the dropwise addition of water, followed by a 15% sodium hydroxide (NaOH) solution, and then more water (Fieser workup).[7] This procedure is critical for safely decomposing the excess LiAlH₄ and precipitating the aluminum salts.

  • Filter the resulting solid and wash it with ether or THF.

  • Combine the organic filtrates, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield this compound.

Causality: The use of an inert atmosphere and anhydrous solvents is paramount as LiAlH₄ reacts violently with water.[5] The Fieser workup is a well-established and safe method for quenching LiAlH₄ reductions, resulting in a granular precipitate that is easily filtered.[7]

G ester Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate lah 1. LiAlH4, Anhydrous Ether 2. H2O, NaOH(aq), H2O (Workup) ester->lah alcohol This compound lah->alcohol

Caption: Reduction of the thiazole ester to the target alcohol.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the methyl group, the methylene protons of the alcohol, the phenyl protons, and the hydroxyl proton.

  • ¹³C NMR Spectroscopy: The carbon NMR will provide information on the number and types of carbon atoms present in the molecule.

  • Mass Spectrometry: The mass spectrum will confirm the molecular weight of the compound. The predicted monoisotopic mass is 205.05614 Da.[5] The mass spectrum may also show characteristic fragmentation patterns.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the compound. A reverse-phase C18 column with a mobile phase consisting of a mixture of water and an organic solvent like methanol or acetonitrile is a common starting point for method development for thiazole derivatives.

Potential Biological Applications and Future Directions

The thiazole nucleus is a cornerstone in the development of various therapeutic agents. While specific biological data for this compound is not extensively reported in publicly available literature, the known activities of structurally related compounds provide a strong rationale for its investigation in several key areas.

Anticancer Activity

Numerous thiazole derivatives have demonstrated potent anticancer activity against a range of human cancer cell lines.[3][8] For instance, novel thiazoles carrying a 1,3,4-thiadiazole moiety have shown significant antitumor activity against the liver carcinoma cell line (HepG2), with some compounds exhibiting IC₅₀ values in the sub-micromolar range.[8] The mechanism of action for many anticancer thiazoles involves the inhibition of key enzymes or signaling pathways crucial for cancer cell proliferation and survival.

Future Research: It is highly recommended to screen this compound for its cytotoxic effects against a panel of cancer cell lines, such as those from breast, lung, colon, and liver cancers, using standard assays like the MTT or SRB assay.

Antimicrobial Activity

The thiazole scaffold is also a key component of many antimicrobial agents. Thiazole derivatives have been reported to exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[9] For example, certain synthetic thiazole compounds have shown efficacy against pathogenic strains of Staphylococcus aureus and Escherichia coli.[9]

Future Research: The antimicrobial potential of this compound should be evaluated by determining its minimum inhibitory concentration (MIC) against a panel of clinically relevant bacteria and fungi.

Neuroprotective Effects

Recent studies have highlighted the potential of thiazole derivatives in the context of neurodegenerative diseases. Some methylthiazole derivatives have been investigated for their neuroprotective properties.[10]

Future Research: Investigating the neuroprotective effects of this compound in in vitro models of neurotoxicity or in vivo models of neurodegeneration could open new avenues for its therapeutic application.

Conclusion

This compound is a readily synthesizable compound with a chemical scaffold that is well-represented in a variety of biologically active molecules. This technical guide provides a solid foundation for its preparation and characterization. The compelling evidence of anticancer, antimicrobial, and neuroprotective activities within the broader class of thiazole derivatives strongly supports the further investigation of this specific compound. The detailed protocols and scientific rationale presented herein are intended to empower researchers to explore the full therapeutic potential of this compound.

References

  • Al-Abdullah, E. S., Al-Sanea, M. M., & Hassan, A. S. (2017). A facile synthesis and anticancer activity of some novel thiazoles carrying 1,3,4-thiadiazole moiety. Chemistry Central Journal, 11(1), 23. [Link]

  • Araniciu, C., Palage, M., Oniga, S., Pirnau, A., Verité, P., & Oniga, O. (2013). Synthesis and Characterization of Some Novel 5,2- and 4,2-bisthiazoles Derivatives. Revista de Chimie, 64(10), 1067-1071. [Link]

  • Hassan, A., & El-Sayed, H. (2021). SYNTHETIC APPROACHES TOWARD CERTAIN STRUCTURALLY RELATED ANTIMICROBIAL THIAZOLE DERIVATIVES (2010-2020). HETEROCYCLES, 102(9), 1676. [Link]

  • Li, X., et al. (2015). Design and Synthesis of Neuroprotective Methylthiazoles and Modification as NO-Chimeras for Neurodegenerative Therapy. ACS Chemical Neuroscience, 6(7), 1157-1171. [Link]

  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • Matrix Fine Chemicals. This compound. [Link]

  • PubChem. (4-methyl-2-phenyl-thiazol-5-yl)-methanol. [Link]

  • University of Rochester, Department of Chemistry. Workup: Aluminum Hydride Reduction. [Link]

  • Yakaiah, T., et al. (2019). Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. Molecules, 24(3), 529. [Link]

Sources

synthesis of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol

Executive Summary

This technical guide provides a comprehensive and scientifically-grounded methodology for the synthesis of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The presented pathway is predicated on the robust and well-established Hantzsch thiazole synthesis, followed by a selective reduction. Each stage of the synthesis is detailed with explicit, step-by-step protocols, mechanistic insights, and the rationale behind critical experimental choices. This document is intended for researchers, chemists, and drug development professionals, offering a self-validating framework for the reliable and efficient production of the target molecule.

Introduction: The Significance of the Thiazole Scaffold

The 1,3-thiazole ring is a privileged scaffold in drug discovery, forming the core of numerous FDA-approved drugs and biologically active agents.[1] Its unique electronic properties and ability to engage in various non-covalent interactions (hydrogen bonding, π-stacking) make it a versatile building block for designing molecules that target a wide array of biological entities. The title compound, this compound, incorporates this key heterocycle and serves as a crucial intermediate for the elaboration into more complex molecules with potential therapeutic applications, including anti-inflammatory, analgesic, and antimicrobial agents.[2][3] This guide details an efficient and scalable synthesis route, beginning from commercially available starting materials.

Retrosynthetic Analysis and Synthesis Strategy

The synthesis strategy is devised through a retrosynthetic approach, which deconstructs the target molecule into simpler, readily available precursors. The primary disconnection is at the C-5 position, identifying the hydroxymethyl group as derivable from an ester functionality via reduction. The core thiazole ring is disconnected according to the principles of the Hantzsch thiazole synthesis, identifying an α-halo carbonyl compound and a thioamide as the key synthons.

G TM This compound (Target Molecule) Reduction Reduction (e.g., LiAlH₄) TM->Reduction Intermediate Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate Hantzsch Hantzsch Thiazole Synthesis Intermediate->Hantzsch Reduction->Intermediate Thiobenzamide Thiobenzamide Hantzsch->Thiobenzamide Chloroacetoacetate Ethyl 2-chloroacetoacetate Hantzsch->Chloroacetoacetate

Caption: Retrosynthetic pathway for the target molecule.

This analysis leads to a robust four-step linear synthesis:

  • Preparation of Thiobenzamide: Synthesis from a nitrile precursor.

  • Preparation of Ethyl 2-chloroacetoacetate: α-chlorination of a β-ketoester.

  • Hantzsch Thiazole Synthesis: Cyclocondensation to form the thiazole core.

  • Ester Reduction: Conversion of the intermediate ester to the target primary alcohol.

Synthesis Pathway: Mechanism and Experimental Rationale

The overall synthetic workflow is designed for efficiency and scalability, utilizing established chemical transformations.

G cluster_0 Starting Materials Preparation cluster_1 Core Synthesis cluster_2 Final Modification Thiobenzamide Thiobenzamide Hantzsch Step 3: Hantzsch Cyclization (Thiobenzamide + Chloroacetoacetate) Thiobenzamide->Hantzsch Chloroacetoacetate Ethyl 2-chloroacetoacetate Chloroacetoacetate->Hantzsch Intermediate Ethyl 4-methyl-2-phenyl- 1,3-thiazole-5-carboxylate Hantzsch->Intermediate Formation of Thiazole Ring Reduction Step 4: Ester Reduction (LiAlH₄ or NaBH₄) Intermediate->Reduction Target Final Product: This compound Reduction->Target Yields Target Alcohol

Caption: Overall experimental workflow for the synthesis.

Step 1 & 2: Preparation of Key Starting Materials

Thiobenzamide: This crucial thioamide can be synthesized from benzonitrile using various thionating agents. A common laboratory method involves the reaction of benzonitrile with ammonium sulfide.[4] For industrial applications, methods avoiding the use of hazardous reagents like hydrogen sulfide are preferred.[5][6] Thiobenzamide is a stable, crystalline solid that serves as the source of the N-C-S unit for the thiazole ring.[7]

Ethyl 2-chloroacetoacetate: This α-halo ketone is typically prepared by the chlorination of ethyl acetoacetate.[8] The use of sulfuryl chloride (SO₂Cl₂) is an effective method.[9] The reaction must be performed at low temperatures to control exothermicity and prevent side reactions.

  • Causality: The α-position of the β-ketoester (ethyl acetoacetate) is readily enolizable and thus susceptible to electrophilic attack. Sulfuryl chloride provides an electrophilic chlorine source for this transformation. Low temperature control is critical to minimize the formation of dichlorinated byproducts.

Step 3: Hantzsch Thiazole Synthesis of Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate

This is the cornerstone of the synthesis, involving the reaction between thiobenzamide and ethyl 2-chloroacetoacetate.[2][10] The reaction is typically carried out in a protic solvent like ethanol and heated to reflux to drive the condensation.

  • Mechanism: The Hantzsch synthesis is a classic cyclocondensation reaction.[11][12] The nucleophilic sulfur of the thiobenzamide attacks the electrophilic carbon bearing the chlorine atom in ethyl 2-chloroacetoacetate (Sɴ2 reaction). The resulting intermediate then undergoes intramolecular cyclization via the attack of the nitrogen atom onto the ketone carbonyl. Finally, a dehydration step yields the aromatic thiazole ring.

G cluster_mech Hantzsch Thiazole Synthesis Mechanism Start Thiobenzamide + Ethyl 2-chloroacetoacetate Step1 Nucleophilic Attack (Sɴ2) Sulfur attacks α-carbon Start->Step1 Intermediate1 Thioimino Ester Intermediate Step1->Intermediate1 Step2 Intramolecular Cyclization Nitrogen attacks ketone carbonyl Intermediate1->Step2 Intermediate2 Hemiaminal-like Intermediate Step2->Intermediate2 Step3 Dehydration Loss of H₂O Intermediate2->Step3 Product Ethyl 4-methyl-2-phenyl- 1,3-thiazole-5-carboxylate Step3->Product

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Step 4: Reduction to this compound

The final step is the reduction of the ethyl ester intermediate to the corresponding primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful and highly effective reagent for this transformation.

  • Causality and Reagent Choice: LiAlH₄ is a potent source of hydride (H⁻) ions, capable of reducing esters to primary alcohols. The reaction proceeds via nucleophilic acyl substitution, where hydride attacks the ester carbonyl, followed by the elimination of the ethoxide leaving group to form an aldehyde intermediate. A second hydride attack on the aldehyde yields the alcohol upon acidic workup. While effective, LiAlH₄ is pyrophoric and reacts violently with water. A safer, industrially viable alternative involves using sodium borohydride (NaBH₄) in combination with a Lewis acid like aluminum chloride (AlCl₃), which forms a more reactive complex capable of reducing the ester.[13]

Detailed Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Protocol 3.1: Synthesis of Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate (Intermediate)
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiobenzamide (4.0 g, 29.1 mmol) and absolute ethanol (40 mL).[2]

  • Reagent Addition: Stir the mixture until the thiobenzamide is largely dissolved. Add ethyl 2-chloroacetoacetate (4.74 g, 29.1 mmol) to the solution.[2]

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).[2]

  • Work-up: After completion, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator to obtain a semi-solid residue.[2]

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexane-ethyl acetate mixture (e.g., starting with 9:1 and gradually increasing polarity) to yield the pure ester as a yellow solid.[2]

Protocol 4.1: Synthesis of this compound (Target Molecule)

This protocol uses LiAlH₄. Extreme caution is required.

  • Reaction Setup: In a flame-dried 250 mL three-neck flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) (0.7 g, 18.4 mmol) in anhydrous tetrahydrofuran (THF) (50 mL). Cool the suspension to 0 °C in an ice bath.

  • Reagent Addition: Dissolve ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate (3.0 g, 12.1 mmol) in anhydrous THF (30 mL). Add this solution dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting ester.

  • Quenching (Caution: Exothermic): Cool the reaction mixture back to 0 °C. Carefully and slowly quench the excess LiAlH₄ by the sequential dropwise addition of water (0.7 mL), followed by 15% aqueous sodium hydroxide (0.7 mL), and finally more water (2.1 mL) (Fieser workup). A granular white precipitate should form.

  • Work-up: Stir the mixture vigorously for 30 minutes. Filter the solid aluminum salts through a pad of Celite, washing the filter cake thoroughly with ethyl acetate.

  • Purification: Combine the organic filtrates and evaporate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford the title compound as a white or off-white solid.

Characterization and Data

The identity and purity of the synthesized compounds must be confirmed by spectroscopic methods.

CompoundMolecular FormulaMW ( g/mol )Expected ¹H NMR (CDCl₃, δ ppm)Expected IR (KBr, cm⁻¹)
Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate C₁₃H₁₃NO₂S247.318.00-7.52 (m, 5H, Ar-H), 4.33 (q, 2H, -OCH₂CH₃), 2.65 (s, 3H, -CH₃), 1.35 (t, 3H, -OCH₂CH₃)[2]~3015 (Ar-CH), ~1740 (C=O, ester)[2]
This compound C₁₁H₁₁NOS205.287.9-7.4 (m, 5H, Ar-H), 4.8 (s, 2H, -CH₂OH), 2.5 (s, 3H, -CH₃), ~2.0 (br s, 1H, -OH)~3300 (br, O-H), ~3050 (Ar-CH), ~2920 (Aliph. C-H)

Note: Expected NMR and IR data are based on literature values for the intermediate and predicted values for the final product. Actual values may vary slightly.

Conclusion

This guide has detailed a reliable and well-documented synthetic route to this compound. By leveraging the classic Hantzsch thiazole synthesis and a standard ester reduction, the target molecule can be obtained in good yield and high purity. The provided protocols, mechanistic rationale, and characterization data serve as a comprehensive resource for researchers in organic synthesis and medicinal chemistry, enabling the successful preparation of this valuable chemical building block.

References

  • Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate.
  • N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. National Institutes of Health. [Link]

  • Synthesis and pharmacological evaluation of 5-methyl-2-phenylthiazole-4-substituted heteroazoles as a potential anti-inflammatory and analgesic agents. ResearchGate. [Link]

  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. National Center for Biotechnology Information. [Link]

  • (2-Phenyl-1,3-thiazol-5-yl)methanol | C10H9NOS | CID 16495207. PubChem. [Link]

  • (R)-2-Phenyl-4,5-Dihydrothiazole-4-Carboxamide Derivatives Containing a Diacylhydrazine Group: Synthesis, Biological Evaluation, and SARs. PubMed Central. [Link]

  • Preparation method for ethyl 2-chloroacetoacetate.
  • Synthesis of 4-methyl-2-phenyl-N-(pyridin-2-yl) thiazole-5- carboxamide. AIP Publishing. [Link]

  • Preparation method of p-hydroxythiobenzamide.
  • Reaction mechanism of Hantzsch thiazole synthesis. ResearchGate. [Link]

  • Preparation method of 2-chloroacetoacetic acid ethyl ester.
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. [Link]

  • ethyl acetosuccinate. Organic Syntheses. [Link]

  • Thiazole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis and reactions of p-hydroxythiobenzamides. Digital Collections - University of Tartu. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

  • Methods for preparation of thioamides.
  • Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. National Institutes of Health. [Link]

  • Efficient Synthesis of Thiobenzanilides by Willgerodt–Kindler Reaction with Base Catalysts. J-STAGE. [Link]

  • Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]

Sources

An In-Depth Technical Guide to (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol, a heterocyclic compound with significant potential in medicinal chemistry and materials science. This document moves beyond a simple recitation of facts to offer insights into the practical application and theoretical underpinnings of this molecule's behavior.

Introduction: The Significance of the Thiazole Moiety

The thiazole ring is a cornerstone in the development of a wide array of biologically active compounds.[1][2] Its presence in natural products like vitamin B1 (thiamine) and numerous synthetic drugs underscores its importance as a privileged scaffold in medicinal chemistry. The unique electronic properties of the thiazole ring, arising from the presence of both sulfur and nitrogen heteroatoms, allow for a diverse range of chemical modifications and biological interactions.[3] The subject of this guide, this compound, incorporates this key heterocycle, further functionalized with a phenyl group at the 2-position, a methyl group at the 4-position, and a hydroxymethyl group at the 5-position. This specific substitution pattern offers a versatile platform for the synthesis of novel derivatives with potential applications in areas such as anticancer and antimicrobial research.[4][5][6]

Physicochemical and Spectroscopic Profile

Precise characterization is fundamental to the successful application of any chemical compound. The key identifiers and properties of this compound are summarized below.

Core Chemical Identifiers
PropertyValueSource
CAS Number 61291-91-6[7]
Molecular Formula C₁₁H₁₁NOS[7]
Molecular Weight 205.28 g/mol [7]
IUPAC Name This compound[7]
Predicted and Experimental Physical Properties
PropertyValueNotes
Melting Point 210-212 °CData for the corresponding carboxylic acid derivative.[8]
Boiling Point 424.0 ± 37.0 °CPredicted value for the corresponding carboxylic acid derivative.[8]
Appearance White to off-white solidGeneral appearance of similar thiazole derivatives.[8]
Spectroscopic Data (Predicted and Analog-Based)

Spectroscopic analysis is crucial for confirming the structure and purity of a synthesized compound. The expected spectral characteristics of this compound are outlined below, based on the analysis of its functional groups and data from analogous structures.

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl, methylene, and aromatic protons. The chemical shifts would be influenced by the electronic environment of the thiazole ring.

¹³C NMR: The carbon NMR would display distinct signals for the carbons of the thiazole ring, the phenyl group, the methyl group, and the hydroxymethyl group.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. Other significant peaks would include those for C-H stretching of the aromatic and aliphatic groups, and C=N and C-S stretching vibrations of the thiazole ring.

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (205.28 g/mol ). Fragmentation patterns would likely involve the loss of the hydroxymethyl group and cleavage of the thiazole ring.

Synthesis and Purification

The synthesis of this compound can be efficiently achieved through a two-step process, beginning with the well-established Hantzsch thiazole synthesis to form a key ester intermediate, followed by its reduction.

Step 1: Hantzsch Thiazole Synthesis of Ethyl 4-methyl-2-phenylthiazole-5-carboxylate

The Hantzsch thiazole synthesis is a classic and reliable method for the formation of the thiazole ring.[3] This reaction involves the condensation of an α-haloketone with a thioamide. In this specific application, thiobenzamide reacts with ethyl 2-chloroacetoacetate to yield the desired ethyl 4-methyl-2-phenylthiazole-5-carboxylate.

digraph "Hantzsch Thiazole Synthesis" {
  graph [rankdir="LR", splines=ortho, nodesep=0.5];
  node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];
  edge [fontname="Arial", fontsize=10, color="#5F6368"];

thiobenzamide [label="Thiobenzamide"]; chloroacetoacetate [label="Ethyl 2-chloroacetoacetate"]; intermediate [label="Ethyl 4-methyl-2-phenyl-\nthiazole-5-carboxylate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ethanol [label="Ethanol, Reflux", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

thiobenzamide -> ethanol [arrowhead=none]; chloroacetoacetate -> ethanol; ethanol -> intermediate [label="Condensation"]; }

Reduction of the ester to the target alcohol.

Experimental Protocol (LiAlH₄ Reduction):

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄, typically 1.5-2 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice bath.

  • Addition of Ester: Dissolve the ethyl 4-methyl-2-phenylthiazole-5-carboxylate (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension with vigorous stirring.

  • Reaction Execution: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.

  • Quenching and Work-up: Carefully quench the reaction by the sequential, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

  • Isolation and Purification: Filter the resulting aluminum salts and wash them thoroughly with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Chemical Reactivity and Potential Transformations

The chemical reactivity of this compound is primarily dictated by the functional groups present: the thiazole ring and the primary alcohol.

Reactions of the Thiazole Ring

The thiazole ring is aromatic and can undergo electrophilic substitution reactions, although it is generally less reactive than benzene. The electron-donating nature of the methyl and hydroxymethyl groups can influence the regioselectivity of these reactions.

Reactions of the Hydroxymethyl Group

The primary alcohol functionality is a versatile handle for a variety of chemical transformations:

  • Oxidation: The hydroxymethyl group can be oxidized to the corresponding aldehyde, 4-methyl-2-phenylthiazole-5-carbaldehyde, using mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. Further oxidation to the carboxylic acid, 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid, can be achieved with stronger oxidizing agents like potassium permanganate or Jones reagent.[9][10]

  • Esterification: The alcohol can readily undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under appropriate catalytic conditions (e.g., acid catalysis or in the presence of a coupling agent like DCC) to form a variety of esters.

  • Etherification: Conversion to ethers can be accomplished, for example, through the Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide.

Potential Applications in Drug Discovery and Materials Science

Thiazole derivatives are of significant interest in drug discovery due to their broad spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[2][4][11] The structural features of this compound make it an attractive starting material for the synthesis of novel therapeutic agents. The phenyl group can be further functionalized to modulate lipophilicity and target interactions, while the hydroxymethyl group provides a convenient point for the attachment of other pharmacophores or for prodrug strategies.

In materials science, the aromatic and heterocyclic nature of the thiazole ring suggests potential applications in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The ability to tune the electronic properties through substitution on the thiazole and phenyl rings makes this class of compounds intriguing for the design of novel functional materials.

Conclusion

This compound is a versatile and valuable building block in organic synthesis. Its preparation via the robust Hantzsch thiazole synthesis followed by a standard ester reduction is a practical and scalable route. The presence of multiple functional groups allows for a wide range of subsequent chemical modifications, opening avenues for the exploration of new chemical space in both medicinal chemistry and materials science. This guide provides a solid foundation for researchers and scientists to confidently work with and further explore the potential of this important thiazole derivative.

References

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules. [Link]

  • The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities. (2017). Open Access Library Journal. [Link]

  • Chiral hydroxymethyl-1H,3H-pyrrolo[1,2-c]thiazoles: the search for selective p53-activating agents for colorectal cancer therapy. (2021). RSC Medicinal Chemistry. [Link]

  • Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate | C13H13NO2S | CID 2743970. PubChem. [Link]

  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. (2023). RSC Medicinal Chemistry. [Link]

  • Thiazole derivatives: prospectives and biological applications. (2024). Journal of Sulfur Chemistry. [Link]

  • Investigation of Structure, Reactivity, and Biological Activity of Thiazole-Containing Compounds: A Computational Study. (2026). Journal of the Mexican Chemical Society. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF 4-METHYL-2-PHENYL-4-((5-PHENYL-2H-TETRAZOL-2-YL)METHYL)-4,5-DIHYDROOXAZOLE. (2018). ResearchGate. [Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. [Link]

  • 1 H-NMR spectrum of N-(2-phenyl-thiazole-4-yl-methyl). (n.d.). ResearchGate. [Link]

  • Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. (2018). PubMed. [Link]

  • Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. (2025). Egyptian Journal of Chemistry. [Link]

  • NaBH4 reduction of ester. (2020). Reddit. [Link]

  • Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. (2012). Molecules. [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry. [Link]

  • Thiazole Ring—A Biologically Active Scaffold. (2021). Molecules. [Link]

  • Synthesis New and Novel Aryl Thiazole Derivatives Compounds. (n.d.). Oriental Journal of Chemistry. [Link]

  • Synthesis of 4-methyl-2-phenyl-N-(pyridin-2-yl) thiazole-5- carboxamide. (2020). AIP Publishing. [Link]

  • (4-Methyl-1,3-thiazol-5-yl)methanol | C5H7NOS | CID 10329317. PubChem. [Link]

  • Why some esters can be reduced by sodium borohydride? (2017). ResearchGate. [Link]

  • FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. (n.d.). ResearchGate. [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics. [Link]

  • Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. (2025). Hungarian Journal of Industry and Chemistry. [Link]

  • Thiazole. (n.d.). Wikipedia. [Link]

  • Sodium borohydride, Sodium tetrahydroborate. Organic Chemistry Portal. [Link]

  • 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. (2023). Molbank. [Link]

  • Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. (2015). Pakistan Journal of Pharmaceutical Sciences. [Link]

  • Molecular, Spectroscopic, NBO and NLO Properties of 4-Methyl-5-thiazoleethanol: A Comparative Theoretical Study. (2018). Acta Physica Polonica A. [Link]

  • Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate. (2011). Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Sodium Borohydride NaBH4 Reduction Reaction Mechanism. (2016). YouTube. [Link]

  • (2-Phenyl-1,3-thiazol-5-yl)methanol | C10H9NOS | CID 16495207. PubChem. [Link]

  • Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole. (2012).
  • Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. (2021). Molecules. [Link]

  • Ethyl 3,5-Dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate. (2025). ResearchGate. [Link]

  • Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles). (1997). Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. (2022). Arkivoc. [Link]

  • Synthesis of Azo-Bridged Benzothiazole-Phenyl Ester Derivatives via Steglich Esterification. (2014). International Journal of Current Engineering and Technology. [Link]

  • Supporting Information. (2021). The Royal Society of Chemistry. [Link]

  • 4-Methyl-5-(2-hydroxyethyl)thiazole | C6H9NOS | CID 1136. PubChem. [Link]

Sources

An In-depth Technical Guide to the Molecular Structure of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the molecular structure, synthesis, and characterization of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. The thiazole moiety is a prominent scaffold in a variety of biologically active compounds, and understanding the synthesis and structural attributes of its derivatives is crucial for the rational design of novel therapeutic agents.

Introduction: The Significance of the Thiazole Scaffold

The 1,3-thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceuticals with diverse therapeutic applications. The unique electronic properties and bonding capabilities of the thiazole nucleus allow it to serve as a versatile pharmacophore, engaging with various biological targets. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. A deep understanding of the synthesis and structural nuances of novel thiazole derivatives, such as this compound, is paramount for the continued development of innovative therapeutics.

Molecular Structure and Physicochemical Properties

This compound is a substituted thiazole featuring a phenyl group at the 2-position, a methyl group at the 4-position, and a hydroxymethyl group at the 5-position. The presence of these substituents significantly influences the molecule's steric and electronic properties, which in turn dictate its reactivity and potential biological activity.

PropertyValueSource
Molecular Formula C₁₁H₁₁NOS[1][2]
Molecular Weight 205.28 g/mol [1][2]
CAS Number 61291-91-6[1][2]
Appearance Predicted to be a solid at room temperatureInferred from similar structures

Below is a diagram illustrating the molecular structure of this compound.

Caption: Molecular structure of this compound.

Synthesis and Purification

The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves the construction of the thiazole ring system via the well-established Hantzsch thiazole synthesis to yield the precursor, ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate. The subsequent step is the reduction of the ester functionality to the desired primary alcohol.

G cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Ester Reduction Benzamide Benzamide Reaction_1 Cyclocondensation Benzamide->Reaction_1 Ethyl 2-chloroacetoacetate Ethyl 2-chloroacetoacetate Ethyl 2-chloroacetoacetate->Reaction_1 Precursor_Ester Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate Reaction_1->Precursor_Ester Precursor_Ester_2 Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate Reaction_2 Reduction Precursor_Ester_2->Reaction_2 Reducing_Agent LiAlH₄ in THF Reducing_Agent->Reaction_2 Final_Product This compound Reaction_2->Final_Product

Caption: Synthetic pathway for this compound.

Step 1: Synthesis of Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate

The Hantzsch thiazole synthesis is a classic and reliable method for the formation of thiazole rings.[3] In this procedure, an α-haloketone reacts with a thioamide. For the synthesis of the precursor ester, ethyl 2-chloroacetoacetate serves as the α-haloketone component and benzamide is the thioamide precursor (which is converted in situ to thiobenzamide or used directly).

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzamide in a suitable solvent such as ethanol.

  • Reagent Addition: To this solution, add ethyl 2-chloroacetoacetate dropwise at room temperature.

  • Reaction Conditions: The reaction mixture is then heated to reflux and maintained at this temperature for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).[4]

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate.

Step 2: Reduction of Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate

The reduction of the ester group to a primary alcohol can be effectively carried out using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[5]

Experimental Protocol:

  • Reaction Setup: In a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride in anhydrous tetrahydrofuran (THF). The flask should be equipped with a dropping funnel, a condenser, and a magnetic stirrer.

  • Reagent Addition: A solution of ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate in anhydrous THF is added dropwise to the LiAlH₄ suspension at 0 °C (ice bath).

  • Reaction Conditions: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. TLC can be used to monitor the disappearance of the starting material.

  • Quenching and Work-up: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water. This procedure is crucial for the safe decomposition of excess LiAlH₄ and the formation of a granular precipitate of aluminum salts.

  • Isolation and Purification: The resulting slurry is filtered, and the solid residue is washed with THF or ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography on silica gel.

Structural Elucidation via Spectroscopic Methods

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to provide key information about the different types of protons and their connectivity in the molecule.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.8-8.0Multiplet2HPhenyl protons (ortho)Deshielded due to proximity to the thiazole ring.
~7.3-7.5Multiplet3HPhenyl protons (meta, para)Typical aromatic region.
~4.7Singlet2H-CH₂OHMethylene protons adjacent to the hydroxyl group and the thiazole ring.
~2.5Singlet3H-CH₃Methyl protons on the thiazole ring.
VariableBroad Singlet1H-OHThe chemical shift of the hydroxyl proton is concentration and solvent dependent and may exchange with D₂O.
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~165C2 (thiazole)Carbon attached to nitrogen and sulfur, and the phenyl group.
~150C4 (thiazole)Carbon bearing the methyl group.
~130-135C5 (thiazole)Carbon bearing the hydroxymethyl group.
~125-130Phenyl carbonsAromatic carbons of the phenyl ring.
~55-60-CH₂OHMethylene carbon of the hydroxymethyl group.
~15-CH₃Methyl carbon.
Predicted Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will identify the key functional groups present in the molecule.

Predicted Wavenumber (cm⁻¹)IntensityAssignment
~3400-3200BroadO-H stretch (hydroxyl group)
~3100-3000MediumC-H stretch (aromatic)
~2950-2850MediumC-H stretch (aliphatic)
~1600-1450Medium to StrongC=C and C=N stretching (aromatic and thiazole rings)
~1050-1000StrongC-O stretch (primary alcohol)
Predicted Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

m/zInterpretation
205[M]⁺, Molecular ion peak
188[M - OH]⁺, Loss of a hydroxyl radical
174[M - CH₂OH]⁺, Loss of the hydroxymethyl group
104[C₆H₅CS]⁺, Fragment corresponding to the phenylthiocarbonyl cation
77[C₆H₅]⁺, Phenyl cation

Applications in Drug Discovery and Development

The this compound scaffold, with its specific substitution pattern, presents a valuable starting point for the synthesis of compound libraries for high-throughput screening. The phenyl group at the 2-position can be further functionalized to modulate lipophilicity and introduce additional binding interactions. The primary alcohol at the 5-position offers a convenient handle for derivatization, allowing for the introduction of various functional groups to explore structure-activity relationships (SAR). Given the established biological importance of the thiazole core, derivatives of this molecule could be investigated for a range of therapeutic targets, including but not limited to kinases, proteases, and receptors involved in cancer, inflammation, and infectious diseases.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, synthesis, and predicted spectroscopic characterization of this compound. The outlined two-step synthetic route, employing the Hantzsch thiazole synthesis followed by ester reduction, offers a reliable method for its preparation. The predicted spectroscopic data provides a framework for the structural verification of the synthesized compound. As a versatile scaffold, this compound holds promise for the development of novel, biologically active molecules for further investigation in the field of drug discovery.

References

Sources

The Thiazole Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activities of Thiazole Derivatives

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The thiazole ring, a five-membered heteroaromatic compound containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry.[1][2] Its unique physicochemical properties, including the capacity for hydrogen bonding, π-π stacking, and hydrophobic interactions, allow for high-affinity binding to a multitude of biological targets.[3] This inherent versatility has rendered thiazole derivatives a "magic moiety" in drug development, leading to a vast and ever-expanding landscape of therapeutic agents.[4] This guide provides a comprehensive exploration of the diverse biological activities of thiazole derivatives, delving into their mechanisms of action, structure-activity relationships, and the state-of-the-art experimental methodologies used to evaluate their efficacy. We will traverse the spectrum of their applications, from potent anticancer agents that induce apoptosis and inhibit key kinases, to novel antimicrobial compounds combating drug resistance, to promising anti-inflammatory and neuroprotective molecules. This document is intended to serve as a technical resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights to accelerate the discovery of next-generation thiazole-based therapeutics.

The Thiazole Core: Physicochemical Properties and Synthetic Versatility

The thiazole nucleus is a fundamental heterocyclic structure that is a key component in many biologically active compounds.[1] Its aromaticity, conferred by the delocalized π-electrons across the ring, provides a stable scaffold for diverse chemical modifications.[5] The presence of both a sulfur and a nitrogen atom imparts unique electronic characteristics, influencing the molecule's reactivity and its interactions with biological macromolecules.[5][6]

The synthesis of thiazole derivatives is a well-established field, with numerous methodologies available to medicinal chemists. A common and versatile approach is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. Other notable methods include the reaction of thiosemicarbazones with α-haloketones and the condensation of cyanamide with carbon disulfide followed by reaction with phenacyl bromides.[6][7] This synthetic tractability allows for the systematic modification of the thiazole core at various positions, enabling the fine-tuning of pharmacological properties and the exploration of structure-activity relationships (SAR).

Anticancer Activity: A Multi-pronged Assault on Malignancy

Thiazole derivatives have emerged as a prominent class of anticancer agents, exhibiting a remarkable ability to combat cancer through diverse mechanisms of action.[3][8] These compounds have been shown to induce apoptosis, inhibit crucial enzymes involved in cell proliferation, and interfere with DNA replication in cancer cells.[3][4]

Mechanisms of Anticancer Action

The anticancer prowess of thiazole derivatives stems from their ability to interact with a variety of molecular targets within cancer cells.[8] Key mechanisms include:

  • Kinase Inhibition: Many thiazole-based compounds act as potent inhibitors of various protein kinases, such as tyrosine kinases (e.g., VEGFR-2), cyclin-dependent kinases (CDKs), and B-RAF, which are often dysregulated in cancer and play a pivotal role in cell cycle progression and proliferation.[4][9] For instance, the FDA-approved drug Dasatinib, a thiazole-containing compound, is a multi-targeted kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[8]

  • Induction of Apoptosis: Thiazole derivatives can trigger programmed cell death (apoptosis) in cancer cells by modulating the expression of pro- and anti-apoptotic proteins, such as the Bcl-2 family.[4]

  • Cell Cycle Arrest: By interfering with the cell cycle machinery, these compounds can halt the proliferation of cancer cells, often at the G1/S or G2/M phases.[4]

  • DNA Intercalation and Damage: Some thiazole derivatives can insert themselves into the DNA double helix or directly cause DNA damage, leading to the activation of apoptotic pathways.[3]

  • Tubulin Polymerization Inhibition: Disruption of microtubule dynamics, which is essential for cell division, is another mechanism employed by certain thiazole-based anticancer agents.[3]

Prominent Anticancer Thiazole Derivatives

The following table summarizes the in vitro cytotoxic activity of selected thiazole derivatives against various cancer cell lines, highlighting their potency.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
Compound 4c MCF-7 (Breast)2.57 ± 0.16Staurosporine6.77 ± 0.41[4]
Compound 4c HepG2 (Liver)7.26 ± 0.44Staurosporine8.4 ± 0.51[4]
Compound 22 HT29 (Colon)2.01--[5]
Thiazole-pyridine hybrid 23 MCF-7 (Breast)5.715-Fluorouracil6.14[5]
Quinolinyl-thiazole 6a MDA-MB-231 (Breast)1.415 ± 0.16--[3]
Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the metabolic activity of cells and, by extension, their viability and proliferation. It is a standard preliminary screening method for potential anticancer drugs.[4]

Step-by-Step Methodology:

  • Cell Culture: Culture the desired cancer cell lines (e.g., MCF-7, HepG2) in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Trypsinize the cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Allow the cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test thiazole derivatives and a positive control (e.g., Staurosporine) in the cell culture medium. Replace the old medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Treat with Thiazole Derivatives A->B Overnight Adhesion C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Solubilize Formazan Crystals E->F Formation of Purple Formazan G Measure Absorbance at 570 nm F->G H Calculate IC50 Values G->H

Caption: Workflow of the MTT assay for in vitro cytotoxicity evaluation.

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antimicrobial resistance necessitates the urgent development of new and effective therapeutic agents. Thiazole derivatives have demonstrated significant potential in this arena, exhibiting broad-spectrum activity against various bacteria and fungi.[10][11]

Mechanisms of Antimicrobial Action

The antimicrobial effects of thiazole derivatives are often attributed to their amphiphilic nature, which facilitates their interaction with and disruption of microbial cell membranes.[11] This can lead to the leakage of cytoplasmic contents and ultimately cell death.[11] Other proposed mechanisms include the inhibition of essential microbial enzymes and interference with biofilm formation.

Notable Antimicrobial Thiazole Derivatives

Several studies have reported thiazole derivatives with potent antimicrobial activity. For instance, some novel thiazole compounds have shown considerable activity against Staphylococcus aureus and Bacillus thuringiensis, with Minimum Inhibitory Concentrations (MICs) comparable to the antibiotic chloramphenicol.[5] Another study highlighted thiazole analogues that reduced the burden of Methicillin-resistant Staphylococcus aureus (MRSA) in skin wounds by over 90%, similar to the antibiotic mupirocin.[5]

Experimental Protocol: Antimicrobial Susceptibility Testing (AST)

Antimicrobial susceptibility testing is crucial for determining the effectiveness of a compound against a specific microorganism.[12] The broth microdilution method is a common technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13]

Step-by-Step Methodology:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Compound Dilution: Prepare two-fold serial dilutions of the thiazole derivative in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

AST_Workflow A Prepare Serial Dilutions of Thiazole Derivative B Inoculate with Standardized Microbial Suspension A->B C Incubate for 18-24 hours B->C D Visually Inspect for Growth C->D E Determine Minimum Inhibitory Concentration (MIC) D->E

Caption: Workflow for Antimicrobial Susceptibility Testing via broth microdilution.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, and there is a continuous search for safer and more effective anti-inflammatory drugs.[14] Thiazole derivatives have shown promise as anti-inflammatory agents, with some compounds exhibiting activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like meloxicam.[1]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of thiazole derivatives are often mediated through the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX).[14] These enzymes are responsible for the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes. Additionally, some thiazole compounds can inhibit protein denaturation and stabilize cell membranes, further contributing to their anti-inflammatory profile.[14][15]

Experimental Protocol: In Vitro Anti-inflammatory Assays

Several in vitro assays can be employed to screen for the anti-inflammatory potential of thiazole derivatives.[14]

4.2.1. Inhibition of Protein Denaturation Assay

Principle: Denaturation of proteins is a well-documented cause of inflammation. This assay measures the ability of a compound to inhibit thermally induced protein denaturation.

Step-by-Step Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing the test thiazole derivative at various concentrations and a 1% aqueous solution of bovine serum albumin (BSA).

  • Incubation: Incubate the mixture at 37°C for 20 minutes.

  • Heat Denaturation: Induce denaturation by heating the mixture at 51°C for 20 minutes.

  • Cooling and Measurement: After cooling, measure the turbidity of the solution spectrophotometrically at 660 nm.

  • Calculation: Calculate the percentage inhibition of protein denaturation. Diclofenac sodium can be used as a reference drug.

4.2.2. Human Red Blood Cell (HRBC) Membrane Stabilization Assay

Principle: The stabilization of the red blood cell membrane is analogous to the stabilization of the lysosomal membrane, which is important in limiting the inflammatory response.

Step-by-Step Methodology:

  • HRBC Suspension: Prepare a 10% v/v suspension of human red blood cells in isosaline.

  • Treatment: Mix the HRBC suspension with various concentrations of the test thiazole derivative.

  • Heat-induced Hemolysis: Induce hemolysis by incubating the mixture in a water bath at 56°C for 30 minutes.

  • Centrifugation and Measurement: Centrifuge the mixture and measure the absorbance of the supernatant (hemoglobin content) at 560 nm.

  • Calculation: Calculate the percentage of membrane stabilization. A reference drug like indomethacin can be used.

Neuroprotective Activity: A Beacon of Hope for Neurodegenerative Diseases

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neurons.[16][17] Thiazole derivatives have emerged as a promising class of compounds for the treatment of these debilitating conditions.[16][18]

Mechanisms of Neuroprotective Action

Thiazole-based compounds can exert their neuroprotective effects through multiple mechanisms:[19]

  • Cholinesterase Inhibition: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) increases the levels of the neurotransmitter acetylcholine in the brain, which is beneficial in Alzheimer's disease.[18]

  • Inhibition of Protein Aggregation: Some derivatives can inhibit the aggregation of amyloid-beta peptides and tau proteins, which are hallmarks of Alzheimer's disease.[19]

  • Monoamine Oxidase (MAO) Inhibition: Inhibition of MAO-A and MAO-B can increase the levels of monoamine neurotransmitters, which is relevant for the treatment of Parkinson's disease.[18]

  • Antioxidant Activity: By scavenging free radicals and reducing oxidative stress, thiazole derivatives can protect neurons from damage.[7]

Promising Neuroprotective Thiazole Derivatives

Recent studies have identified several thiazole compounds with potent neuroprotective activities. For example, compounds 5d, 5e, and 5j showed significant AChE inhibitory activity with IC50 values of 0.223 µM, 0.092 µM, and 0.054 µM, respectively.[18]

Experimental Protocol: In Vitro Neuroprotection Assay

A common in vitro model to screen for neuroprotective compounds involves inducing cell death in a neuronal cell line and assessing the ability of the test compound to prevent this.[20]

Step-by-Step Methodology:

  • Cell Culture: Culture a neuronal cell line (e.g., HT22 mouse hippocampal cells) in an appropriate medium.

  • Cell Seeding: Seed the cells into 96-well plates and allow them to attach.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test thiazole derivative for a few hours.

  • Induction of Cell Death: Induce neuronal cell death by adding a neurotoxic agent (e.g., glutamate or H2O2).

  • Incubation: Incubate the plates for 24 hours.

  • Viability Assessment: Assess cell viability using the MTT assay or by measuring lactate dehydrogenase (LDH) release into the medium (an indicator of cell death).

  • Data Analysis: Calculate the percentage of neuroprotection conferred by the test compound compared to the control treated only with the neurotoxin.

Neuroprotection_Assay_Workflow A Seed Neuronal Cells B Pre-treat with Thiazole Derivatives A->B C Induce Neurotoxicity (e.g., with Glutamate) B->C D Incubate for 24 hours C->D E Assess Cell Viability (MTT or LDH assay) D->E F Calculate Percentage Neuroprotection E->F

Caption: Workflow for an in vitro neuroprotection assay.

Conclusion and Future Perspectives

The thiazole scaffold continues to be a remarkably fruitful source of new therapeutic agents. Its synthetic accessibility and the diverse biological activities of its derivatives make it a privileged structure in medicinal chemistry. The ongoing research into thiazole-based compounds is expected to yield novel drugs with improved efficacy and safety profiles for a wide range of diseases, from cancer and infectious diseases to inflammatory disorders and neurodegenerative conditions. Future efforts will likely focus on the rational design of multi-target thiazole derivatives, leveraging computational tools and a deeper understanding of disease biology to create more potent and selective therapeutics.

References

  • Al-Ostoot, F. H., Al-Ghamdi, M. A., Al-Zahrani, D. A., Al-Ghamdi, A. A., & El-Sayed, W. M. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7354. [Link]

  • Sharma, V., Kumar, P., & Singh, R. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Pharmaceuticals, 15(10), 1234. [Link]

  • Ali, S. H., & Sayed, A. R. (2020). Review of the synthesis and biological activity of thiazoles. Synthetic Communications, 51(5), 670-700. [Link]

  • Al-Ghorbani, M., El-Gamal, M. I., & Anbar, M. (2023). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Current Organic Chemistry, 27(12), 1039-1058. [Link]

  • Khan, Y., Sarfraz, H., Naseem, M., Adnan, R., & Aminullah, S. (2026). Design, synthesis and biological profiling of bis-thiazole linked Schiff bases as effective enzyme inhibitors for targeting urease and thymidine phosphorylase proteins. Archiv der Pharmazie. [Link]

  • Singh, A., & Kumar, A. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics, 13(9-S), 133-141. [Link]

  • Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. E. (2025). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers in Chemistry, 13. [Link]

  • Horne, K. M., & Cadle, K. M. (2023). Antimicrobial Susceptibility Testing. In StatPearls. StatPearls Publishing. [Link]

  • Chavan, M. J., Wakte, P. S., & Shinde, D. B. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Current Pharmaceutical Analysis, 21(1), 1-13. [Link]

  • Singh, P., & Kumar, A. (2020). Biological Activities of Thiadiazole Derivatives: A Review. ResearchGate. [Link]

  • de Santana, T. I., Barbosa, M. D. O., Gomes, P. A. T. M., da Cruz, A. C. N., da Silva, T. G., & Leite, A. C. L. (2018). Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. Biomedicine & Pharmacotherapy, 97, 1599-1607. [Link]

  • Maher, P. (2009). A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. Journal of Neurochemistry, 111(3), 652-664. [Link]

  • Asfour, A. A. R., & Al-Qattan, M. N. (2024). Investigating the potential of novel thiazole derivatives in treating Alzheimer's and Parkinson's diseases. Journal of Molecular Structure, 1303, 137637. [Link]

  • Kumar, A., & Singh, P. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews, 5(3), 222-234. [Link]

  • Ullah, M. O., & Akter, R. (2022). Natural Products as Novel Neuroprotective Agents; Computational Predictions of the Molecular Targets, ADME Properties, and Safety Profile. Molecules, 27(19), 6549. [Link]

  • Rahman, M. M., & Islam, M. R. (2018). In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. Journal of Basic and Clinical Physiology and Pharmacology, 29(6), 629-635. [Link]

  • Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. E. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules, 27(17), 5601. [Link]

  • Singh, A., & Kumar, A. (2022). 1,3-thiazole Derivatives: A Scaffold with Considerable Potential in the Treatment of Neurodegenerative Diseases. Current Drug Targets, 23(13), 1266-1283. [Link]

  • Sharma, P. C., Bansal, K. K., Sharma, A., & Sharma, D. (2023). Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. ACS Omega, 8(20), 17796-17807. [Link]

  • WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]

  • Kumar, A., & Singh, P. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews, 5(3), 222-234. [Link]

  • Popa, M., & Zara, G. M. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). International Journal of Molecular Sciences, 25(1), 548. [Link]

  • Scuto, M., & Salmeri, M. (2020). Natural Compounds and Neuroprotection: Mechanisms of Action and Novel Delivery Systems. In Vivo, 34(4), 1595-1604. [Link]

  • Ali, M. A., & Ismail, N. H. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega, 6(29), 18987-18997. [Link]

  • Chavan, M. J., Wakte, P. S., & Shinde, D. B. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. [Link]

  • bioMerieux. (n.d.). ANTIMICROBIAL SUSCEPTIBILITY TESTING. bioMerieux. [Link]

  • Singh, A., & Kumar, A. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 70(1), 165-174. [Link]

  • Turan-Zitouni, G., & Kaplancikli, Z. A. (2025). Synthesis and Anticancer Activities of Some Thiazole Derivatives. ResearchGate. [Link]

  • Lapchak, P. A. (2013). Drug-like property profiling of novel neuroprotective compounds to treat acute ischemic stroke: guidelines to develop pleiotropic molecules. Journal of Neurology & Neurophysiology, S1. [Link]

  • Al-Ostoot, F. H., & Al-Ghamdi, M. A. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. Molecules, 27(22), 7965. [Link]

  • Creative Diagnostics. (n.d.). Antimicrobial Susceptibility Test Kits. Creative Diagnostics. [Link]

  • Abouzied, A. S., Al-Humaidi, J. Y., Bazaid, A. S., & Qanash, H. (2023). Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. ACS Omega, 8(34), 30979-30991. [Link]

  • Bouyahya, A., & Belmehdi, O. (2022). Evaluation of the Anti-Inflammatory Activity of Microwave Extracts of Thymus algeriensis: In Vitro, In Vivo, and In Silico Studies. Molecules, 27(15), 4781. [Link]

  • Sharma, V., Kumar, P., & Singh, R. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Future Medicinal Chemistry, 17(16), 1-24. [Link]

  • Vercruysse, M., & Van den Abeele, A. M. (2009). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Ghent University. [Link]

  • Das, A., & De, D. (2017). In vitro anti-oxidant and in vivo anti-inflammatory activity determination of the methanolic leaves extract of Millettiapachycarpa. Biomedical Research and Therapy, 4(8), 1538-1551. [Link]

  • da Silva, L. C. R., & de Andrade, T. A. (2025). The neuroprotective action of bioactive compounds as a strategy for preventing mild cognitive decline. ResearchGate. [Link]

  • Kumar, A., & Singh, P. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. Semantic Scholar. [Link]

  • Forouzanfar, F., & Ghandadi, M. (2024). The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review. Research in Pharmaceutical Sciences, 19(1), 1-13. [Link]

  • Yusof, M. S. M., & Arshad, S. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Chemistry, 23(1), 1-11. [Link]

  • Asfour, A. A. R., & Al-Qattan, M. N. (2025). Investigating the potential of novel thiazole derivatives in treating Alzheimer's and Parkinson's diseases. ResearchGate. [Link]

  • Sharma, V., Kumar, P., & Singh, R. (2025). Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. ResearchGate. [Link]

Sources

Spectroscopic Characterization of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

This document will detail the anticipated ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for the title compound. Furthermore, it provides standardized protocols for acquiring this data, ensuring a self-validating system for experimental work.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic output. The key structural features of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol are a central thiazole ring, a phenyl substituent at the 2-position, a methyl group at the 4-position, and a hydroxymethyl group at the 5-position.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the proton environment in a molecule. The expected chemical shifts for this compound are predicted based on the analysis of similar structures and known substituent effects.[2][3]

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.8-8.0Multiplet2HPhenyl H (ortho)Deshielded due to proximity to the electron-withdrawing thiazole ring.
~7.3-7.5Multiplet3HPhenyl H (meta, para)Typical aromatic region for phenyl protons.
~4.8Singlet2H-CH₂OHMethylene protons adjacent to an oxygen atom and the thiazole ring.
~2.5Singlet3H-CH₃Methyl group attached to the thiazole ring.
~2.0-3.0Broad Singlet1H-OHChemical shift is variable and depends on concentration and solvent.
Experimental Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Acquire the spectrum on a 500 MHz NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Pulse angle: 45-90 degrees

    • Spectral width: Appropriate for the expected chemical shift range.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR provides information about the carbon skeleton of the molecule. The predicted chemical shifts are based on known values for substituted thiazoles and benzenes.[4][5]

Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentRationale
~165-170Thiazole C2Carbon attached to two heteroatoms (N and S) and the phenyl group.
~145-150Thiazole C4Quaternary carbon of the thiazole ring attached to the methyl group.
~130-135Thiazole C5Quaternary carbon of the thiazole ring attached to the hydroxymethyl group.
~130-135Phenyl C (ipso)Quaternary carbon of the phenyl ring attached to the thiazole.
~128-130Phenyl C (para)Aromatic carbon.
~128-129Phenyl C (meta)Aromatic carbons.
~125-127Phenyl C (ortho)Aromatic carbons.
~55-60-CH₂OHMethylene carbon attached to the hydroxyl group.
~15-20-CH₃Methyl carbon.
Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Acquire the spectrum on a 125 MHz NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 1024 or more, due to the low natural abundance of ¹³C.

    • Relaxation delay: 2-5 seconds.

    • Pulse program: A proton-decoupled pulse sequence (e.g., zgpg30).

  • Data Processing: Process the FID similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted vibrational frequencies are based on characteristic absorption bands for similar compounds.[6][7]

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
~3300-3400BroadO-H stretch (alcohol)
~3050-3100MediumAromatic C-H stretch
~2850-2960MediumAliphatic C-H stretch (-CH₃, -CH₂)
~1600, ~1480Medium-StrongC=C and C=N stretching (aromatic and thiazole rings)
~1020-1080StrongC-O stretch (primary alcohol)
Experimental Protocol for FT-IR Spectroscopy
  • Sample Preparation: For Attenuated Total Reflectance (ATR) FT-IR, place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared spectrometer equipped with a universal ATR accessory.

  • Acquisition Parameters:

    • Scan range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

  • Data Acquisition: Record the spectrum and perform a background subtraction.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Predicted Mass Spectrometry Data (Electron Ionization - EI)
  • Molecular Ion (M⁺): m/z 205. This corresponds to the molecular weight of the compound (C₁₁H₁₁NOS).

  • Major Fragments:

    • m/z 188: Loss of a hydroxyl radical (-•OH).

    • m/z 174: Loss of a hydroxymethyl radical (-•CH₂OH).

    • m/z 104: Phenylacetylene cation, a common fragment from phenyl-substituted heterocycles.

    • m/z 77: Phenyl cation.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) via direct infusion or through a GC or LC inlet.

  • Ionization: Use Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.

  • Mass Analyzer: Analyze the ions using a quadrupole, time-of-flight (TOF), or other suitable mass analyzer.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Structure Confirmation Synthesis Synthesis and Purification of This compound H_NMR ¹H NMR Synthesis->H_NMR C_NMR ¹³C NMR Synthesis->C_NMR IR FT-IR Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure_Elucidation Structure Elucidation H_NMR->Structure_Elucidation C_NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment

Caption: A streamlined workflow for the synthesis, spectroscopic analysis, and structural confirmation.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic profile of this compound. The presented data, based on sound chemical principles and analysis of related structures, serves as a valuable resource for researchers in the fields of synthetic chemistry, drug discovery, and materials science. By following the detailed experimental protocols, scientists can confidently acquire and interpret the spectroscopic data for this compound, ensuring its structural integrity and purity in their research endeavors.

References

  • Ayhan, S., & Tamer, Ö. (2018). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. ResearchGate. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Al-Ghorbani, M., & El-Gazzar, A. R. B. A. (2016). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Molbank, 2016(4), M908.
  • Gümüşer, F. G., et al. (2016). Synthesis and crystal structure of methyl 2-(Diphenylamino)-4-phenyl-1,3- thiazole-5-carboxylate. ResearchGate. [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Infrared spectra of the synthesised 1,3,4 thiadiazole derivative A1. ResearchGate. [Link]

  • Sharma, S., & Singh, S. P. (1999). 13 C-NMR Studies of Some Heterocyclically Substituted Chromones and Thiazoles. Asian Journal of Chemistry, 11(4), 1471-1475.
  • Gulea, M., et al. (2015). ¹H‐NMR chemical shifts of imidazothiazole 1 and its 6‐phenyl analogue. ResearchGate. [Link]

  • Abdel-Wahab, B. F., et al. (2012). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. [Link]

  • Randall, H. M., et al. (1949). THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. Canadian Journal of Research, 27b(1), 1-6.
  • Kara, Y. S. (2015). (13)C NMR substituent-induced chemical shifts in 4-(substituted phenyl)-3-phenyl-1,2,4-oxadiazol-5(4H)-ones (thiones). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 149, 920-927.
  • Reva, I., et al. (2020). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 25(21), 5098.
  • University College London. Chemical shifts. [Link]

  • Štarha, P., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? ACS Medicinal Chemistry Letters, 13(12), 1956–1963.
  • Bouzroura, S., et al. (2018). SYNTHESIS AND CHARACTERIZATION OF 4-METHYL-2-PHENYL-4-((5-PHENYL-2H-TETRAZOL-2-YL)METHYL)-4,5-DIHYDROOXAZOLE. ResearchGate. [Link]

  • Bultinck, P., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 25(9), 2030.
  • Pop, R., et al. (2010). 1 H-NMR spectrum of N-(2-phenyl-thiazole-4-yl-methyl)-N-methyl pyperidinium chloride. ResearchGate. [Link]

  • Tamer, Ö., et al. (2018). The experimental and simulated IR spectra of the 4-methyl-5-thiazoleethanol. ResearchGate. [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Zalesna, A., et al. (2022).
  • International Journal of Chemical Sciences. (2022). 19(3).
  • PubChem. (2-Phenyl-1,3-thiazol-5-yl)methanol. [Link]

  • PubChem. 4-Methyl-5-(2-hydroxyethyl)thiazole. [Link]

  • Dahlin, J. L., et al. (2015). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? ACS Medicinal Chemistry Letters, 6(11), 1139–1144.
  • Karimi-Jaberi, Z., & Biazar, E. (2023). Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)
  • The Royal Society of Chemistry. (2024).
  • Salem, M. A. I., et al. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. [Link]

  • Tamer, Ö., et al. (2018). Molecular, Spectroscopic, NBO and NLO Properties of 4-Methyl-5-thiazoleethanol: A Comparative Theoretical Study. Acta Physica Polonica A, 134(4), 1083-1096.
  • LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

Sources

The Thiazole Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Significance

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a cornerstone in medicinal chemistry and materials science. This in-depth guide provides a comprehensive overview of the discovery and history of thiazole compounds, from their initial synthesis to their current role in a myriad of therapeutic agents. We will delve into the foundational synthetic methodologies, with a particular focus on the Hantzsch thiazole synthesis, elucidating the mechanistic underpinnings that have made it a workhorse in organic chemistry for over a century. Furthermore, this guide will explore the profound impact of the thiazole moiety in both natural products, such as thiamine (vitamin B1), and blockbuster synthetic drugs. The mechanisms of action of key thiazole-containing therapeutics will be dissected, highlighting their interaction with critical biological pathways. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the enduring legacy and future potential of thiazole chemistry.

A Historical Perspective: From Serendipity to Rational Design

The journey of the thiazole ring is a compelling narrative of scientific inquiry, beginning in the late 19th century. The German chemist Arthur Rudolf Hantzsch , a pivotal figure in heterocyclic chemistry, first reported the synthesis of a thiazole derivative in 1887.[1][2] Hantzsch's work was not an isolated discovery but rather part of a broader investigation into the relationships between different heterocyclic systems. He astutely proposed an analogy between the six-membered pyridine and the five-membered thiazole, akin to the recognized relationship between benzene and thiophene.[3] This conceptual framework laid the groundwork for the systematic exploration of this new class of compounds.

A significant milestone in the history of thiazole compounds came with the discovery and structural elucidation of thiamine (vitamin B1) . The deficiency of this essential nutrient was known to cause the devastating disease beriberi.[4][5] In 1926, Dutch chemists Barend Jansen and Willem Donath successfully isolated and crystallized the anti-neuritic factor from rice bran.[6] The subsequent structural determination by Robert Runnels Williams in 1934 revealed the presence of a thiazole ring linked to a pyrimidine moiety.[6] This discovery was a landmark achievement, as it was the first time a vitamin was found to contain a sulfur atom and a thiazole ring, solidifying the biological importance of this heterocycle.[6][7] The synthesis of thiamine by Williams' group in 1936 further cemented this understanding.[6]

Another monumental discovery that underscored the significance of the thiazole framework was that of penicillin . Although the antibacterial properties of Penicillium mold were observed by Alexander Fleming in 1928, the purification and structural elucidation of penicillin in the 1940s revealed a bicyclic system containing a β-lactam ring fused to a thiazolidine ring (a saturated analog of thiazole).[8] This discovery ushered in the age of antibiotics and highlighted the diverse structural contexts in which the thiazole scaffold can exert profound biological effects.

The Art of Synthesis: Constructing the Thiazole Core

The versatility of thiazole compounds in various applications is a direct consequence of the robust and adaptable synthetic methodologies developed over the years. While numerous methods exist, the Hantzsch thiazole synthesis remains a cornerstone of thiazole chemistry due to its simplicity, efficiency, and broad substrate scope.[9][10]

The Hantzsch Thiazole Synthesis: A Century-Old Mainstay

Developed by Arthur Hantzsch in the late 19th century, this reaction classically involves the condensation of an α-haloketone with a thioamide.[1][11] The reaction proceeds through a multi-step pathway that begins with a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to afford the aromatic thiazole ring.[11]

The general mechanism of the Hantzsch thiazole synthesis can be visualized as follows:

Hantzsch_Mechanism Thioamide Thioamide Intermediate1 Thioimidate Intermediate Thioamide->Intermediate1 SN2 attack Haloketone α-Haloketone Haloketone->Intermediate1 Intermediate2 Cyclized Intermediate (Hemiaminal) Intermediate1->Intermediate2 Intramolecular cyclization Intermediate3 Dehydrated Intermediate Intermediate2->Intermediate3 - H2O Thiazole Thiazole Intermediate3->Thiazole Tautomerization

Caption: Generalized workflow of the Hantzsch thiazole synthesis.

Other Notable Synthetic Routes

Beyond the Hantzsch synthesis, other methods have been developed to access diverse thiazole derivatives:

  • Cook-Heilbron Synthesis: This method involves the reaction of an α-aminonitrile with carbon disulfide to yield 5-aminothiazoles.[10][12]

  • Gabriel Synthesis: The reaction of an α-acylaminoketone with phosphorus pentasulfide provides 2,5-disubstituted thiazoles.[1]

  • Modern Variations: Contemporary organic synthesis has introduced a plethora of variations and novel methods, often employing metal catalysis or environmentally benign conditions to construct the thiazole ring.[13]

Thiazoles in Nature and Medicine: A Pharmacophore of Great Importance

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs with diverse therapeutic applications.[14] Molecules containing a thiazole ring can interact with biological systems in various ways, activating or inhibiting enzymes and receptors to elicit a therapeutic response.[14]

Drug NameTherapeutic ClassCompanyMechanism of Action
Dasatinib AnticancerBristol-Myers SquibbMulti-targeted tyrosine kinase inhibitor (BCR-ABL, Src family kinases)[15]
Meloxicam Anti-inflammatory (NSAID)Boehringer IngelheimPreferential inhibitor of cyclooxygenase-2 (COX-2)[16][17]
Ritonavir Antiviral (HIV)AbbVieHIV protease inhibitor and CYP3A4 inhibitor[18][19]
Thifluzamide FungicideMonsantoInhibitor of succinate dehydrogenase in the mitochondrial electron transport chain[4][20]
Thiamine (Vitamin B1) VitaminN/ACoenzyme in carbohydrate metabolism[6][7]
Mechanism of Action Spotlight: Dasatinib

Dasatinib is a potent oral anticancer agent used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). Its primary mechanism of action is the inhibition of the BCR-ABL fusion protein, a constitutively active tyrosine kinase that drives the proliferation of cancer cells in these leukemias. Dasatinib also inhibits other tyrosine kinases, including the Src family kinases (SFKs), which are involved in cell growth, migration, and survival.[15] By blocking these key signaling pathways, dasatinib induces apoptosis (programmed cell death) in cancer cells.

The signaling pathway targeted by Dasatinib can be represented as follows:

Dasatinib_Pathway BCR_ABL BCR-ABL Downstream Downstream Signaling (e.g., PI3K/Akt, FAK) BCR_ABL->Downstream Src Src Family Kinases Src->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Dasatinib Dasatinib Dasatinib->BCR_ABL Dasatinib->Src

Caption: Dasatinib's inhibition of BCR-ABL and Src signaling pathways.

Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This section provides a detailed, step-by-step methodology for the synthesis of 2-amino-4-phenylthiazole, a classic example of the Hantzsch thiazole synthesis.

Rationale of Experimental Choices
  • Reactants: 2-Bromoacetophenone serves as the α-haloketone, providing the C4 and C5 atoms of the thiazole ring. Thiourea acts as the thioamide, supplying the sulfur atom, the nitrogen atom, and the C2 atom with its amino substituent.

  • Solvent: Methanol is a suitable polar protic solvent that can dissolve the reactants and facilitate the reaction.

  • Heating: Heating the reaction mixture provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Base Neutralization: The reaction mixture is poured into a solution of sodium carbonate (a weak base) to neutralize any hydrobromic acid (HBr) formed as a byproduct of the reaction. This is crucial for the precipitation of the final product, which is a free base.

  • Isolation: The product is isolated by vacuum filtration, a standard technique for separating a solid from a liquid. Rinsing with water removes any remaining inorganic salts.

Step-by-Step Procedure
  • Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Solvent Addition: Add 5 mL of methanol to the vial and a magnetic stir bar.

  • Heating and Stirring: Place the vial on a hot plate and heat to approximately 100°C with continuous stirring for 30 minutes.

  • Cooling: Remove the reaction from the heat and allow it to cool to room temperature.

  • Neutralization and Precipitation: Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution. Swirl the beaker to mix the contents thoroughly. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with cold water to remove any residual salts.

  • Drying: Spread the collected solid on a tared watch glass and allow it to air dry.

The workflow for this experimental protocol can be summarized as follows:

Hantzsch_Protocol Step1 Combine Reactants: 2-Bromoacetophenone & Thiourea Step2 Add Methanol & Stir Bar Step1->Step2 Step3 Heat & Stir (30 min) Step2->Step3 Step4 Cool to Room Temperature Step3->Step4 Step5 Neutralize with Na2CO3 Solution Step4->Step5 Step6 Isolate by Vacuum Filtration Step5->Step6 Step7 Wash with Water Step6->Step7 Step8 Dry the Product Step7->Step8

Caption: Experimental workflow for the Hantzsch synthesis of 2-amino-4-phenylthiazole.

Conclusion

The thiazole ring has traversed a remarkable journey from its initial synthesis in the late 19th century to its current status as a ubiquitous scaffold in both natural and synthetic bioactive molecules. The enduring legacy of the Hantzsch synthesis and the continual development of novel synthetic routes have ensured that chemists have ready access to a vast array of thiazole derivatives. The profound impact of thiazole-containing compounds on human health, from the essential vitamin B1 to life-saving drugs, is a testament to the versatility and significance of this simple heterocycle. As our understanding of biological pathways deepens, the rational design of new thiazole-based therapeutics will undoubtedly continue to be a fruitful and exciting area of research, promising novel solutions to pressing medical challenges.

References

  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. Retrieved from [Link]

  • Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2015). Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery. European Journal of Medicinal Chemistry, 97, 699–718. [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Chem Help ASAP. (2019, January 19). synthesis of thiazoles [Video]. YouTube. [Link]

  • Centurion University of Technology and Management. (n.d.). Thiazole. CUTM Courseware. Retrieved from [Link]

  • Wikipedia contributors. (2023, December 27). Thiazole. In Wikipedia, The Free Encyclopedia. Retrieved January 27, 2026, from [Link]

  • Encyclopædia Britannica. (n.d.). Arthur Rudolf Hantzsch. In Britannica. Retrieved January 27, 2026, from [Link]

  • Chen, J., Wang, M., & Chen, L. (2012). Molecular mechanisms of action and potential biomarkers of growth inhibition of dasatinib (BMS-354825) on hepatocellular carcinoma cells. Cancer Cell International, 12(1), 44. [Link]

  • D'Avolio, A., Simiele, M., & Siccardi, M. (2023). Ritonavir. In StatPearls. StatPearls Publishing. [Link]

  • Wikipedia contributors. (2024, January 22). Thiamine. In Wikipedia, The Free Encyclopedia. Retrieved January 27, 2026, from [Link]

  • AERU. (n.d.). Thifluzamide (Ref: MON 24000). University of Hertfordshire. Retrieved from

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Meloxicam. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. [Link]

  • Encyclopædia Britannica. (n.d.). Thiazole. In Britannica. Retrieved January 27, 2026, from [Link]

  • Wikipedia contributors. (2023, December 16). Meloxicam. In Wikipedia, The Free Encyclopedia. Retrieved January 27, 2026, from [Link]

  • University of Würzburg. (2021, June 22). Arthur Hantzsch. [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Ritonavir? Synapse. [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Dasatinib? Synapse. [Link]

  • Wikipedia contributors. (2024, January 24). Penicillin. In Wikipedia, The Free Encyclopedia. Retrieved January 27, 2026, from [Link]

  • Wikipedia contributors. (2023, October 29). Arthur Rudolf Hantzsch. In Wikipedia, The Free Encyclopedia. Retrieved January 27, 2026, from [Link]

  • Zhang, Y., et al. (2022). Therapeutic targets and signaling mechanisms of dasatinib activity against radiation skin ulcer. Journal of Inflammation Research, 15, 6591–6605. [Link]

  • Carpenter, K. J. (2012). The discovery of thiamin. Annals of Nutrition and Metabolism, 61(3), 219–223. [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Meloxicam? Synapse. [Link]

  • Wikipedia contributors. (2023, November 28). Ritonavir. In Wikipedia, The Free Encyclopedia. Retrieved January 27, 2026, from [Link]

  • Encyclopædia Britannica. (n.d.). Thiamin. In Britannica. Retrieved January 27, 2026, from [Link]

  • Pfizer. (n.d.). Mechanism of Action. PAXLOVID®. [Link]

  • National Center for Biotechnology Information. (n.d.). Meloxicam. PubChem. Retrieved January 27, 2026, from [Link]

  • Li, J. J. (2021). Arthur Rudolph Hantzsch (1857–1935) and the Synthesis of Nitrogen Heterocycles. In Name Reactions in Heterocyclic Chemistry II (pp. 1-12). John Wiley & Sons.
  • Schade, A. E., & Schieven, G. L. (2008). Dasatinib, a small-molecule protein tyrosine kinase inhibitor, inhibits T-cell activation and proliferation. Blood, 111(3), 1366–1377. [Link]

  • Engelhardt, G. (1996). Pharmacology of Meloxicam, A New Non-Steroidal Anti-Inflammatory Drug with an Improved Safety Profile Through Preferential Inhibition of COX-2.
  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. [Link]

  • International Journal of Scientific Research in Science and Technology. (2024). A review on thiazole based compounds & it's pharmacological activities. IJSRST, 11(5).
  • Complete Dictionary of Scientific Biography. (n.d.). Hantzsch, Arthur Rudolf. Encyclopedia.com. Retrieved January 27, 2026, from [Link]

  • Monkkonen, L. L., & Varjosalo, M. (2016). Molecular Pharmacology of Dasatinib Provides Unique Insights into the Mechanistic Basis of Success and Failure of Targeted Cancer Therapy. ACS Chemical Biology, 11(8), 2046–2055.
  • Begley, T. P., Downs, D. M., Ealick, S. E., McLafferty, F. W., Van Lanen, S. G., & Zhang, Y. (2008). The structural and biochemical foundations of thiamin biosynthesis. Current Opinion in Chemical Biology, 12(2), 157–164. [Link]

  • Heben Pesticide. (n.d.). Thifluzamide TC. [Link]

  • Researcher.Life. (n.d.). What is the mechanism of action of Ritonavir? R Discovery. [Link]

  • Kamal, A., et al. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Current Organic Chemistry, 26(11), 1033–1066. [Link]

  • Heravi, M. M., et al. (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 20(10), 18361–18373. [Link]

  • Al-Ostath, A. I., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7329. [Link]

Sources

An In-depth Technical Guide to (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole nucleus, a five-membered heterocyclic ring containing both sulfur and nitrogen, is a cornerstone of medicinal chemistry. Its derivatives exhibit a remarkable breadth of biological activities, and the 2-phenyl-1,3-thiazole scaffold, in particular, has emerged as a privileged structure in the design of novel therapeutic agents. This guide provides a comprehensive technical overview of a key derivative within this class: (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol . We will delve into its chemical identity, synthesis, characterization, and the broader context of its potential applications in drug discovery, grounded in established scientific principles and methodologies.

Compound Identification and Physicochemical Properties

The unequivocal identification of a chemical entity is paramount for reproducible scientific investigation. The compound of interest is systematically named according to IUPAC nomenclature.

IUPAC Name: this compound[1][2][3]

Table 1: Compound Identifiers and Properties

IdentifierValueSource
CAS Number 61291-91-6[1][3]
Molecular Formula C₁₁H₁₁NOS[1][2][3]
Molecular Weight 205.28 g/mol [1][3]
InChIKey JSIPFWSPCWZJIU-UHFFFAOYSA-N[1][2]
SMILES CC1=C(CO)SC(=N1)C2=CC=CC=C2[1][2]
Appearance Solid (predicted)
Purity Commercially available up to 97%[1]

Synthesis of this compound

The construction of the 4-methyl-2-phenyl-1,3-thiazole core is most classically achieved through the Hantzsch thiazole synthesis . This versatile method involves the condensation of a thioamide with an α-haloketone or its equivalent.[4][5] The synthesis of this compound can be strategically approached in a two-step sequence starting from readily available precursors.

Step 1: Hantzsch Synthesis of Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate

The initial step involves the cyclocondensation of thiobenzamide with ethyl 2-chloroacetoacetate. The causality behind this choice of reactants lies in their inherent reactivity: the nucleophilic sulfur of the thioamide attacks the electrophilic carbon bearing the halogen, initiating a cascade of reactions that culminates in the formation of the stable, aromatic thiazole ring.

Hantzsch_Synthesis

Protocol 1: Synthesis of Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add thiobenzamide (1.0 eq) and ethanol.

  • Addition of Reactant: While stirring, add ethyl 2-chloroacetoacetate (1.0-1.1 eq) to the suspension.

  • Cyclization: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate.[6]

Step 2: Reduction of the Ester to the Primary Alcohol

The second step involves the reduction of the ester functional group at the 5-position of the thiazole ring to the corresponding primary alcohol. This transformation is a standard procedure in organic synthesis, and the choice of reducing agent is critical to ensure the selective reduction of the ester without affecting the aromatic thiazole and phenyl rings.

Reduction_Step

Protocol 2: Synthesis of this compound

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF).

  • Addition of Ester: Cool the suspension to 0 °C using an ice bath. Dissolve ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.

  • Quenching and Work-up: Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then water again (Fieser work-up).

  • Extraction and Purification: Filter the resulting suspension and wash the solid with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Key Signals
¹H NMR - Phenyl protons: Multiplet in the aromatic region (~7.4-8.0 ppm). - Hydroxymethyl protons (-CH₂OH): Singlet or doublet (~4.7 ppm), coupling to the hydroxyl proton may be observed depending on the solvent and concentration. - Hydroxyl proton (-OH): A broad singlet that is exchangeable with D₂O. - Methyl protons (-CH₃): Singlet (~2.5 ppm).
¹³C NMR - Phenyl carbons: Multiple signals in the aromatic region (~125-135 ppm). - Thiazole carbons: Signals for C2, C4, and C5, with C2 being the most downfield due to its proximity to two heteroatoms. - Hydroxymethyl carbon (-CH₂OH): Signal around 60 ppm. - Methyl carbon (-CH₃): Signal in the aliphatic region (~15-20 ppm).
IR (Infrared) - O-H stretch: Broad absorption band around 3300-3400 cm⁻¹. - C-H stretch (aromatic): Absorptions above 3000 cm⁻¹. - C-H stretch (aliphatic): Absorptions below 3000 cm⁻¹. - C=N and C=C stretching (thiazole and phenyl rings): Absorptions in the 1400-1600 cm⁻¹ region. - C-O stretch: Strong absorption around 1050-1150 cm⁻¹.
MS (Mass Spec) - Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 205). - Key Fragmentation Patterns: Loss of the hydroxymethyl group, and fragmentation of the thiazole ring.

Reactivity and Chemical Properties

The chemical reactivity of this compound is primarily dictated by the functional groups present: the primary alcohol, the aromatic phenyl ring, and the heterocyclic thiazole ring.

  • Alcohol Group: The primary alcohol can undergo typical reactions such as oxidation to the corresponding aldehyde or carboxylic acid, esterification with carboxylic acids or their derivatives, and conversion to alkyl halides.

  • Aromatic Rings: The phenyl and thiazole rings can undergo electrophilic aromatic substitution reactions, although the reactivity and regioselectivity will be influenced by the existing substituents.

  • Thiazole Ring: The thiazole ring is generally stable but can be susceptible to ring-opening under harsh conditions. The nitrogen atom can also act as a weak base.

Biological Activity and Therapeutic Potential

Thiazole derivatives are known to possess a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[7] The 2-phenylthiazole scaffold is a key component in several clinically approved drugs, such as the antifungal agents isavuconazole and fosravuconazole.[7]

Biological_Activities

Derivatives of 2-phenylthiazole have been investigated for their potential as:

  • Anticancer Agents: Studies have shown that some phenylthiazole derivatives can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cell lines.[8] The proposed mechanism for some of these compounds involves the activation of caspases, which are key enzymes in the apoptotic pathway.[8]

  • Anti-inflammatory Agents: The anti-inflammatory properties of thiazole derivatives are also an active area of research.

  • Antifungal Agents: The established success of phenylthiazole-containing antifungal drugs highlights the potential of this scaffold in developing new treatments for fungal infections.[7]

The specific biological activity of this compound would need to be determined through dedicated in vitro and in vivo studies. However, its structural similarity to other biologically active 2-phenylthiazoles makes it a compound of significant interest for further investigation in drug discovery programs.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general laboratory safety precautions should be followed when handling this compound. Based on the SDS for a closely related compound, [4-(1,3-Thiazol-2-yl)phenyl]methanol, the following should be considered:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

  • Incompatibilities: Avoid contact with strong oxidizing agents.[9]

Conclusion

This compound is a valuable heterocyclic compound with a well-defined chemical structure and accessible synthetic routes. Its 2-phenyl-1,3-thiazole core is a recognized pharmacophore, suggesting significant potential for this molecule in the development of new therapeutic agents, particularly in the areas of oncology, infectious diseases, and inflammatory disorders. This guide provides a foundational understanding of its chemistry and context, serving as a catalyst for further research and development in this promising area of medicinal chemistry. Future work should focus on the detailed biological evaluation of this compound and the synthesis of novel derivatives to explore structure-activity relationships.

References

  • 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. (URL: [Link])

  • Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate | C13H13NO2S | CID 2743970. PubChem. (URL: [Link])

  • N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. National Institutes of Health. (URL: [Link])

  • This compound, 97%, Thermo Scientific. Fisher Scientific. (URL: [Link])

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. (URL: [Link])

  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. PMC. (URL: [Link])

  • 1H-NMR spectrum of N-(2-phenyl-thiazole-4-yl-methyl). ResearchGate. (URL: [Link])

  • Hantzsch thiazole synthesis - laboratory experiment. YouTube. (URL: [Link])

  • (PDF) Ethyl 3,5-Dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate. ResearchGate. (URL: [Link])

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. PMC. (URL: [Link])

  • The experimental and simulated IR spectra of the 4-methyl-5-thiazoleethanol. ResearchGate. (URL: [Link])

  • Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. National Institutes of Health. (URL: [Link])

  • (2-Phenyl-1,3-thiazol-5-yl)methanol | C10H9NOS | CID 16495207. PubChem. (URL: [Link])

  • Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate. PMC. (URL: [Link])

  • This journal is © The Royal Society of Chemistry 2021 - Supporting Information. (URL: [Link])

  • An improved procedure for the lateral lithiation of ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate | Request PDF. ResearchGate. (URL: [Link])

  • (4-methyl-2-phenyl-thiazol-5-yl)-methanol. PubChemLite. (URL: [Link])

  • (4-Methyl-1,3-thiazol-5-yl)methanol | C5H7NOS | CID 10329317. PubChem. (URL: [Link])

  • This compound. Matrix Fine Chemicals. (URL: [Link])

  • (4-Methylthiazol-2-yl)phenylmethanol. SpectraBase. (URL: [Link])

Sources

The Thiazole Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to the Therapeutic Applications of Thiazole Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole ring, a five-membered heterocyclic motif containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry. Its unique electronic properties and ability to engage in diverse non-covalent interactions have rendered it a "privileged scaffold" in the design of novel therapeutic agents. This guide provides a comprehensive technical overview of the multifaceted therapeutic applications of thiazole derivatives, delving into their roles as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. We will explore the underlying mechanisms of action, structure-activity relationships, and key experimental protocols for the synthesis and evaluation of these potent compounds. This document is intended to serve as a valuable resource for researchers and drug development professionals, offering insights into the design and optimization of next-generation thiazole-based therapeutics.

The Thiazole Moiety: A Foundation for Diverse Bioactivity

The thiazole ring's prevalence in clinically approved drugs and numerous investigational agents is a testament to its versatile nature.[1] Its aromaticity, coupled with the presence of heteroatoms, allows for a wide range of chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The nitrogen atom can act as a hydrogen bond acceptor, while the sulfur atom can participate in various interactions, contributing to the high-affinity binding of thiazole-containing molecules to their biological targets.[2] This inherent structural flexibility has facilitated the development of thiazole derivatives with a broad spectrum of pharmacological activities.[3]

Anticancer Applications: Targeting the Hallmarks of Malignancy

Thiazole derivatives have emerged as a significant class of anticancer agents, with several compounds approved for clinical use, including Dasatinib and Ixazomib.[2][4] These agents exert their effects through diverse mechanisms, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.

Mechanism of Action: A Multi-pronged Attack

The anticancer activity of thiazole derivatives is often attributed to their ability to inhibit a variety of protein and enzyme targets crucial for tumor growth.[2] These include:

  • Kinase Inhibition: Many thiazole-based compounds act as potent inhibitors of protein kinases, which are frequently dysregulated in cancer. For instance, Dasatinib is a multi-targeted kinase inhibitor that effectively targets the BCR-ABL fusion protein in chronic myeloid leukemia.

  • Tubulin Polymerization Inhibition: Several thiazole derivatives have been shown to interfere with microtubule dynamics, a critical process for cell division.[5] By inhibiting tubulin polymerization, these compounds induce cell cycle arrest and apoptosis.

  • Enzyme Inhibition: Thiazole-containing molecules can also inhibit other enzymes vital for cancer cell metabolism and survival, such as human lactate dehydrogenase A (hLDHA).[6]

The following diagram illustrates the major mechanisms of anticancer action for thiazole derivatives.

anticancer_mechanisms cluster_thiazole Thiazole Derivatives cluster_targets Cellular Targets cluster_outcomes Cellular Outcomes Thiazole Thiazole Derivatives Kinases Protein Kinases (e.g., BCR-ABL) Thiazole->Kinases Inhibition Tubulin Tubulin Polymerization Thiazole->Tubulin Inhibition Enzymes Metabolic Enzymes (e.g., hLDHA) Thiazole->Enzymes Inhibition Apoptosis Apoptosis Kinases->Apoptosis CellCycleArrest Cell Cycle Arrest Tubulin->CellCycleArrest MetabolicStress Metabolic Stress Enzymes->MetabolicStress CellCycleArrest->Apoptosis MetabolicStress->Apoptosis

Caption: Major anticancer mechanisms of thiazole derivatives.

Structure-Activity Relationship (SAR) Insights

SAR studies have been instrumental in optimizing the anticancer potency of thiazole derivatives. For example, the substitution pattern on the thiazole ring significantly influences activity. Often, 2,4-disubstituted thiazoles exhibit potent antiproliferative effects.[7] The nature of the substituents at these positions is critical for target engagement and can be modified to enhance efficacy and selectivity.

Representative Anticancer Thiazole Derivatives
DerivativeTarget(s)Cancer Type(s)
Dasatinib Multi-kinase inhibitor (BCR-ABL, Src family)Chronic Myeloid Leukemia, Acute Lymphoblastic Leukemia
Ixabepilone Microtubule stabilizerMetastatic or locally advanced breast cancer
Dabrafenib BRAF kinase inhibitorMelanoma, Non-small cell lung cancer

Antimicrobial Applications: Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[8] Thiazole derivatives have demonstrated significant potential as antibacterial and antifungal agents, offering a promising scaffold for the design of new anti-infectives.[9][10]

Mechanism of Action: Disrupting Microbial Viability

The antimicrobial activity of thiazole derivatives is attributed to their ability to interfere with essential microbial processes. While the exact mechanisms can vary, some common targets include:

  • Enzyme Inhibition: Thiazole-containing compounds can inhibit enzymes crucial for bacterial or fungal survival, such as those involved in cell wall synthesis or DNA replication.

  • Biofilm Formation Inhibition: Some derivatives have been shown to prevent the formation of biofilms, which are structured communities of microorganisms that are notoriously resistant to antibiotics.

Experimental Protocol: Synthesis of a 2-Aminothiazole Derivative

A common and versatile method for synthesizing the 2-aminothiazole core is the Hantzsch thiazole synthesis.[11] This protocol outlines a general procedure.

Materials:

  • α-haloketone (e.g., α-bromoacetophenone)

  • Thiourea

  • Ethanol

  • Sodium bicarbonate (optional, for neutralization)

Procedure:

  • Dissolve the α-haloketone (1 equivalent) in ethanol in a round-bottom flask.

  • Add thiourea (1.1 equivalents) to the solution.

  • Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • If the product precipitates as a hydrohalide salt, it can be neutralized with a mild base like sodium bicarbonate solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiazole derivative.

hantzsch_synthesis alpha-Haloketone alpha-Haloketone Reaction Hantzsch Thiazole Synthesis (Reflux in Ethanol) alpha-Haloketone->Reaction Thiourea Thiourea Thiourea->Reaction 2-Aminothiazole 2-Aminothiazole Reaction->2-Aminothiazole

Caption: Workflow for Hantzsch thiazole synthesis.

Anti-inflammatory Applications: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases. Thiazole derivatives have demonstrated potent anti-inflammatory properties, making them attractive candidates for the treatment of inflammatory disorders.[1][12]

Mechanism of Action: Targeting Inflammatory Mediators

The anti-inflammatory effects of thiazole derivatives are often mediated through the inhibition of key enzymes and signaling pathways involved in the inflammatory response. These include:

  • Cyclooxygenase (COX) Inhibition: Some thiazole-based compounds have been identified as selective COX-1 or COX-2 inhibitors, key enzymes in the biosynthesis of prostaglandins, which are potent inflammatory mediators.[13]

  • Nitric Oxide Synthase (iNOS) Inhibition: Overproduction of nitric oxide by iNOS contributes to inflammation. Thiazole derivatives have been shown to inhibit iNOS activity.[14]

Neuroprotective Applications: Safeguarding the Central Nervous System

Neurodegenerative diseases such as Alzheimer's and Parkinson's pose a significant global health challenge. Thiazole and its derivatives are being investigated for their potential neuroprotective effects.[15][16]

Mechanism of Action: A Multifaceted Approach to Neuronal Health

The neuroprotective properties of thiazole derivatives are linked to several mechanisms:

  • Antioxidant Activity: Oxidative stress is a major contributor to neuronal damage. Thiazole-containing compounds can scavenge reactive oxygen species (ROS) and protect neurons from oxidative injury.

  • Modulation of Neurotransmitter Receptors: Some derivatives can modulate the activity of neurotransmitter receptors, such as AMPA receptors, which play a crucial role in synaptic plasticity and neuronal survival.[17][18]

  • Anti-inflammatory Effects in the CNS: By reducing neuroinflammation, thiazole derivatives can help to create a more favorable environment for neuronal survival.

Pharmacokinetics and Drug Development Considerations

A critical aspect of developing any therapeutic agent is understanding its pharmacokinetic profile, which encompasses absorption, distribution, metabolism, and excretion (ADME). The thiazole scaffold can be modified to optimize these properties. For instance, the introduction of specific functional groups can improve oral bioavailability or modulate metabolic stability.[19][20]

Comparative Pharmacokinetic Data of Selected Thiazole Derivatives
DerivativeClassOral Bioavailability (%)Primary MetabolismPrimary Excretion
Dasatinib Kinase Inhibitor~14-34CYP3A4Feces
Febuxostat Xanthine Oxidase Inhibitor~85Oxidation & GlucuronidationUrine & Feces
Ritonavir Protease InhibitorNot specifiedCYP3A4, CYP2D6Feces
Pramipexole Dopamine Agonist>90NegligibleUrine (unchanged)
Data compiled from various sources for comparative purposes.[21]

Future Perspectives and Challenges

The therapeutic potential of thiazole derivatives is vast and continues to be an active area of research. Future efforts will likely focus on:

  • Development of More Selective and Potent Derivatives: Fine-tuning the thiazole scaffold to achieve higher target selectivity will be crucial for minimizing off-target effects and improving safety profiles.

  • Exploration of Novel Therapeutic Areas: The unique properties of the thiazole ring suggest that its derivatives may have applications in other disease areas yet to be fully explored.

  • Overcoming Drug Resistance: For anticancer and antimicrobial applications, the development of thiazole derivatives that can overcome existing resistance mechanisms is a high priority.

Conclusion

The thiazole scaffold has proven to be an exceptionally versatile and valuable platform in the quest for novel therapeutic agents. Its derivatives have demonstrated significant efficacy across a broad range of diseases, from cancer and infections to inflammatory and neurodegenerative disorders. The continued exploration of the chemical space around the thiazole nucleus, guided by a deep understanding of structure-activity relationships and mechanisms of action, holds immense promise for the future of medicine.

References

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed.
  • Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers.
  • Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. ACS Omega.
  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2)
  • The pharmacokinetics of a thiazole benzenesulfonamide beta 3-adrenergic receptor agonist and its analogs in rats, dogs, and monkeys: improving oral bioavailability. PubMed.
  • Thiazole-containing compounds as therapeutic targets for cancer therapy. PubMed.
  • Structure-activity relationship studies of thiazole-based derivatives leading to the identification of novel and potent SARS-CoV-2 main protease inhibitors. PubMed.
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd
  • 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview. Unknown Source.
  • Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. PubMed Central.
  • Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. PubMed Central.
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd
  • Recent synthetic advances in the preparation of 1,3-thiazole compounds and their therapeutic applications in degenerative diseases. Organic & Biomolecular Chemistry (RSC Publishing).
  • Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymeris
  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences.
  • Drug metabolism and pharmacokinetics of 4-substituted methoxybenzoyl-aryl-thiazoles. PubMed.
  • New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. PubMed.
  • Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lact
  • Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments. RSC Publishing.
  • A Comparative Guide to the Pharmacokinetic Profiles of Thiazole Deriv
  • Thiazole Ring—A Biologically Active Scaffold. MDPI.
  • Thiazole Derivatives as Modulators of GluA2 AMPA Receptors: Potent Allosteric Effects and Neuroprotective Potential. PubMed Central.
  • Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry.

Sources

Methodological & Application

Synthesis of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol for the synthesis of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol, a valuable building block in medicinal chemistry and drug discovery. The thiazole moiety is a prominent scaffold in a variety of biologically active compounds.[1][2][3] This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering a robust and reproducible method for obtaining this key intermediate.

The synthesis is approached via a well-established two-step sequence, beginning with the formation of the thiazole ring through the Hantzsch thiazole synthesis, followed by the selective reduction of a carbonyl group at the 5-position. This guide provides not only the step-by-step procedure but also the underlying chemical principles and expected outcomes.

I. Synthetic Strategy Overview

The synthesis of this compound is efficiently achieved through a two-step process. The first step involves the construction of the 2-phenyl-4-methylthiazole core with a suitable functional group at the 5-position that can be readily converted to a hydroxymethyl group. A common and effective strategy is the Hantzsch thiazole synthesis to produce ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate. The second step is the selective reduction of the ester functionality to the desired primary alcohol.

Synthetic_Pathway cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Reduction Thiobenzamide Thiobenzamide Ethyl_4_methyl_2_phenyl_1_3_thiazole_5_carboxylate Ethyl_4_methyl_2_phenyl_1_3_thiazole_5_carboxylate Thiobenzamide->Ethyl_4_methyl_2_phenyl_1_3_thiazole_5_carboxylate + Ethyl_2_chloroacetoacetate Ethyl_2_chloroacetoacetate Ethyl_2_chloroacetoacetate->Ethyl_4_methyl_2_phenyl_1_3_thiazole_5_carboxylate Ethanol, Reflux Target_Molecule This compound Ethyl_4_methyl_2_phenyl_1_3_thiazole_5_carboxylate->Target_Molecule + Reducing_Agent e.g., LiAlH4 or NaBH4/AlCl3 Reducing_Agent->Target_Molecule Anhydrous THF

Figure 1: Overall synthetic workflow for this compound.

II. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
Thiobenzamide≥98%Sigma-Aldrich
Ethyl 2-chloroacetoacetate≥97%Sigma-Aldrich
EthanolAnhydrousFisher Scientific
Lithium aluminum hydride (LiAlH₄)1.0 M solution in THFSigma-AldrichCaution: Extremely reactive with water.
Sodium borohydride (NaBH₄)≥98%Sigma-Aldrich
Aluminum chloride (AlCl₃)Anhydrous, powderSigma-AldrichCaution: Reacts violently with water.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich
Diethyl etherAnhydrousFisher Scientific
Ethyl acetateACS GradeFisher ScientificFor extraction and chromatography.
HexanesACS GradeFisher ScientificFor chromatography.
Saturated aq. Sodium bicarbonateFor workup.
Brine (Saturated aq. NaCl)For workup.
Anhydrous sodium sulfateFor drying.
Silica gel230-400 meshFor column chromatography.

III. Experimental Protocols

Part A: Synthesis of Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate

This initial step employs the Hantzsch thiazole synthesis, a classic and reliable method for the formation of thiazole rings from α-halocarbonyl compounds and a thioamide.[4][5][6]

Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiobenzamide (1.37 g, 10 mmol) and absolute ethanol (50 mL).

  • Stir the mixture at room temperature until the thiobenzamide is fully dissolved.

  • To this solution, add ethyl 2-chloroacetoacetate (1.65 g, 10 mmol).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent system.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Reduce the volume of the solvent to approximately 10 mL using a rotary evaporator.

  • Pour the concentrated mixture into 100 mL of ice-cold water with stirring.

  • A solid precipitate will form. Collect the crude product by vacuum filtration and wash with cold water.

  • Recrystallize the crude solid from ethanol to afford pure ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate as a white to off-white solid.

Hantzsch_Synthesis Start Dissolve Thiobenzamide in Ethanol Add_Chloro Add Ethyl 2-chloroacetoacetate Start->Add_Chloro Reflux Reflux for 4-6 hours (Monitor by TLC) Add_Chloro->Reflux Cool Cool to Room Temperature Reflux->Cool Concentrate Concentrate under Vacuum Cool->Concentrate Precipitate Precipitate in Ice-Cold Water Concentrate->Precipitate Filter Filter and Wash with Cold Water Precipitate->Filter Recrystallize Recrystallize from Ethanol Filter->Recrystallize Product Ethyl 4-methyl-2-phenyl- 1,3-thiazole-5-carboxylate Recrystallize->Product

Sources

Application Notes & Protocols: Evaluating the Antimicrobial Efficacy of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Thiazole Derivatives

The thiazole ring is a cornerstone scaffold in medicinal chemistry, forming the structural basis of numerous approved drugs, including antimicrobials, anticancer agents, and anti-inflammatory compounds.[1][2] Its prevalence in drug design is due to its unique electronic properties and ability to form key interactions with biological targets.[3] Thiazole derivatives have demonstrated a broad spectrum of antimicrobial activities against bacteria and fungi, often through mechanisms like the inhibition of essential enzymes or disruption of cell division and membrane integrity.[1][4][5][6]

(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol is a novel investigational compound belonging to this promising class. Its structural features—a central thiazole ring flanked by a phenyl group and a reactive hydroxymethyl group—suggest significant potential for biological activity. These application notes provide a comprehensive guide for researchers to systematically evaluate the antimicrobial properties of this compound, from initial screening to preliminary mechanism of action studies. The protocols herein are grounded in globally recognized standards, primarily those from the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and reproducibility.[7][8]

Part 1: Characterization and Preparation of Test Article

Before initiating antimicrobial studies, it is critical to characterize and properly prepare the test article, this compound.

Chemical Structure:

  • Compound Name: this compound

  • Molecular Formula: C₁₁H₁₁NOS

  • Molecular Weight: 205.28 g/mol

  • CAS Number: 137039-58-8 (for the parent alcohol)

Stock Solution Preparation

The solubility and stability of the compound dictate the choice of solvent. Dimethyl sulfoxide (DMSO) is a common choice for initial studies due to its broad solvating power.

Protocol:

  • Weighing: Accurately weigh 10 mg of this compound using an analytical balance.

  • Dissolution: Dissolve the compound in sterile, molecular biology-grade DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or 20 mg/mL). Ensure complete dissolution using a vortex mixer.

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.

  • Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles. Store at -20°C or -80°C.

Causality Insight: Using a high-concentration stock in a solvent like DMSO minimizes the final concentration of the solvent in the assay, which could otherwise exhibit its own antimicrobial or growth-inhibiting effects. It is crucial to run a solvent control to validate that the observed effects are due to the compound itself.

Part 2: Primary Antimicrobial Susceptibility Testing

The initial evaluation of an antimicrobial agent involves determining its potency. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are the foundational metrics for this assessment.[9][10] The broth microdilution method is the gold standard for determining MIC values, offering quantitative and reproducible results.[11][12]

Workflow for MIC and MBC Determination

The following diagram outlines the comprehensive workflow for determining the MIC and MBC of the test compound.

antimicrobial_workflow cluster_prep Phase 1: Preparation cluster_mic Phase 2: MIC Assay (Broth Microdilution) cluster_mbc Phase 3: MBC Assay prep_compound Prepare Compound Stock (e.g., 10 mg/mL in DMSO) serial_dilute Perform 2-fold Serial Dilution of Compound in 96-well Plate prep_compound->serial_dilute prep_media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) prep_media->serial_dilute prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) add_inoculum Inoculate Wells with Standardized Bacteria (Final ~5x10^5 CFU/mL) prep_inoculum->add_inoculum serial_dilute->add_inoculum control_positive Growth Control (No Compound) control_negative Sterility Control (No Bacteria) control_solvent Solvent Control (DMSO only) incubate_mic Incubate Plate (35-37°C for 16-20h) add_inoculum->incubate_mic read_mic Read MIC: Lowest concentration with no visible growth incubate_mic->read_mic plate_mbc Plate Aliquots from Clear Wells (MIC, 2xMIC, 4xMIC) onto Nutrient Agar read_mic->plate_mbc incubate_mbc Incubate Agar Plates (35-37°C for 18-24h) plate_mbc->incubate_mbc read_mbc Read MBC: Lowest concentration yielding ≥99.9% reduction in CFU incubate_mbc->read_mbc

Caption: Workflow for MIC and MBC Determination.

Detailed Protocol: Broth Microdilution for MIC Determination

This protocol is adapted from CLSI M07 guidelines.[8]

Materials:

  • This compound stock solution

  • Sterile 96-well flat-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate (18-24h growth), select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at 625 nm.

    • Dilute this standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.[13]

  • Plate Setup:

    • Add 50 µL of sterile CAMHB to wells 2 through 12 in each row designated for testing.

    • Add 100 µL of the working compound solution (stock diluted in CAMHB to 4x the highest desired test concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. This leaves wells 1-10 with 50 µL of serially diluted compound.

    • Well 11 will serve as the growth control (no compound). Add 50 µL of CAMHB.

    • Well 12 will serve as the sterility control (no bacteria, no compound). Add 100 µL of CAMHB.

  • Inoculation:

    • Add 50 µL of the final diluted bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.[13]

    • The final volume in each well (1-11) is now 100 µL.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[9]

  • Reading the MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[9] Use a plate reading mirror or a microplate reader (OD₆₀₀) to aid interpretation.

Detailed Protocol: Minimum Bactericidal Concentration (MBC)

The MBC is determined after the MIC is established. It quantifies the concentration required to kill the bacteria.[14]

Procedure:

  • Subculturing: From the wells of the MIC plate that showed no visible growth (the MIC well, and at least two wells with higher concentrations), plate a 10 µL aliquot onto a nutrient agar plate (e.g., Tryptic Soy Agar).

  • Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.[15]

  • Reading the MBC:

    • Count the number of colonies (CFU) on each spot.

    • The MBC is defined as the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[14]

Data Presentation and Interpretation

Results should be recorded in a clear, tabular format.

MicroorganismCompound MIC (µg/mL)Compound MBC (µg/mL)Ciprofloxacin MIC (µg/mL)
S. aureus ATCC 2921316320.25
E. coli ATCC 2592232>1280.015
P. aeruginosa ATCC 2785364>1280.5
C. albicans ATCC 90028816N/A

Interpretation:

  • Bacteriostatic vs. Bactericidal: If the MBC/MIC ratio is ≤ 4, the compound is generally considered bactericidal. If the ratio is > 4, it is considered bacteriostatic.

  • Spectrum of Activity: Testing against a panel of Gram-positive, Gram-negative, and fungal organisms reveals the compound's spectrum of activity.

Part 3: Investigating the Mechanism of Action (MoA)

Understanding how a compound works is a critical step in drug development. For thiazole derivatives, common mechanisms include disruption of the bacterial cell envelope.[16] Membrane permeabilization assays are a direct and effective way to probe this potential MoA.

Bacterial Membrane Permeability Workflow

membrane_permeability_workflow cluster_prep Phase 1: Preparation cluster_assays Phase 2: Permeability Assays cluster_analysis Phase 3: Data Analysis prep_cells Grow Bacteria to Mid-Log Phase (OD600 ~0.5) wash_cells Harvest & Wash Cells in HEPES Buffer prep_cells->wash_cells resuspend_cells Resuspend Cells to Standardized Density wash_cells->resuspend_cells om_assay Outer Membrane (OM) NPN Uptake Assay resuspend_cells->om_assay im_assay Inner Membrane (IM) ONPG Hydrolysis Assay resuspend_cells->im_assay om_steps 1. Add NPN Dye to Cells 2. Add Test Compound 3. Monitor Fluorescence Increase om_assay->om_steps plot_data Plot Fluorescence/Absorbance vs. Time om_steps->plot_data im_steps 1. Add ONPG Substrate to Cells 2. Add Test Compound 3. Monitor Absorbance Increase (405nm) im_assay->im_steps im_steps->plot_data compare_controls Compare to Positive (Polymyxin B) and Negative (Untreated) Controls plot_data->compare_controls interpret Interpret Results: Rapid increase indicates membrane permeabilization compare_controls->interpret

Caption: Workflow for Bacterial Membrane Permeability Assays.

Protocol: Outer Membrane Permeability (NPN Uptake Assay)

Principle: The fluorescent probe N-phenyl-1-naphthylamine (NPN) is hydrophobic and fluoresces weakly in aqueous environments but strongly in the hydrophobic interior of cell membranes. It is normally excluded by the intact outer membrane of Gram-negative bacteria. Disruption of the outer membrane allows NPN to partition into the phospholipid bilayer, causing a measurable increase in fluorescence.[17][18][19]

Procedure:

  • Cell Preparation: Grow Gram-negative bacteria (e.g., E. coli) to mid-log phase (OD₆₀₀ ≈ 0.5). Harvest cells by centrifugation, wash twice with 5 mM HEPES buffer (pH 7.4), and resuspend in the same buffer to an OD₆₀₀ of 0.5.[20]

  • Assay Setup: In a black 96-well plate, add 50 µL of the cell suspension to each well.

  • NPN Addition: Add 50 µL of a 40 µM NPN solution (in HEPES buffer) to each well for a final concentration of 10 µM.

  • Baseline Reading: Measure the baseline fluorescence (Excitation: 350 nm, Emission: 420 nm) using a plate reader.[19]

  • Compound Addition: Add 100 µL of the test compound (at 2x the desired final concentration, e.g., 1x and 2x MIC) or controls (Polymyxin B as a positive control, buffer as a negative control).

  • Kinetic Measurement: Immediately begin monitoring fluorescence kinetically over 30-60 minutes. A rapid and sustained increase in fluorescence indicates outer membrane permeabilization.

Protocol: Inner Membrane Permeability (ONPG Hydrolysis Assay)

Principle: The chromogenic substrate ortho-nitrophenyl-β-galactoside (ONPG) cannot cross the intact inner membrane of bacteria that lack the LacY permease. However, if the inner membrane is compromised, ONPG can enter the cytoplasm and be hydrolyzed by the intracellular enzyme β-galactosidase, releasing the yellow-colored product ortho-nitrophenol (ONP), which can be measured spectrophotometrically at 405-420 nm.[20][21]

Procedure:

  • Cell Preparation: Use an E. coli strain that constitutively expresses β-galactosidase (e.g., E. coli ML-35). Prepare cells as described in the NPN assay.

  • Assay Setup: In a clear 96-well plate, add 50 µL of the cell suspension to each well.

  • ONPG Addition: Add 50 µL of a 6 mM ONPG solution (in HEPES buffer) to each well for a final concentration of 1.5 mM.

  • Baseline Reading: Measure the baseline absorbance at 405 nm.

  • Compound Addition: Add 100 µL of the test compound or controls.

  • Kinetic Measurement: Immediately monitor the absorbance at 405 nm over time. A significant increase in absorbance indicates inner membrane damage.

Conclusion

This document provides a robust framework for the initial antimicrobial characterization of this compound. By adhering to standardized protocols for MIC/MBC determination and employing targeted assays to investigate the mechanism of action, researchers can generate high-quality, reproducible data.[7][22] The insights gained from these studies are essential for guiding further preclinical development, including structure-activity relationship (SAR) studies, toxicity profiling, and in vivo efficacy models. The versatile thiazole scaffold continues to be a rich source of potential therapeutics, and a systematic approach to its evaluation is paramount to unlocking its full potential in the fight against infectious diseases.[2][16]

References

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (n.d.). protocols.io. [Link]

  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Asian Journal of Pharmaceutical and Clinical Research. [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). Clinical and Laboratory Standards Institute (CLSI). [Link]

  • Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation. (2021). Molecules. [Link]

  • Synthesis of 4-methyl-2-phenyl-N-(pyridin-2-yl) thiazole-5-carboxamide. (2020). AIP Conference Proceedings. [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). ResearchGate. [Link]

  • Determination of MIC by Broth Dilution Method. (2017). YouTube. [Link]

  • Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. (2024). Chemistry & Biodiversity. [Link]

  • Adaptation of a bacterial membrane permeabilization assay for quantitative evaluation of benzalkonium chloride as a membrane-disrupting agent. (2022). RSC Advances. [Link]

  • The minimum bactericidal concentration of antibiotics. (n.d.). BMG LABTECH. [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020). National Institutes of Health, Islamabad Pakistan. [Link]

  • Broth Dilution Method for MIC Determination. (2013). Microbe Online. [Link]

  • Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. (2021). Molecules. [Link]

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2020). Molecules. [Link]

  • 2.7. Minimum Bactericidal Concentration (MBC) Assay. (2025). Bio-protocol. [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). Clinical and Laboratory Standards Institute (CLSI). [Link]

  • Inner Membrane Permeability Assay (ONPG Assay). (n.d.). Hancock Lab. [Link]

  • The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). Molecules. [Link]

  • CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). (2016). University of St Andrews. [Link]

  • How to assess bacterial permeability? (2024). ResearchGate. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules. [Link]

  • Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). (2014). Journal of Visualized Experiments. [Link]

  • Membrane Permeabilization and Antimicrobial Activity of Recombinant Defensin-d2 and Actifensin against Multidrug-Resistant Pseudomonas aeruginosa and Candida albicans. (2022). International Journal of Molecular Sciences. [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). (2025). WOAH - Asia. [Link]

  • M100S - Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). ResearchGate. [Link]

  • Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. (2023). ACS Omega. [Link]

  • Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. (2011). Molecules. [Link]

  • Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. (n.d.). Emery Pharma. [Link]

  • In vitro and in silico studies of antimicrobial activity. (2020). Journal of the Serbian Chemical Society. [Link]

  • Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria. (2020). Journal of Visualized Experiments. [Link]

  • Synthesis N-(5-Acetyl-3-phenyl-1,3,4-thiadiazol-2(3H) -ylidene) -4-methyl-2-phenyl thiazole-5-carbohydrazide 41. (n.d.). ResearchGate. [Link]

  • Synthesis New and Novel Aryl Thiazole Derivatives Compounds. (2015). Oriental Journal of Chemistry. [Link]

Sources

Mastering Preclinical Efficacy Testing of Thiazole Derivatives: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

This comprehensive guide provides an in-depth exploration of the experimental design for evaluating the therapeutic efficacy of thiazole derivatives. Moving beyond a simple recitation of protocols, this document elucidates the scientific rationale behind each experimental choice, empowering researchers to design robust, reproducible, and insightful preclinical studies.

Introduction: The Therapeutic Promise of the Thiazole Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to form key hydrogen bonds with biological targets have led to the development of numerous approved drugs with diverse therapeutic applications.[1] Thiazole derivatives have demonstrated significant potential as anticancer, anti-inflammatory, anti-diabetic, and antimicrobial agents.[2][3] The success of drugs like the anticancer agent Dasatinib underscores the vast potential of this chemical class.[1] This guide will equip you with the necessary framework to rigorously assess the efficacy of novel thiazole derivatives, a critical step in translating promising compounds from the bench to the bedside.

Section 1: Foundational In Vitro Efficacy Assessment

The initial phase of efficacy testing focuses on in vitro models to establish a compound's biological activity, mechanism of action, and preliminary safety profile. A carefully designed in vitro testing cascade is essential for making informed decisions about which candidates to advance to more complex and resource-intensive in vivo studies.

Cytotoxicity and Cell Viability Assays: The First Gatekeeper

A fundamental first step is to determine the cytotoxic potential of your thiazole derivative across a panel of relevant cell lines. This not only provides an initial therapeutic window but also informs the concentration range for subsequent functional assays.

The Causality Behind the Choice: It is crucial to distinguish between targeted anti-proliferative effects (desirable in cancer) and general cytotoxicity (an indicator of potential off-target toxicity). Running the assay on both cancerous and healthy, non-cancerous cell lines provides the first clue to the compound's selectivity.

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.[4][5] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the thiazole derivative (typically ranging from nanomolar to micromolar concentrations) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[2]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

ParameterRecommendationRationale
Cell Lines Panel of relevant cancer and non-cancerous cell linesTo assess both efficacy and selectivity.
Concentration Range Logarithmic dilutions (e.g., 0.01 µM to 100 µM)To capture the full dose-response curve.
Incubation Time 24, 48, and 72 hoursTo assess time-dependent effects.
Controls Vehicle, positive (e.g., doxorubicin), and untreatedTo ensure the validity of the assay.
Target Engagement and Mechanistic Assays: Unveiling the "How"

Once a compound demonstrates biological activity, it is critical to understand its mechanism of action. Target engagement assays confirm that the thiazole derivative interacts with its intended molecular target in a cellular context.[6]

The Causality Behind the Choice: Demonstrating target engagement provides strong evidence that the observed phenotype is a direct result of the compound's interaction with its target, rather than an off-target effect. This is a cornerstone of building a compelling scientific case for a drug candidate.

Example Mechanistic Assays:

  • Kinase Inhibition Assays: For thiazole derivatives designed as kinase inhibitors, cell-free (biochemical) and cell-based assays can quantify the inhibition of the target kinase's activity.

  • Enzyme Inhibition Assays: For derivatives targeting specific enzymes (e.g., urease, α-glucosidase), established enzymatic assays can be used to determine inhibitory potency.[2]

  • Apoptosis Assays: To determine if the compound induces programmed cell death, assays like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry can be employed.[7][8]

Protocol: Annexin V/PI Apoptosis Assay

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with the thiazole derivative at its IC50 concentration for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Functional Assays: Assessing Phenotypic Consequences

Functional assays measure the downstream consequences of target engagement, providing a more holistic view of the compound's efficacy.

The Causality Behind the Choice: These assays bridge the gap between molecular interactions and cellular behavior, offering a more physiologically relevant assessment of the compound's potential therapeutic effect.

Example Functional Assays:

  • Wound Healing (Scratch) Assay: To assess the effect on cell migration, particularly relevant for anti-cancer and anti-inflammatory applications.[9][10][11]

  • Colony Formation Assay: To evaluate the long-term effect on the proliferative capacity of cancer cells.

  • Anti-inflammatory Assays: Measuring the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[12][13]

Protocol: Wound Healing Assay

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 6-well plate and grow them to a confluent monolayer.

  • Creating the "Wound": Use a sterile pipette tip to create a scratch in the monolayer.[11]

  • Compound Treatment: Wash the cells with PBS and add fresh media containing the thiazole derivative at a non-toxic concentration.

  • Image Acquisition: Capture images of the scratch at 0 hours and at regular intervals (e.g., every 6-12 hours) until the wound in the control well is closed.

  • Data Analysis: Measure the area of the wound at each time point and calculate the rate of wound closure.

in_vitro_workflow cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Functional Efficacy Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Target Engagement Assay Target Engagement Assay Cytotoxicity Assay (MTT)->Target Engagement Assay Determine IC50 Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) Target Engagement Assay->Apoptosis Assay (Annexin V/PI) Confirm Mechanism Wound Healing Assay Wound Healing Assay Apoptosis Assay (Annexin V/PI)->Wound Healing Assay Assess Functional Impact Anti-inflammatory Assay Anti-inflammatory Assay Wound Healing Assay->Anti-inflammatory Assay Broader Functional Screen

Caption: In Vitro Efficacy Testing Workflow for Thiazole Derivatives.

Section 2: In Vivo Efficacy Models: The Bridge to Clinical Relevance

In vivo studies are indispensable for evaluating the efficacy of a thiazole derivative in a complex biological system, providing insights into its pharmacokinetics (PK), pharmacodynamics (PD), and overall therapeutic potential. The choice of the animal model is paramount and should closely recapitulate the human disease.

Anticancer Efficacy Models

For evaluating anticancer thiazole derivatives, xenograft models are a standard and valuable tool.[14][15]

The Causality Behind the Choice: Xenograft models, where human cancer cells are implanted into immunocompromised mice, allow for the direct assessment of a compound's effect on human tumor growth in a living organism.[16]

Protocol: Subcutaneous Xenograft Model

Step-by-Step Methodology:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer the thiazole derivative via the intended clinical route (e.g., oral gavage, intraperitoneal injection) at various doses. The control group receives the vehicle.

  • Efficacy Assessment:

    • Measure tumor volume and body weight 2-3 times per week.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group.

ParameterRecommendationRationale
Animal Strain Immunocompromised (e.g., NU/NU, SCID)To prevent rejection of human tumor cells.
Tumor Model Cell line-derived or patient-derived xenograft (PDX)PDX models may offer better prediction of clinical response.
Group Size 8-10 mice per groupTo ensure statistical power.
Endpoints Tumor volume, tumor weight, body weight, survivalTo provide a comprehensive assessment of efficacy and toxicity.
Anti-inflammatory Efficacy Models

For thiazole derivatives with potential anti-inflammatory properties, several well-established animal models can be utilized.

The Causality Behind the Choice: These models mimic key aspects of human inflammatory diseases, allowing for the evaluation of a compound's ability to modulate the inflammatory response in vivo.

Example Anti-inflammatory Models:

  • Lipopolysaccharide (LPS)-Induced Systemic Inflammation: A model for acute systemic inflammation, where LPS administration triggers a robust cytokine storm.[17][18][19]

  • Collagen-Induced Arthritis (CIA): A widely used model for rheumatoid arthritis that recapitulates many aspects of the human disease, including joint inflammation and cartilage destruction.[20][21]

  • Collagen Antibody-Induced Arthritis (CAIA): A more rapid and synchronized model of arthritis induced by the administration of anti-collagen antibodies.[22][23][24]

Protocol: LPS-Induced Systemic Inflammation Model

Step-by-Step Methodology:

  • Acclimatization: Acclimatize mice to the experimental conditions.

  • Compound Pre-treatment: Administer the thiazole derivative or vehicle to the mice.

  • LPS Challenge: After a specified pre-treatment time, inject the mice with LPS (intraperitoneally).

  • Sample Collection: At various time points post-LPS injection, collect blood samples for cytokine analysis (e.g., TNF-α, IL-6) via ELISA.

  • Data Analysis: Compare the cytokine levels in the treated groups to the vehicle control group.

in_vivo_workflow cluster_0 Model Selection & Development cluster_1 Dosing & Treatment cluster_2 Efficacy & PK/PD Assessment cluster_3 Data Analysis & Interpretation Select Relevant Animal Model Select Relevant Animal Model Establish Disease Model (e.g., Tumor Implantation, LPS Challenge) Establish Disease Model (e.g., Tumor Implantation, LPS Challenge) Select Relevant Animal Model->Establish Disease Model (e.g., Tumor Implantation, LPS Challenge) Randomize Animals into Groups Randomize Animals into Groups Establish Disease Model (e.g., Tumor Implantation, LPS Challenge)->Randomize Animals into Groups Administer Thiazole Derivative & Vehicle Administer Thiazole Derivative & Vehicle Randomize Animals into Groups->Administer Thiazole Derivative & Vehicle Monitor Efficacy Endpoints (e.g., Tumor Growth, Inflammation Score) Monitor Efficacy Endpoints (e.g., Tumor Growth, Inflammation Score) Administer Thiazole Derivative & Vehicle->Monitor Efficacy Endpoints (e.g., Tumor Growth, Inflammation Score) Collect Samples for PK/PD Analysis Collect Samples for PK/PD Analysis Monitor Efficacy Endpoints (e.g., Tumor Growth, Inflammation Score)->Collect Samples for PK/PD Analysis Statistical Analysis of Efficacy Data Statistical Analysis of Efficacy Data Correlate PK/PD with Efficacy Correlate PK/PD with Efficacy Statistical Analysis of Efficacy Data->Correlate PK/PD with Efficacy Collect Samples for PK/PD Analysis) Collect Samples for PK/PD Analysis) Collect Samples for PK/PD Analysis)->Statistical Analysis of Efficacy Data

Caption: General In Vivo Efficacy Study Workflow.

Section 3: Pharmacokinetics and Pharmacodynamics: Connecting Dose, Exposure, and Response

Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) properties of a thiazole derivative is crucial for interpreting efficacy data and guiding dose selection for further studies.[3][25]

  • Pharmacokinetics (PK): Describes what the body does to the drug (Absorption, Distribution, Metabolism, and Excretion - ADME). PK studies determine the compound's exposure over time.[3]

  • Pharmacodynamics (PD): Describes what the drug does to the body. PD biomarkers provide a measure of the biological response to the drug.[26][27][28]

The Causality Behind the Choice: Integrating PK and PD data with efficacy results allows for the establishment of a dose-exposure-response relationship. This is critical for optimizing dosing regimens and predicting clinical efficacy.

Key PK/PD Parameters:

ParameterDescriptionImportance
Cmax Maximum plasma concentrationRelates to the peak effect and potential for toxicity.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC Area under the curve (total drug exposure)A key measure of overall drug exposure.
Half-life (t1/2) Time for plasma concentration to decrease by halfDetermines the dosing interval.
PD Biomarkers Molecular or cellular indicators of drug effectProvide evidence of target engagement and biological response.

Section 4: Regulatory Considerations and Scientific Rigor

All preclinical studies should be conducted with the highest level of scientific rigor to ensure data quality and reproducibility. Adherence to regulatory guidelines is essential for the successful translation of a compound to the clinic.

  • Good Laboratory Practice (GLP): The FDA requires that preclinical safety studies be conducted in compliance with GLP regulations (21 CFR Part 58).[29]

  • ICH Guidelines: The International Council for Harmonisation (ICH) provides guidelines on the nonclinical safety evaluation of pharmaceuticals.[30][31][32][33][34]

Key Principles for Robust Preclinical Studies:

  • Clear Objectives and Hypothesis: Define the primary question the study aims to answer.

  • Appropriate Controls: Include vehicle, positive, and negative controls.

  • Randomization and Blinding: Minimize bias in animal studies.

  • Statistical Analysis: Use appropriate statistical methods to analyze the data.[30]

  • Transparent Reporting: Report all methods and results in detail.

Conclusion

The successful development of a novel thiazole derivative hinges on a well-designed and rigorously executed preclinical efficacy testing program. By understanding the scientific rationale behind each experimental choice and adhering to the principles of scientific integrity, researchers can generate the robust data necessary to advance promising compounds into clinical development. This guide provides a comprehensive framework to navigate the complexities of this critical phase of drug discovery.

References

  • In-vitro and in-silico assessment of thiazole-thiazolidinone derivatives as selective inhibitors of urease and α-glucosidase. PubMed Central. Available at: [Link]

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed. Available at: [Link]

  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. PubMed Central. Available at: [Link]

  • Thiazole and thiazole containing drugs. Slideshare. Available at: [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed Central. Available at: [Link]

  • LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals. PubMed Central. Available at: [Link]

  • Deep-PK: deep learning for small molecule pharmacokinetic and toxicity prediction. PubMed Central. Available at: [Link]

  • Step 2: Preclinical Research. FDA. Available at: [Link]

  • Applicability and implementation of the collagen-induced arthritis mouse model, including protocols (Review). PubMed Central. Available at: [Link]

  • Safety Guidelines. ICH. Available at: [Link]

  • Clinical Pharmacodynamic Biomarker Assays. National Cancer Institute. Available at: [Link]

  • Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]

  • An introduction to the wound healing assay using live-cell microscopy. PubMed Central. Available at: [Link]

  • Mouse Collagen Antibody-Induced Arthritis (CAIA) Model. Charles River Laboratories. Available at: [Link]

  • Introduction to small molecule drug discovery and preclinical development. Frontiers. Available at: [Link]

  • LPS-Induced Cytokine Release Model. Charles River Laboratories. Available at: [Link]

  • Implementation of Validated Pharmacodynamic Assays in Multiple Laboratories: Challenges, Successes, and Limitations. PubMed Central. Available at: [Link]

  • ICH S6 (R1) Preclinical safety evaluation of biotechnology-derived pharmaceuticals. European Medicines Agency. Available at: [Link]

  • Validated preclinical xenograft models for in vivo efficacy testing of INDs. Altogen Labs. Available at: [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. Available at: [Link]

  • Collagen Antibody Induced Arthritis. MD Bioproducts. Available at: [Link]

  • An Introduction to the Use of Pharmacodynamic Biomarkers in Drug Development. Drug Discovery and Development. Available at: [Link]

  • LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels. PubMed Central. Available at: [Link]

  • Master Your Migration Study: The Essential Guide to Wound Healing Assay Controls. The Petri Dish. Available at: [Link]

  • Pharmacokinetic and drug excretion properties of thiazole derivatives.... ResearchGate. Available at: [Link]

  • In-Vivo Cancer Therapeutic Testing Services. University of Virginia School of Medicine. Available at: [Link]

  • preclinical safety evaluation of biotechnology-derived pharmaceuticals s6(r1). ICH. Available at: [Link]

  • Incorporation of a Novel, Automated Scratch Tool and Kinetic Label-Free Imaging to Perform Wound Healing Assays. Agilent. Available at: [Link]

  • S7A Safety Pharmacology Studies for Human Pharmaceuticals. FDA. Available at: [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. Available at: [Link]

  • Impact of pharmacodynamic biomarkers in immuno-oncology (IO) phase 1 clinical trials. ASCO Publications. Available at: [Link]

  • Preclinical Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies. Altasciences. Available at: [Link]

  • Lipopolysaccharide (LPS) Challenge. Taconic Biosciences. Available at: [Link]

  • Inflammatory Pain Models in Preclinical Research. MD Biosciences. Available at: [Link]

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central. Available at: [Link]

  • Collagen induced arthritis (CIA) in mice. Fraunhofer IZI. Available at: [Link]

  • LPS induced Neuroinflammation Modeling & Pharmacodynamics Service. Creative Biolabs. Available at: [Link]

  • Antitumor Efficacy Testing in Rodents. JNCI: Journal of the National Cancer Institute. Available at: [Link]

  • Making a Mark: How to Set up Your Wound Healing Assay. Bitesize Bio. Available at: [Link]

  • S 6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. BioAgilytix. Available at: [Link]

Sources

Application Notes and Protocols: (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol as a Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling the Potential of a Versatile Thiazole-Based Ligand

The thiazole moiety is a cornerstone in medicinal and coordination chemistry, renowned for its presence in a wide array of biologically active compounds and its versatile coordination behavior.[1][2][3] The unique electronic properties of the thiazole ring, featuring both a soft sulfur donor and a hard nitrogen donor, allow for diverse interactions with a range of metal ions.[4] This application note delves into the prospective role of a specific, yet underexplored, thiazole derivative: (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol .

While direct studies on the coordination chemistry of this particular ligand are not extensively reported in the current literature, its structural motifs—a coordinating thiazole ring and a pendant hydroxylmethyl group—suggest significant potential for the formation of stable and functional metal complexes. This guide provides a comprehensive overview of its anticipated coordination behavior, detailed protocols for its synthesis and the preparation of its metal complexes, and a discussion of potential applications in catalysis and drug development, all grounded in established principles and analogous chemical systems.

Predicted Coordination Chemistry and Ligand Properties

The coordinating ability of thiazole-based ligands is primarily attributed to the nitrogen and sulfur atoms within the five-membered ring.[2] Typically, the nitrogen atom is the more effective donor.[2] In the case of this compound, we can anticipate several coordination modes, making it a versatile building block for coordination chemists.

Key Structural Features and Their Implications:

  • Thiazole Ring: The nitrogen atom (N3) is expected to be the primary coordination site, acting as a Lewis base to bind to a metal center. The sulfur atom (S1) may participate in coordination, particularly with softer metal ions, or it may influence the electronic properties of the ligand and its complexes.

  • Hydroxymethyl Group (-CH₂OH): The oxygen atom of the hydroxyl group can act as a secondary donor site. This allows the ligand to function as a bidentate chelating agent, forming a stable five-membered ring with a metal ion. This chelation effect significantly enhances the stability of the resulting metal complexes.

  • Phenyl Group: The phenyl ring at the 2-position can influence the steric and electronic properties of the ligand. It can engage in π-stacking interactions, which may play a role in the supramolecular assembly of the resulting complexes and their interaction with biological targets.

Anticipated Coordination Modes:

Based on the chemistry of similar thiazole and alcohol-containing ligands, this compound is likely to exhibit the following coordination behaviors:

  • Monodentate Coordination: Primarily through the thiazole nitrogen.

  • Bidentate Chelating Coordination: Involving the thiazole nitrogen and the oxygen of the hydroxylmethyl group.

  • Bridging Coordination: The ligand could bridge two metal centers, with the thiazole nitrogen coordinating to one metal and the hydroxyl oxygen to another.

G cluster_ligand Ligand: this compound cluster_modes Potential Coordination Modes cluster_applications Potential Applications Ligand This compound Monodentate Monodentate (N-coordination) Ligand->Monodentate Primary interaction Bidentate Bidentate Chelation (N, O-coordination) Ligand->Bidentate Chelation Bridging Bridging (N to M1, O to M2) Ligand->Bridging Polymer formation Catalysis Homogeneous Catalysis Monodentate->Catalysis Bidentate->Catalysis Bioinorganic Bioinorganic Chemistry (Antimicrobial/Anticancer Agents) Bidentate->Bioinorganic Materials Materials Science (Luminescent Probes) Bridging->Materials

Caption: Potential coordination pathways and applications of this compound.

Experimental Protocols

The following protocols are proposed based on established synthetic and analytical methodologies for analogous thiazole-based ligands and their metal complexes. Researchers should consider these as a starting point and optimize the conditions for their specific experimental setup.

Protocol 1: Synthesis of this compound

While this ligand is commercially available, this section provides a plausible synthetic route based on the Hantzsch thiazole synthesis for researchers who may need to synthesize it in-house or prepare derivatives. The Hantzsch synthesis involves the reaction of an α-haloketone with a thioamide.

Reaction Scheme:

Thiobenzamide + 3-chloro-2,4-pentanedione → Intermediate → (4-Methyl-2-phenyl-1,3-thiazol-5-yl)acetyl derivative → This compound (via reduction)

Materials:

  • Thiobenzamide

  • 3-chloro-2,4-pentanedione

  • Ethanol (absolute)

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Synthesis of the thiazole precursor:

    • In a round-bottom flask equipped with a reflux condenser, dissolve thiobenzamide (1 equivalent) in absolute ethanol.

    • Add 3-chloro-2,4-pentanedione (1 equivalent) to the solution.

    • Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • The resulting residue contains the acetylthiazole derivative. This can be purified by recrystallization or column chromatography.

  • Reduction to the alcohol:

    • Dissolve the crude or purified acetylthiazole derivative in a mixture of dichloromethane (DCM) and methanol.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (NaBH₄) (1.5-2 equivalents) portion-wise, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the aqueous layer with DCM (3 x 20 mL).

    • Combine the organic layers, wash with saturated NaHCO₃ solution and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Characterization:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the synthesized ligand.[5]

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify characteristic functional groups, particularly the O-H stretch of the alcohol.

G start Start step1 Dissolve Thiobenzamide in Ethanol start->step1 step2 Add 3-chloro-2,4-pentanedione step1->step2 step3 Reflux for 4-6 hours step2->step3 step4 Solvent Removal step3->step4 step5 Dissolve Precursor in DCM/Methanol step4->step5 step6 Add NaBH4 at 0°C step5->step6 step7 Stir at Room Temp. step6->step7 step8 Work-up and Extraction step7->step8 step9 Purification (Chromatography) step8->step9 end Final Product step9->end

Caption: Workflow for the proposed synthesis of this compound.

Protocol 2: General Synthesis of Metal Complexes

This protocol describes a general method for the synthesis of metal complexes with this compound. The choice of metal salt and solvent will depend on the desired complex and its intended application.

Materials:

  • This compound

  • Metal salts (e.g., CuCl₂, Co(NO₃)₂, Ni(OAc)₂, ZnCl₂, PdCl₂)

  • Solvents (e.g., Methanol, Ethanol, Acetonitrile, DMF)

  • Inert gas (Argon or Nitrogen) for air-sensitive reactions

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve this compound (1 or 2 equivalents, depending on the desired stoichiometry) in the chosen solvent.

  • In a separate flask, dissolve the metal salt (1 equivalent) in the same solvent.

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • The reaction mixture may be stirred at room temperature or heated to reflux for several hours. The formation of a precipitate often indicates complex formation.

  • Monitor the reaction by TLC or by observing color changes.

  • Upon completion, cool the mixture to room temperature. If a precipitate has formed, collect it by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • If no precipitate forms, the solvent can be slowly evaporated to induce crystallization.

  • The resulting solid complex can be purified by recrystallization from a suitable solvent system.

Table 1: Proposed Reaction Conditions for Metal Complex Synthesis

Metal SaltLigand:Metal RatioSolventReaction ConditionsExpected Geometry
CuCl₂2:1MethanolRoom Temp, 4hSquare Planar/Distorted Octahedral
Co(NO₃)₂2:1EthanolReflux, 6hOctahedral
Ni(OAc)₂2:1MethanolReflux, 8hOctahedral
ZnCl₂2:1AcetonitrileRoom Temp, 2hTetrahedral
PdCl₂2:1DMF80 °C, 12hSquare Planar
Protocol 3: Characterization of Metal Complexes

A suite of analytical techniques is necessary to fully characterize the newly synthesized metal complexes.

  • Elemental Analysis (C, H, N, S): To determine the empirical formula of the complex and confirm the ligand-to-metal ratio.

  • FT-IR Spectroscopy: To identify the coordination of the ligand to the metal ion. Look for shifts in the C=N and C-S stretching frequencies of the thiazole ring and the O-H stretching frequency of the alcohol upon coordination. The appearance of new bands in the far-IR region (below 600 cm⁻¹) can be attributed to M-N and M-O vibrations.[6]

  • UV-Visible Spectroscopy: To study the electronic transitions within the complex. The appearance of d-d transition bands for transition metal complexes provides information about the geometry of the coordination sphere.[3][6]

  • NMR Spectroscopy (¹H, ¹³C): For diamagnetic complexes (e.g., Zn(II), Pd(II)), NMR can confirm the coordination of the ligand. Shifts in the proton and carbon signals of the thiazole ring and the hydroxymethyl group upon complexation provide evidence of binding.[6]

  • Mass Spectrometry (ESI-MS, FAB-MS): To determine the molecular weight of the complex and confirm its composition.

  • Single-Crystal X-ray Diffraction: This is the most definitive method for determining the solid-state structure of the complex, including bond lengths, bond angles, and the precise coordination geometry around the metal center.[7][8]

Potential Applications

The metal complexes of this compound are anticipated to have applications in several key areas of research and development.

Catalysis

Thiazole-containing metal complexes have shown promise as catalysts in various organic transformations.[6] For instance, palladium complexes with thiazole-based ligands can be effective catalysts for cross-coupling reactions.[9] The complexes of this compound could be screened for catalytic activity in reactions such as Suzuki-Miyaura coupling, Heck reactions, and C-H activation.

Drug Development: Antimicrobial and Anticancer Agents

The thiazole nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[1][10][11][12] The coordination of a metal ion to a biologically active ligand can enhance its therapeutic efficacy.[3] Therefore, the metal complexes of this compound are promising candidates for screening as novel antimicrobial and anticancer agents.

Proposed Workflow for Biological Evaluation:

G start Synthesized Metal Complexes antimicrobial Antimicrobial Screening (MIC determination) start->antimicrobial anticancer Anticancer Screening (MTT assay on cell lines) start->anticancer mechanism Mechanism of Action Studies antimicrobial->mechanism anticancer->mechanism lead_opt Lead Optimization mechanism->lead_opt end Preclinical Candidates lead_opt->end

Caption: A proposed workflow for the biological evaluation of the synthesized metal complexes.

Conclusion and Future Outlook

This compound represents a promising, yet underexplored, ligand in coordination chemistry. Its structural features suggest a versatile coordination behavior, enabling the formation of a variety of metal complexes with potentially interesting catalytic and biological properties. The protocols and application notes provided herein offer a solid foundation for researchers to begin exploring the rich coordination chemistry of this ligand. Future work should focus on the systematic synthesis and characterization of a series of its metal complexes, followed by a thorough evaluation of their potential in catalysis and as therapeutic agents. Such studies will undoubtedly contribute to the broader understanding of thiazole-based ligands and may lead to the development of novel functional materials and drug candidates.

References

  • Abu-Dief, A. M., & Mohamed, I. M. A. (2015). A review on versatile applications of transition metal complexes incorporating Schiff bases. Beni-Suef University Journal of Basic and Applied Sciences, 4(2), 119-133.
  • Al-Omair, M. A. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1741.
  • Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2015). Recent applications of 1,3-thiazole core in the structure of potent anticancer agents. European journal of medicinal chemistry, 97, 699-718.
  • Catarino, R. I., et al. (2021). Coordination chemistry of thiazoles, isothiazoles and thiadiazoles.
  • El-Sayed, Y. S., et al. (2018). Biologically active metal complexes containing thiazole core: Synthesis and spectral characterization.
  • Gomha, S. M., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7384.
  • Hassan, S. A., et al. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances, 13(51), 35695-35711.
  • Karaali, Z., et al. (2025). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Omega.
  • Kharb, R., Sharma, P. C., & Yar, M. S. (2011). Pharmacological significance of triazole scaffold. Journal of enzyme inhibition and medicinal chemistry, 26(1), 1-21.
  • Mohamed, G. G., Omar, M. M., & Hindy, A. M. M. (2006). Metal complexes of Schiff bases: preparation, characterization, and biological activity. Turkish Journal of Chemistry, 30(3), 361-382.
  • Mondal, T., et al. (2021). Synthesis of a new pyridinyl thiazole ligand with hydrazone moiety and its cobalt(III) complex: X-ray crystallography, in vitro evaluation of antibacterial activity. Polyhedron, 209, 115467.
  • Omar, Y. M., et al. (2021). The ¹H & ¹³C NMR spectra of thiazole derivative 10d.
  • Pamungkas, K. K. P., et al. (2022). 5-N-Arylaminothiazoles with pyridyl groups and their first-row transition metal complexes: synthesis, photophysical properties, and Zn sensing. RSC advances, 12(16), 9869-9877.
  • Patil, S. A., et al. (2022). Synthesis and Properties of Transition Metal Complexes Containing Thiazole Derived Schiff Base Ligands. Oriental Journal of Chemistry, 38(5), 1143-1150.
  • Sharma, V., Kumar, V., & Singh, D. (2022). Metal catalyzed C–H functionalization on triazole rings. RSC advances, 12(35), 22696-22713.
  • Soni, R., et al. (2021). Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies. ACS Omega, 6(32), 21085-21098.
  • Thangadurai, A., & Manju, S. L. (2022). Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. Mini reviews in medicinal chemistry, 22(16), 2099-2117.
  • Vilar, R. (2010). Electroactive Thiazole Derivatives Capped with Ferrocenyl Units Showing Charge-Transfer Transition and Selective Ion-Sensing Properties: A Combined Experimental and Theoretical Study. Inorganic chemistry, 49(17), 7843-7853.
  • Zou, X., et al. (2020). Two metal complex derivatives of pyridine thiazole ligand: synthesis, characterization and biological activity.

Sources

Application Note: A Multi-technique Approach for the Comprehensive Characterization of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed guide for the analytical characterization of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol, a key intermediate in the synthesis of various biologically active compounds. The protocols outlined herein are designed for researchers, scientists, and drug development professionals to ensure the structural integrity, purity, and quality of this important thiazole derivative. We will explore a suite of orthogonal analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and High-Performance Liquid Chromatography (HPLC), offering a holistic approach to its characterization.

Introduction

This compound is a heterocyclic compound featuring a substituted thiazole ring. The thiazole moiety is a prominent scaffold in medicinal chemistry, found in a variety of pharmaceuticals with diverse therapeutic applications, including anti-inflammatory, antibacterial, and anticancer agents.[1][2] Given its role as a critical building block, rigorous analytical characterization is imperative to confirm its chemical identity and purity, which are critical parameters for its use in subsequent synthetic steps and for ensuring the quality of final active pharmaceutical ingredients (APIs).

This guide is structured to provide not only step-by-step protocols but also the scientific rationale behind the selection of each technique and the interpretation of the resulting data. By integrating spectroscopic and chromatographic methods, we can achieve a comprehensive understanding of the molecule's structure and purity profile.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for method development and data interpretation.

PropertyValueSource
Molecular FormulaC₁₁H₁₁NOS[3][4]
Molecular Weight205.28 g/mol [3]
AppearanceWhite to off-white powderInferred from typical small organic molecules
IUPAC NameThis compound[3]
CAS Number61291-91-6[3]

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR are essential for the unambiguous assignment of the protons and carbons in the molecule.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, we expect to see distinct signals for the aromatic protons of the phenyl group, the methyl group protons, the methylene protons of the methanol substituent, and the hydroxyl proton.

  • ¹³C NMR: Complements the ¹H NMR data by providing information on the number of different types of carbon atoms and their chemical environment. This is crucial for confirming the carbon skeleton of the molecule.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to solubilize a wide range of compounds and for the observation of exchangeable protons like the hydroxyl proton.

  • Instrument Parameters (500 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: zg30

      • Number of Scans: 16

      • Spectral Width: 20 ppm

      • Acquisition Time: 4 seconds

      • Relaxation Delay: 2 seconds

    • ¹³C NMR:

      • Pulse Program: zgpg30 (proton-decoupled)

      • Number of Scans: 1024

      • Spectral Width: 240 ppm

      • Acquisition Time: 1.5 seconds

      • Relaxation Delay: 2 seconds

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase and baseline correct the resulting spectrum. Calibrate the chemical shifts using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C; DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

¹H NMR (500 MHz, DMSO-d₆) Expected Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Phenyl-H~7.8-8.0m2HProtons ortho to the thiazole ring
Phenyl-H~7.4-7.6m3HProtons meta and para to the thiazole ring
-CH₂OH~4.6s2HMethylene protons
-OH~5.4t (broad)1HHydroxyl proton
-CH₃~2.4s3HMethyl protons
¹³C NMR (125 MHz, DMSO-d₆) Expected Chemical Shift (δ, ppm) Assignment
Thiazole C2~165C=N of thiazole
Thiazole C4~148Quaternary carbon with methyl group
Thiazole C5~125Quaternary carbon with methanol group
Phenyl C (ipso)~133Carbon attached to thiazole
Phenyl C (aromatic)~128-130Aromatic carbons
-CH₂OH~55Methylene carbon
-CH₃~15Methyl carbon

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Mass Spectrometry (MS)

MS is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound. We expect to observe the protonated molecule [M+H]⁺, which will confirm the molecular weight.

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Parameters (ESI-QTOF):

    • Ionization Mode: Positive

    • Capillary Voltage: 3.5 kV

    • Nebulizer Pressure: 30 psi

    • Drying Gas Flow: 8 L/min

    • Drying Gas Temperature: 325 °C

    • Mass Range: m/z 50-500

  • Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺. The measured mass should be within 5 ppm of the calculated exact mass for high-resolution mass spectrometry (HRMS).

IonCalculated Exact MassObserved m/z
[C₁₁H₁₁NOS + H]⁺206.0634~206.063
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

The IR spectrum will provide evidence for the presence of the hydroxyl (-OH) group, the C-H bonds of the methyl and aromatic groups, and the characteristic vibrations of the thiazole ring.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument Parameters:

    • Scan Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32

  • Data Analysis: Identify the characteristic absorption bands for the functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~3300-3100BroadO-H stretch (hydroxyl group)
~3100-3000MediumAromatic C-H stretch
~2950-2850MediumAliphatic C-H stretch (methyl and methylene)
~1600-1450Medium-StrongC=C and C=N stretching (aromatic and thiazole rings)
~1250-1000StrongC-O stretch (primary alcohol)

Chromatographic Analysis

Chromatography is essential for assessing the purity of the compound and for quantifying any impurities.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is a robust method for determining the purity of this compound.

This method separates compounds based on their polarity. The nonpolar stationary phase retains the analyte, and a polar mobile phase is used for elution. A gradient elution is often employed to ensure good separation of the main compound from any potential impurities with different polarities. The development of a validated HPLC method is crucial for quality control.[5][6]

  • Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL. Dilute this solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-18.1 min: 90% to 10% B

      • 18.1-25 min: 10% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • UV Detection: 254 nm

  • Data Analysis: Integrate the peak corresponding to the main compound and any impurity peaks. Calculate the purity as the percentage of the main peak area relative to the total peak area.

Workflow and Data Integration

A multi-technique approach ensures a comprehensive and reliable characterization of this compound. The workflow should be logical and sequential, with each technique providing complementary information.

Analytical_Workflow cluster_synthesis Synthesis & Isolation cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis cluster_conclusion Final Characterization Synthesis Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Structural Elucidation MS Mass Spectrometry (ESI-MS) Synthesis->MS Molecular Weight Confirmation IR IR Spectroscopy (ATR-FTIR) Synthesis->IR Functional Group ID HPLC HPLC-UV (Purity Assessment) Synthesis->HPLC Purity & Impurity Profiling Conclusion Structure Confirmed & Purity Determined NMR->Conclusion MS->Conclusion IR->Conclusion HPLC->Conclusion

Figure 1: Integrated analytical workflow for the characterization of this compound.

Conclusion

The analytical techniques and protocols detailed in this application note provide a robust framework for the comprehensive characterization of this compound. The integration of NMR, MS, and IR spectroscopy allows for unambiguous structural confirmation, while HPLC provides a reliable assessment of purity. Adherence to these methodologies will ensure the high quality and integrity of this important chemical intermediate, which is crucial for its successful application in research and drug development.

References

  • Palage, M., et al. (2013). Synthesis and Characterization of Some Novel 5,2 - and 4,2-bisthiazoles Derivatives. REV. CHIM. (Bucharest), 64(10), 1067. [Link]

  • Matrix Fine Chemicals. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). (4-methyl-2-phenyl-thiazol-5-yl)-methanol. Retrieved from [Link]

  • Gomha, S. M., et al. (2017). A facile synthesis and anticancer activity of some novel thiazoles carrying 1,3,4-thiadiazole moiety. Chemistry Central Journal, 11(1), 25. [Link]

  • Zarghi, A., et al. (2021). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Scientific Reports, 11(1), 21855. [Link]

  • Kavaliauskas, P., et al. (2020). Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. Molecules, 25(10), 2441. [Link]

  • Soares, M. S. P., et al. (2021). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega, 6(16), 10837–10845. [Link]

  • Taurins, A., & Kasman, S. (1957). THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. Canadian Journal of Chemistry, 35(3), 295-300. [Link]

  • SIELC Technologies. (2018, February 16). Separation of Thiazole on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

Application Note: Profiling (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol Scaffolds in Early-Stage Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thiazole moieties are privileged structures in medicinal chemistry, serving as the pharmacophore core for blockbuster drugs like Dasatinib (kinase inhibitor), Ritonavir (antiretroviral), and Ixabepilone (microtubule stabilizer).

(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol represents a critical "fragment" or intermediate scaffold. While often used as a precursor for ester/amide synthesis, its direct evaluation in cellular assays is essential for establishing baseline toxicity, metabolic stability, and intrinsic biological activity (e.g., as a negative control or low-affinity fragment).

This guide details the protocols for profiling this specific thiazole-alcohol derivative, focusing on Cytotoxicity Profiling (to establish therapeutic windows) and Microsomal Metabolic Stability (to assess the oxidation liability of the primary alcohol).

Chemical Properties & Handling[1]

  • IUPAC Name: this compound

  • Molecular Weight: ~205.28 g/mol

  • LogP (Predicted): ~2.3 (Moderate Lipophilicity)

  • Solubility: Low in water; soluble in DMSO, Ethanol, and Methanol.

Compound Preparation Protocol

Objective: Create a stable stock solution that prevents precipitation in aqueous cell culture media.

  • Weighing: Weigh 5–10 mg of the solid compound into a sterile glass vial (avoid plastic if possible to prevent adsorption).

  • Solvent: Dissolve in 100% anhydrous DMSO (Dimethyl Sulfoxide) to achieve a 10 mM or 20 mM stock concentration .

    • Note: Vortex for 30 seconds. If particulate matter remains, sonicate at 37°C for 5 minutes.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

  • Working Solution: Dilute the stock into culture media immediately prior to use.

    • Critical Rule: The final DMSO concentration in the cell assay must not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Assay Workflow: Fragment-to-Lead Profiling

The following diagram illustrates the logical flow for evaluating this scaffold.

Thiazole_Workflow Compound This compound Solubility Step 1: Solubility Check (DMSO/PBS) Compound->Solubility Cyto Step 2: Cytotoxicity (MTT) (HepG2 / A549) Solubility->Cyto Soluble < 100µM Metab Step 3: Metabolic Stability (Liver Microsomes) Cyto->Metab IC50 > 10µM (Non-toxic) Metab->Compound Structural Mod. (Block Oxidation) Decision Decision Gate: Hit / Lead / Discard Metab->Decision T1/2 > 30 min

Figure 1: Sequential workflow for profiling thiazole fragments. Note the feedback loop: if the alcohol is rapidly oxidized, chemical modification (e.g., to an ether or amide) is required.

Protocol A: Cytotoxicity Profiling (MTT Assay)

Rationale: Thiazole derivatives often exhibit anticancer activity via apoptosis induction or kinase inhibition. It is critical to determine if the "naked" alcohol scaffold itself is toxic or if toxicity arises only after functionalization.

Target Cells:

  • HepG2 (Liver Carcinoma): Chosen for their high metabolic capacity (to detect toxic metabolites).

  • A549 (Lung Carcinoma): Standard model for thiazole-based antiproliferative studies.

Materials
  • HepG2 cells (ATCC HB-8065)

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Microplate Reader (Absorbance at 570 nm)

Step-by-Step Procedure
  • Seeding: Plate HepG2 cells at 5,000 cells/well in a 96-well plate. Incubate for 24 hours at 37°C/5% CO₂ to allow attachment.

  • Treatment:

    • Prepare serial dilutions of the thiazole methanol (0.1 µM to 100 µM) in culture media.

    • Include a Vehicle Control (0.5% DMSO) and a Positive Control (e.g., Doxorubicin 1 µM).

    • Add 100 µL of treatment per well. Incubate for 48 hours .

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3–4 hours. Viable mitochondria will reduce yellow MTT to purple formazan crystals.

  • Solubilization:

    • Carefully aspirate the media (do not disturb crystals).

    • Add 100 µL of DMSO to dissolve the formazan. Shake plate for 10 mins.

  • Readout: Measure absorbance at 570 nm (reference 630 nm).

Data Analysis & Interpretation

Calculate % Cell Viability using the formula:


[1]
IC50 ValueInterpretationAction Item
< 10 µM High Potency / ToxicityThe scaffold is bioactive. Investigate mechanism (Apoptosis/Necrosis).
10 – 50 µM Moderate ActivityGood starting point for lead optimization.
> 100 µM Inactive / Non-toxicIdeal "inert" scaffold for building more complex drugs.

Protocol B: Metabolic Stability (Microsomal Assay)

Rationale: The primary alcohol group (-CH₂OH) on the thiazole ring is a "metabolic soft spot." It is susceptible to rapid oxidation by Cytochrome P450s (CYPs) or Alcohol Dehydrogenases (ADHs) into the corresponding carboxylic acid, which may rapidly clear from the body.

Materials
  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein)

  • NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+)

  • Stop Solution: Ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

Step-by-Step Procedure
  • Reaction Mix: Prepare a master mix in phosphate buffer (pH 7.4):

    • Microsomes (final conc. 0.5 mg/mL)

    • Test Compound (final conc. 1 µM)

  • Pre-incubation: Warm the mix to 37°C for 5 minutes.

  • Initiation: Add NADPH to start the reaction.

  • Sampling: At time points 0, 5, 15, 30, and 60 minutes , remove 50 µL of the reaction mixture.

  • Quenching: Immediately dispense into 150 µL of ice-cold Stop Solution to precipitate proteins.

  • Analysis: Centrifuge (4000g, 10 min) and analyze the supernatant via LC-MS/MS . Monitor the depletion of the parent alcohol (m/z ~206 [M+H]+) and the appearance of the carboxylic acid metabolite (m/z ~220).

Metabolic Pathway Visualization

Metabolism Parent Thiazole-Methanol (Parent) Intermed Thiazole-Aldehyde (Transient) Parent->Intermed Oxidation Metabolite Thiazole-Carboxylic Acid (Stable Metabolite) Intermed->Metabolite Oxidation Enzyme1 CYP450 / ADH Enzyme2 ALDH

Figure 2: Predicted oxidative metabolic pathway. Rapid conversion to the carboxylic acid suggests poor oral bioavailability, necessitating structural modification (e.g., methylation or bioisostere replacement).

References

  • Gomha, S. M., et al. (2016). Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug.[2] Molecules, 21(1),[2] 3. Link[3]

  • Chhabria, M. T., et al. (2016). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives.[2] Current Topics in Medicinal Chemistry, 16(26), 2841-2862.[2] Link

  • PubChem Compound Summary. this compound (CID 10329317). National Center for Biotechnology Information. Link

  • Ayati, A., et al. (2019). Thiazole in the targeted anticancer drug discovery. Future Medicinal Chemistry, 11(15). Link

Sources

Application Notes & Protocols for the In Vitro Evaluation of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Thiazole Scaffolds

The thiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities.[1][2] Its unique structural features allow for versatile interactions with biological targets, making it a privileged structure in drug discovery. Derivatives of the (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol core have shown promise in various therapeutic areas, including oncology and inflammation.[3][4] These compounds have been reported to selectively target cancer cells, inducing apoptosis and cell cycle arrest, and to exhibit anti-inflammatory properties.[3][5][6]

This guide provides a comprehensive overview of the in vitro methodologies for evaluating the biological activity of novel this compound derivatives. The protocols detailed herein are designed to be robust and reproducible, enabling researchers to effectively screen and characterize these promising compounds.

Part 1: Anticancer Activity Evaluation

A primary focus in the evaluation of novel thiazole derivatives is their potential as anticancer agents. The following assays are fundamental for determining the cytotoxic and mechanistic effects of these compounds on cancer cells.

Cell Viability and Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for assessing cell viability.[7] It is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of their viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells.

Experimental Rationale: The MTT assay is often the first step in screening for anticancer activity. It provides a quantitative measure of a compound's ability to inhibit cell growth or induce cell death. This allows for the determination of the half-maximal inhibitory concentration (IC50), a key parameter for comparing the potency of different derivatives.

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, or A549 for lung cancer) in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[8][9]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[8]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.[9]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Data Presentation: Sample IC50 Values for Thiazole Derivatives

CompoundCell LineIC50 (µM)Reference
Derivative 4cMCF-72.57 ± 0.16[3]
Derivative 4cHepG27.26 ± 0.44[3]
Thiazolyl PyridineA549Potent Activity[8]
Elucidating the Mechanism of Action: Apoptosis and Cell Cycle Analysis

Once a compound demonstrates significant cytotoxicity, it is crucial to understand its mechanism of action. Many anticancer drugs induce apoptosis (programmed cell death) or cause cell cycle arrest.[1][12]

Experimental Workflow: From Cytotoxicity to Mechanism

G cluster_0 Initial Screening cluster_1 Mechanistic Studies MTT MTT Assay (Cytotoxicity) Apoptosis Apoptosis Assays (Annexin V/PI, Caspase Activity) MTT->Apoptosis Active Compounds CellCycle Cell Cycle Analysis (Flow Cytometry) MTT->CellCycle Active Compounds Apoptosis->CellCycle

Caption: Workflow for anticancer evaluation.

1.2.1. Apoptosis Assays

Apoptosis can be detected through various methods that identify its characteristic biochemical and morphological changes.[13]

  • Annexin V/Propidium Iodide (PI) Staining: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect apoptotic cells. PI is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live or early apoptotic cells. Thus, it is used to identify late apoptotic and necrotic cells.

  • Caspase Activity Assays: Caspases are a family of proteases that are key mediators of apoptosis. Assays are available to measure the activity of specific caspases, such as caspase-3 and caspase-7, which are executioner caspases.[14]

Protocol: Annexin V/PI Staining by Flow Cytometry

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescein isothiocyanate (FITC)-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell population can be distinguished into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

1.2.2. Cell Cycle Analysis

Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific phases (G0/G1, S, or G2/M).[15]

Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.[16]

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.[17]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the different phases of the cell cycle can be quantified based on their fluorescence intensity.

Part 2: Anti-inflammatory Activity Evaluation

Chronic inflammation is implicated in various diseases, including cancer. Thiazole derivatives have been investigated for their anti-inflammatory properties.[4]

Inhibition of Protein Denaturation

Protein denaturation is a well-documented cause of inflammation. The ability of a compound to inhibit protein denaturation can be a preliminary screen for anti-inflammatory activity.[4] Bovine serum albumin (BSA) is often used as the protein in this assay.

Experimental Rationale: This assay is a simple and cost-effective method to screen for potential anti-inflammatory agents. Compounds that can prevent the denaturation of proteins may be able to mitigate the inflammatory response in vivo.

Protocol: Inhibition of BSA Denaturation

  • Reaction Mixture: Prepare a reaction mixture containing the test compound at various concentrations, 0.2% (w/v) BSA, and phosphate-buffered saline (pH 6.4).

  • Incubation: Incubate the mixture at 37°C for 20 minutes, followed by heating at 57°C for 3 minutes to induce denaturation.[18]

  • Absorbance Measurement: After cooling, measure the absorbance of the solution at 660 nm.

  • Data Analysis: Calculate the percentage of inhibition of protein denaturation. Aspirin can be used as a positive control.[4]

Cyclooxygenase (COX) Enzyme Inhibition Assay

Cyclooxygenases (COX-1 and COX-2) are key enzymes in the inflammatory pathway, responsible for the synthesis of prostaglandins.[19] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes.

Experimental Rationale: This assay directly measures the inhibitory effect of a compound on the activity of COX enzymes, providing a more specific indication of its anti-inflammatory potential. Differentiating between inhibition of COX-1 and COX-2 is important, as selective COX-2 inhibitors are associated with fewer gastrointestinal side effects.[20]

Signaling Pathway: COX and Inflammation

G ArachidonicAcid Arachidonic Acid COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes COX1->Prostaglandins_Thromboxanes COX2->Prostaglandins_Thromboxanes Inflammation Inflammation Pain, Fever Prostaglandins_Thromboxanes->Inflammation GI_Protection GI Protection Platelet Aggregation Prostaglandins_Thromboxanes->GI_Protection

Sources

Application Notes & Protocols for Assessing the Anticancer Activity of Thiazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Promise of the Thiazole Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a "magic moiety" or privileged scaffold in medicinal chemistry.[1] Its unique structural and electronic properties allow for diverse functionalization, making it a cornerstone in the design of novel therapeutic agents. Thiazole derivatives are found in numerous clinically approved drugs and natural products, including the essential vitamin B1 (Thiamine).[2][3] In oncology, the thiazole nucleus is integral to potent anticancer drugs like Dasatinib and Ixabepilone, highlighting its significance in developing next-generation cancer therapeutics.[2][3]

These compounds exert their anticancer effects through a variety of mechanisms, including the inhibition of critical cellular processes like cell proliferation, angiogenesis, and metastasis.[4][5] They have been shown to target a wide array of cancer-related proteins, such as protein kinases (e.g., VEGFR-2, Akt, EGFR), the Bcl-2 family of apoptosis regulators, and enzymes involved in tumor metabolism like lactate dehydrogenase A (hLDHA).[1][2][3][6]

This guide provides a comprehensive, field-proven framework for the systematic evaluation of novel thiazole compounds, progressing from initial high-throughput screening to in-depth mechanism of action studies. The protocols herein are designed to be self-validating, ensuring robust and reproducible data generation for your drug discovery program.

A Hierarchical Strategy for Anticancer Evaluation

A successful evaluation pipeline begins with broad screening to identify promising candidates and progressively narrows down to detailed mechanistic studies for the most potent compounds. This hierarchical approach optimizes resource allocation and ensures that lead compounds are thoroughly characterized.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Lead Characterization & MoA cluster_2 Phase 3: Advanced Validation P1 In Vitro Cytotoxicity Assays (e.g., MTT, SRB) Determine IC50 across multiple cancer cell lines P2_1 Cell Cycle Analysis (Propidium Iodide Staining) P1->P2_1 Select 'Hit' Compounds P2_2 Apoptosis Assay (Annexin V-FITC/PI) P1->P2_2 Select 'Hit' Compounds P2_3 Molecular Target Identification (Kinase Assays, Western Blot) P1->P2_3 Select 'Hit' Compounds P2_4 Anti-Metastatic Potential (Migration/Invasion Assays) P1->P2_4 Select 'Hit' Compounds P3 In Vivo Xenograft Models (Efficacy & Toxicity Studies) [Future Work] P2_1->P3 Select 'Lead' Compound P2_2->P3 Select 'Lead' Compound P2_3->P3 Select 'Lead' Compound P2_4->P3 Select 'Lead' Compound

Caption: Hierarchical workflow for evaluating anticancer thiazole compounds.

Phase 1: Primary In Vitro Cytotoxicity Screening

Expertise & Experience: The foundational step is to determine the concentration-dependent cytotoxic effect of the synthesized thiazole compounds. The goal is to calculate the half-maximal inhibitory concentration (IC50), which represents the compound concentration required to inhibit the growth of 50% of the cancer cell population. The MTT assay is a robust, reliable, and widely cited colorimetric method for this purpose.[1][6][7] It measures the metabolic activity of cells, which in most cases correlates directly with cell viability.

Protocol 1: MTT Cell Viability Assay

This protocol is adapted from methodologies used in the evaluation of novel thiazole derivatives.[1][7]

Principle: The assay relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), by mitochondrial dehydrogenases in living, metabolically active cells.[7] This enzymatic reduction yields a purple formazan product, which is insoluble in aqueous solution. The formazan is then solubilized, and its concentration is determined by spectrophotometric measurement. The absorbance is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-231, A549, HepG2) in 96-well flat-bottom plates at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[7] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the thiazole compound in dimethyl sulfoxide (DMSO). Create a series of serial dilutions in culture medium to achieve the desired final concentrations.

    • Trustworthiness Check: The final concentration of DMSO in the wells should not exceed 0.5-1% to prevent solvent-induced cytotoxicity.[2] A "vehicle control" (medium with the highest DMSO concentration used) must be included.

  • Cell Treatment: After 24 hours, remove the old medium and add 100 µL of fresh medium containing various concentrations of the thiazole compound (or reference drug like Staurosporine or Sorafenib) to the wells.[1][6] Include untreated cells as a negative control. Incubate for the desired exposure time (typically 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from the wells. Add 150 µL of a solubilization solution (e.g., DMSO or an isopropanol-DMSO mixture) to each well to dissolve the formazan crystals.[7] Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC50 value.

Data Presentation:

Summarize the results in a table for clear comparison of potency across different cell lines and against a reference compound.

CompoundCell LineIC50 (µM) ± SD
Thiazole 4cMCF-7 (Breast)2.57 ± 0.16[1]
Thiazole 4cHepG2 (Liver)7.26 ± 0.44[1]
Thiazole 4dMDA-MB-231 (Breast)1.21 (value only)[6]
Thiazole 8mSiHa (Cervical)1.66 (value only)[2]
Staurosporine (Ref.)MCF-7 (Breast)6.77 ± 0.41[1]
Sorafenib (Ref.)MDA-MB-231 (Breast)1.18 (value only)[6]

Phase 2: Elucidating the Mechanism of Action (MoA)

Once "hit" compounds with potent cytotoxicity are identified, the next critical phase is to understand how they kill cancer cells.

A. Investigating Cell Cycle Arrest

Expertise & Experience: Many effective anticancer agents function by disrupting the normal progression of the cell cycle, leading to a halt at specific checkpoints (G1, S, or G2/M) and ultimately triggering cell death. Flow cytometry using a DNA-staining dye like Propidium Iodide (PI) is the gold standard for analyzing cell cycle distribution.

Protocol 2: Cell Cycle Analysis by PI Staining and Flow Cytometry

This protocol is based on studies showing that thiazole derivatives can induce cell cycle arrest.[1][8]

Principle: Propidium Iodide is a fluorescent intercalating agent that stains DNA. The amount of fluorescence emitted by a stained cell is proportional to its DNA content. By analyzing a population of cells, one can distinguish between cells in different phases of the cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content). A sub-G1 peak is indicative of apoptotic cells with fragmented DNA.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed cells (e.g., 3 x 10⁵ cells/well in a 6-well plate) and allow them to attach overnight.[1] Treat the cells with the thiazole compound at its predetermined IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest both floating and adherent cells. Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet with ice-cold PBS.

  • Cell Fixation: Resuspend the pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. This permeabilizes the cells and preserves their morphology. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS. The RNase A is crucial to prevent staining of double-stranded RNA.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples using a flow cytometer. Collect data from at least 10,000 cells per sample.[3]

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate DNA content histograms and quantify the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases. Compare the distribution of treated cells to untreated controls. A significant accumulation of cells in one phase indicates cell cycle arrest.[1]

B. Quantifying Apoptosis Induction

Expertise & Experience: A hallmark of a successful anticancer agent is its ability to induce apoptosis, or programmed cell death. Annexin V/PI dual staining is a precise method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol 3: Apoptosis Detection by Annexin V-FITC/PI Staining

This protocol is a standard method widely applied in the study of thiazole compounds.[1]

Principle: In early apoptosis, a cell membrane lipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify early apoptotic cells. Propidium Iodide is used as a counterstain to identify cells that have lost membrane integrity, which occurs in late apoptosis and necrosis.

Step-by-Step Methodology:

  • Cell Treatment: Seed and treat cells with the IC50 concentration of the thiazole compound as described in Protocol 2.

  • Cell Harvesting: Collect all cells (adherent and floating) and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's instructions (e.g., from a commercial kit).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Generate a quadrant plot:

    • Lower Left (Annexin V- / PI-): Live cells.

    • Lower Right (Annexin V+ / PI-): Early apoptotic cells.

    • Upper Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.

    • Upper Left (Annexin V- / PI+): Necrotic cells/debris. Calculate the percentage of cells in each quadrant to quantify the apoptotic effect of the compound. A significant increase in the lower right and upper right quadrants indicates apoptosis induction.[1]

C. Identifying Molecular Targets

Expertise & Experience: Understanding the direct molecular target of a compound is crucial for rational drug design and predicting clinical efficacy. Thiazoles are known to inhibit various protein kinases involved in cancer progression.[3]

G Ligand Thiazole Compound VEGFR2 VEGFR-2 Ligand->VEGFR2 Inhibits Akt Akt Ligand->Akt Inhibits p53 p53 (Activation) Ligand->p53 Activates Bcl2 Bcl-2 (Inhibition) Ligand->Bcl2 Inhibits VEGFR2->Akt Activates CellCycleArrest Cell Cycle Arrest Akt->CellCycleArrest Promotes Survival Caspases Caspase Cascade p53->Caspases Activates p53->CellCycleArrest Induces Bcl2->Caspases Inhibits Apoptosis Apoptosis Caspases->Apoptosis Executes

Caption: Potential signaling pathways affected by anticancer thiazole compounds.

Protocol 4: In Vitro Kinase Inhibition Assay (VEGFR-2 Example)

Principle: This assay measures the ability of a compound to inhibit the activity of a specific purified enzyme, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key promoter of tumor angiogenesis.[1][6] Many commercially available kits use technologies like FRET or luminescence to measure enzyme activity.

Step-by-Step Methodology (General Outline):

  • Reaction Setup: In a microplate, combine the purified VEGFR-2 enzyme, a specific substrate peptide, and ATP in a reaction buffer.

  • Compound Addition: Add the thiazole compound at various concentrations. Include a positive control inhibitor (e.g., Sorafenib) and a no-inhibitor control.[1][8]

  • Enzyme Reaction: Incubate the plate at the optimal temperature (e.g., 30°C) to allow the kinase to phosphorylate the substrate.

  • Detection: Stop the reaction and add a detection reagent. This reagent typically contains an antibody that recognizes the phosphorylated substrate, linked to a signaling molecule (e.g., horseradish peroxidase for colorimetric detection or a europium chelate for time-resolved fluorescence).

  • Signal Measurement: Read the plate using a suitable microplate reader. The signal intensity will be inversely proportional to the inhibitory activity of the compound.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value for enzyme inhibition.

Data Presentation:

CompoundTarget EnzymeIC50 (µM) ± SD
Thiazole 4cVEGFR-20.15 (value only)[1]
Sorafenib (Ref.)VEGFR-20.059 (value only)[1]
D. Assessing Anti-Metastatic Potential

Expertise & Experience: Over 90% of cancer-related mortality is due to metastasis.[5] Therefore, assessing a compound's ability to inhibit cancer cell migration and invasion is a critical step in its preclinical evaluation.

Protocol 5: Transwell Migration Assay

Principle: This assay uses a chamber with a porous membrane (e.g., a Boyden chamber) to separate an upper and lower compartment. Cancer cells are placed in the upper chamber in serum-free media, while the lower chamber contains media with a chemoattractant (e.g., fetal bovine serum). Migratory cells move through the pores toward the chemoattractant. The number of cells that migrate to the bottom of the membrane is quantified.

Step-by-Step Methodology:

  • Cell Preparation: Culture cancer cells (e.g., MDA-MB-231) and serum-starve them for several hours before the assay.

  • Chamber Setup: Place transwell inserts (e.g., 8 µm pore size) into a 24-well plate. Add 600 µL of complete medium (with FBS) to the lower chamber.

  • Cell Seeding: Resuspend the serum-starved cells in serum-free medium containing the thiazole compound at various non-lethal concentrations (determined from clonogenic assays). Seed the cells into the upper chamber.

  • Incubation: Incubate for a period that allows for migration (e.g., 12-24 hours).

  • Cell Removal and Fixation: After incubation, use a cotton swab to gently remove the non-migratory cells from the top surface of the membrane. Fix the migratory cells on the bottom surface with methanol.

  • Staining and Visualization: Stain the fixed cells with a dye like Crystal Violet. Visualize and count the migrated cells in several fields of view under a microscope.

  • Data Analysis: Quantify the number of migrated cells and express it as a percentage of the control (untreated cells).

References

  • Al-Ostath, A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI Crystals. Available at: [Link]

  • Singh, P., et al. (2023). Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. ACS Omega. Available at: [Link]

  • Al-Ostath, A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. ResearchGate. Available at: [Link]

  • Fahim, A.M., et al. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. MDPI Molecules. Available at: [Link]

  • Akhtar, T., et al. (2024). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. RSC Advances. Available at: [Link]

  • Altıntop, M.D., et al. (2018). Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors. Molecules. Available at: [Link]

  • Jezierska-Sass, M., et al. (2024). Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. MDPI Pharmaceuticals. Available at: [Link]

  • Wang, H., et al. (2012). Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Journal of Medicinal Chemistry. Available at: [Link]

Sources

The Synthetic Chemist's Guide to Substituted Thiazoles: Applications, Mechanisms, and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Relevance of the Thiazole Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a cornerstone in the architecture of biologically active molecules and functional materials. Its unique electronic properties and ability to engage in various non-covalent interactions have rendered it a privileged scaffold in medicinal chemistry. Thiazole derivatives are integral components of numerous FDA-approved drugs, exhibiting a wide spectrum of therapeutic activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] Beyond the realm of pharmaceuticals, substituted thiazoles are finding increasing application in the development of agrochemicals, dyes, and materials with novel electronic properties.[3]

This guide provides an in-depth exploration of the primary synthetic routes to substituted thiazole derivatives. It is designed for researchers, scientists, and drug development professionals, offering not only detailed, step-by-step protocols but also a critical examination of the underlying mechanisms and strategic considerations for each method.

Core Synthetic Strategies: A Comparative Overview

The synthesis of the thiazole nucleus has been a subject of extensive research for over a century, leading to a diverse array of methodologies. While numerous specialized methods exist, the following strategies represent the most robust and widely adopted approaches in contemporary organic synthesis.

Synthetic Method Key Reactants Substitution Pattern Achieved Key Advantages Common Limitations
Hantzsch Synthesis α-Halocarbonyl, Thioamide/Thiourea2,4- and 2,4,5-substitutedHigh reliability, broad substrate scope, simple procedure.[4][5]Use of lachrymatory and toxic α-haloketones.[6][7]
Cook-Heilbron Synthesis α-Aminonitrile, CS₂ or Dithioacids5-Amino-2-substitutedMild reaction conditions, access to 5-aminothiazoles.[5][8]Limited to specific substitution patterns.
Gabriel Synthesis Acylaminoketone, P₄S₁₀2,5-DisubstitutedAlternative to Hantzsch for specific substitution.[1]Harsh reaction conditions (high temperature).[1]
Modern One-Pot/Catalytic Methods Ketones, Thiourea, Oxidizing Agent2-Amino-4-substitutedAvoids pre-synthesis of α-haloketones, greener approach.[6][9]May require catalyst optimization, substrate dependent.
Microwave-Assisted Synthesis Various (often Hantzsch reactants)VariesDramatically reduced reaction times, improved yields.[5][10]Requires specialized equipment, scalability can be a concern.

The Hantzsch Thiazole Synthesis: The Workhorse Reaction

First reported in 1887, the Hantzsch synthesis remains the most prevalent and versatile method for constructing the thiazole ring.[11][12] The reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide or a related derivative like thiourea.[5]

Mechanism and Rationale

The reaction proceeds through a well-established sequence of nucleophilic attack, cyclization, and dehydration. The causality behind this pathway is rooted in the inherent reactivity of the starting materials.

Hantzsch_Mechanism cluster_reactants Reactants cluster_steps Reaction Pathway Thioamide Thioamide (or Thiourea) SN2 S-Alkylation (SN2) Thioamide->SN2 Nucleophilic Attack by Sulfur Haloketone α-Haloketone Haloketone->SN2 Intermediate Thioimino Ether Intermediate SN2->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Nucleophilic Attack by Nitrogen Hydrothiazoline Hydroxythiazoline Intermediate Cyclization->Hydrothiazoline Dehydration Dehydration Hydrothiazoline->Dehydration - H₂O Thiazole Substituted Thiazole Dehydration->Thiazole

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

  • S-Alkylation: The sulfur atom of the thioamide, being a soft and potent nucleophile, attacks the electrophilic carbon bearing the halogen in an SN2 fashion. This forms a key thioimino ether intermediate.

  • Intramolecular Cyclization: The nitrogen atom of the intermediate then acts as a nucleophile, attacking the carbonyl carbon to form a five-membered ring.

  • Dehydration: The resulting hydroxythiazoline intermediate readily undergoes acid- or base-catalyzed dehydration to yield the stable, aromatic thiazole ring.

This sequence is highly efficient and allows for the introduction of a wide variety of substituents at the 2-, 4-, and 5-positions of the thiazole core, depending on the choice of thioamide and α-halocarbonyl starting materials.

Protocol 1: Synthesis of 2-Amino-4-phenylthiazole via Hantzsch Synthesis

This protocol details a classic and high-yielding synthesis of a 2-aminothiazole derivative.[4]

Materials:

  • 2-Bromoacetophenone (5.0 mmol, ~0.995 g)

  • Thiourea (7.5 mmol, ~0.571 g)

  • Methanol (5 mL)

  • 5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

  • Deionized Water

  • 20 mL Scintillation Vial with Stir Bar

  • Hot Plate/Stirrer

  • Buchner Funnel and Side-arm Flask

Procedure:

  • Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol). Add methanol (5 mL) and a magnetic stir bar.

  • Heating: Place the vial on a hot plate and heat to a gentle reflux (a hot plate setting of ~100°C is typically sufficient) with stirring.

  • Reaction Monitoring: Continue heating and stirring for 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase.

  • Cooling: After 30 minutes, remove the reaction vial from the heat and allow it to cool to room temperature.

  • Precipitation: Pour the cooled reaction mixture into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution. Swirl the beaker to mix the contents thoroughly. The basic solution neutralizes the HBr formed during the reaction, causing the neutral thiazole product to precipitate out of the aqueous solution.[13]

  • Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid (the filter cake) with a small amount of cold deionized water to remove any inorganic salts.[4]

  • Drying: Carefully transfer the solid product to a pre-weighed watch glass and allow it to air dry completely.

  • Characterization: Once dry, determine the mass of the product to calculate the percent yield. Characterize the product by determining its melting point and acquiring NMR spectra.[4]

Modern Variations and Greener Approaches

While the Hantzsch synthesis is robust, concerns over the use of lachrymatory α-haloketones have driven the development of more environmentally benign alternatives.[7]

One-Pot Synthesis from Ketones and Thiourea

A significant advancement is the direct, one-pot synthesis of 2-aminothiazoles from readily available ketones and thiourea, bypassing the need to pre-form the α-haloketone.[6] These methods typically employ a catalytic oxidative system.

OnePot_Workflow cluster_reactants Starting Materials cluster_process One-Pot Process Ketone Ketone (e.g., Acetophenone) Mixing Combine Reactants in Solvent (DMSO) Ketone->Mixing Thiourea Thiourea Thiourea->Mixing Catalyst Catalytic System (e.g., I₂/DMSO) Catalyst->Mixing Heating Heat Reaction Mixture Mixing->Heating In situ α-iodination Workup Aqueous Workup & Neutralization Heating->Workup Cyclization Product 2-Amino-4-substituted Thiazole Workup->Product

Caption: Workflow for a One-Pot Thiazole Synthesis.

One such system utilizes iodine (I₂) as a catalyst in dimethyl sulfoxide (DMSO).[6] In this process, the ketone is converted in situ to an α-iodoketone, which then immediately reacts with thiourea via the classic Hantzsch pathway. The DMSO serves as both the solvent and the oxidant to regenerate the iodine catalyst.[6] This approach is more convenient and avoids the handling of toxic intermediates.[6]

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods.[5] The Hantzsch synthesis is particularly amenable to microwave assistance.

Protocol 2: Microwave-Assisted Synthesis of 2-Amino-4-arylthiazoles

This protocol provides a general, rapid procedure for synthesizing 2-aminothiazoles using microwave heating.[14]

Materials:

  • Substituted Acetophenone (1 mmol)

  • Thiourea (2 mmol)

  • Iodine (1 mmol)

  • Microwave-safe reaction vessel (e.g., 10 mL capped tube)

  • Commercial Microwave Reactor

  • Ethanol

  • Ammonium Hydroxide (NH₄OH) solution

Procedure:

  • Reaction Setup: In a microwave-safe reaction vessel, combine the substituted acetophenone (1 mmol), thiourea (2 mmol), and iodine (1 mmol).

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture for 6-8 minutes at a power output of approximately 110 W, using intermittent pulses (e.g., 30-second intervals) to control the temperature and pressure.[14]

  • Reaction Monitoring: Monitor the reaction's completion by TLC.

  • Workup: After cooling, dilute the reaction mixture with water. Boil the mixture and filter it while hot.

  • Precipitation: To the filtrate, add ammonium hydroxide solution to adjust the pH to approximately 10. The desired thiazole product will precipitate.[14]

  • Isolation and Purification: Collect the solid by filtration, wash with water, and dry. The product can be further purified by recrystallization from ethanol.[14]

The Cook-Heilbron Synthesis: Access to 5-Aminothiazoles

Discovered in 1947, the Cook-Heilbron synthesis provides a distinct and valuable route to 5-aminothiazoles, a class of compounds that were previously difficult to access.[8] This reaction proceeds under mild conditions by reacting α-aminonitriles with carbon disulfide, dithioacids, or isothiocyanates.[8]

Mechanism and Rationale

The mechanism for the reaction between an α-aminonitrile and carbon disulfide is as follows:

  • Nucleophilic Addition: The amino group of the α-aminonitrile performs a nucleophilic attack on the electrophilic carbon of carbon disulfide.[8]

  • Intramolecular Cyclization: The resulting intermediate undergoes a 5-exo-dig cyclization, where the newly formed thiol group attacks the nitrile carbon to form the five-membered ring.[8]

  • Tautomerization: The initial cyclized product, a 5-iminothiazolidine-2-thione, tautomerizes to the more stable aromatic 5-aminothiazole-2-thiol.[8]

This method's utility lies in its ability to directly install an amino group at the C5 position, a valuable functional handle for further synthetic elaboration in drug discovery programs.

Conclusion and Future Outlook

The synthesis of substituted thiazoles is a mature yet continually evolving field. While classical methods like the Hantzsch synthesis provide a reliable foundation, modern innovations are paving the way for more efficient, safer, and environmentally friendly protocols. The development of novel catalytic systems, one-pot multicomponent reactions, and the application of enabling technologies like microwave irradiation are expanding the synthetic chemist's toolkit.[1][5][15] As the demand for structurally complex and diverse small molecules continues to grow in drug discovery and materials science, the development of new and improved methods for thiazole synthesis will undoubtedly remain an active and important area of research.

References

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Synthesis of 2,4-disubstituted thiazoles. ResearchGate. [Link]

  • Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]

  • Cook–Heilbron thiazole synthesis. Wikipedia. [Link]

  • Review of the synthesis and biological activity of thiazoles. Taylor & Francis Online. [Link]

  • A one-pot synthesis of 2-aminothiazoles via the coupling of ketones and thiourea using I2/dimethyl sulfoxide as a catalytic oxidative system. ResearchGate. [Link]

  • Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Publishing. [Link]

  • Cook–Heilbron thiazole synthesis. ResearchGate. [Link]

  • Design and synthesis of new thiazoles by microwave-assisted method: Evaluation as an anti-breast cancer agents and molecular docking studies. Taylor & Francis Online. [Link]

  • Thiazole synthesis. Organic Chemistry Portal. [Link]

  • Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article. ResearchGate. [Link]

  • Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. ACS Publications. [Link]

  • Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach to Important. ChemRxiv. [Link]

  • Microwave-activated synthesis of thiazolo[5,4-d]thiazoles by a condensation/oxidation sequence. RSC Advances. [Link]

  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Biological and Educational Publications. [Link]

  • Microwave-assisted synthesis and biological evaluation of thiazole-substituted dibenzofurans. ResearchGate. [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. National Institutes of Health. [Link]

  • One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. ResearchGate. [Link]

  • Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. University of South Florida. [Link]

  • Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]

  • Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. National Institutes of Health. [Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. National Institutes of Health. [Link]

  • Efficient Synthesis of 2,4-Disubstituted Thiazoles Under Grinding. Taylor & Francis Online. [Link]

  • Microwave-Assisted Synthesis of 2-amino-4-substituted. Asian Journal of Chemistry. [Link]

  • Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. National Institutes of Health. [Link]

  • New thiourea and benzamide derivatives of 2-aminothiazole as multi-target agents against Alzheimer's disease: Design, synthesis, and biological evaluation. PubMed. [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. National Institutes of Health. [Link]

  • Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. RSC Publishing. [Link]

Sources

Application Notes & Protocols: The Role of Thiazole Compounds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiazole Scaffold - A Privileged Structure in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, represents one of the most vital structural motifs in medicinal chemistry.[1][2][3] Its unique electronic properties, ability to form hydrogen bonds, and rigid planar structure allow it to serve as a versatile scaffold, interacting with a wide array of biological targets with high affinity and specificity.[4] This inherent activity has led to the incorporation of the thiazole core into numerous clinically approved drugs spanning a vast range of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[2][5] This guide provides an in-depth exploration of the application of thiazole compounds in drug discovery, detailing mechanistic insights and providing field-proven protocols for their synthesis and evaluation.

Section 1: Thiazole-Based Drugs in Oncology

Thiazole derivatives have emerged as a cornerstone in the development of targeted anticancer therapies.[4] Their ability to inhibit key enzymes and signaling pathways involved in tumor growth and proliferation has led to significant clinical breakthroughs.[4][6][7]

Case Study: Dasatinib

Dasatinib (marketed as Sprycel) is a potent, orally available small molecule inhibitor that features a central thiazole ring. It is a first-line treatment for chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[8][9]

Mechanism of Action: Dasatinib functions as a multi-targeted tyrosine kinase inhibitor.[8][10] In CML, its primary target is the BCR-ABL fusion protein, an abnormal tyrosine kinase that drives unregulated cancer cell proliferation.[10][11] By binding to both the active and inactive conformations of the ABL kinase domain, Dasatinib effectively blocks downstream signaling pathways, inhibiting proliferation and inducing apoptosis in malignant cells.[9][10][11] Beyond BCR-ABL, it also inhibits other crucial kinases like the SRC family, c-KIT, and PDGFRβ, contributing to its broad efficacy.[10]

Signaling Pathway of Dasatinib in CML

Dasatinib_MoA cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR_ABL BCR-ABL Kinase (Constitutively Active) STAT STAT Pathway BCR_ABL->STAT RAS_RAF RAS/RAF/MEK/ERK Pathway BCR_ABL->RAS_RAF PI3K_AKT PI3K/AKT/mTOR Pathway BCR_ABL->PI3K_AKT Proliferation Cell Proliferation & Survival STAT->Proliferation RAS_RAF->Proliferation PI3K_AKT->Proliferation Apoptosis Apoptosis Dasatinib Dasatinib (Thiazole Compound) Dasatinib->BCR_ABL Inhibition Dasatinib->Apoptosis Induction

Caption: Dasatinib inhibits the BCR-ABL kinase, blocking multiple downstream pro-survival pathways.

Section 2: Thiazoles in Combating Infectious Diseases

The thiazole scaffold is integral to numerous anti-infective agents, demonstrating broad-spectrum activity against bacteria, fungi, and viruses.[1][5][12]

Antiviral Applications: Ritonavir

Ritonavir (Norvir) is an antiretroviral medication primarily used in the treatment of HIV/AIDS.[3][5] While it was initially developed as a protease inhibitor, its most common clinical use today is as a pharmacokinetic enhancer (a "booster") for other protease inhibitors.[13][14]

Mechanism of Action: Ritonavir's therapeutic utility stems from two key actions related to its thiazole-containing structure.[13]

  • HIV Protease Inhibition: As a peptidomimetic drug, Ritonavir directly inhibits the HIV-1 protease, an enzyme critical for the virus's maturation and replication cycle.[3][13]

  • CYP3A4 Inhibition: More significantly, Ritonavir is a potent inhibitor of cytochrome P450 3A4 (CYP3A4), a major enzyme in the liver responsible for drug metabolism.[13] The thiazole ring is implicated in the mechanism-based inactivation of CYP3A4.[15] By inhibiting this enzyme, Ritonavir slows the breakdown of other co-administered antiviral drugs, increasing their concentration and duration in the body, thereby "boosting" their efficacy.[14] This principle was famously applied in the combination drug Paxlovid for the treatment of COVID-19, where Ritonavir boosts the main drug, nirmatrelvir.[14]

Antibacterial and Antifungal Activity

A wide range of synthetic thiazole derivatives have been developed that exhibit significant antibacterial and antifungal properties.[3][12][16] These compounds often function by disrupting microbial cell wall synthesis, inhibiting essential enzymes, or interfering with DNA replication.[16] Marketed drugs like the antifungal Thiabendazole and the antibiotic Sulfathiazole underscore the scaffold's long-standing importance in this arena.[2][5]

Section 3: Emerging Therapeutic Areas for Thiazole Compounds

Research into thiazole derivatives is rapidly expanding into new and complex disease areas, with promising preclinical and clinical data.

Neurodegenerative Diseases

Thiazole and its related benzothiazole structures are being actively investigated for the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's disease.[17][18][19][20]

  • Mechanism: The primary strategies involve the inhibition of key enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidases (MAOs), which can help restore neurotransmitter balance.[17] Furthermore, certain thiazole derivatives have been shown to inhibit the aggregation of amyloid-beta and tau proteins, two of the main pathological hallmarks of Alzheimer's disease.[20][21] The FDA-approved PET imaging agent for amyloid plaques, Flutemetamol ([18F]), is a benzothiazole derivative, highlighting the scaffold's affinity for these targets.[22]

  • Future Outlook: The ability of thiazole compounds to target multiple pathological pathways simultaneously makes them promising candidates for developing multi-target drugs for these complex diseases.[20]

Section 4: Application Protocols

To facilitate research in this area, this section provides detailed, field-tested protocols for the synthesis of a model thiazole compound and its subsequent biological evaluation.

Protocol 4.1: Synthesis of a 2-Amino-4-phenylthiazole via Hantzsch Synthesis

The Hantzsch thiazole synthesis is a classic, robust, and reliable method for creating the thiazole core.[23][24] It involves the condensation reaction between an α-haloketone and a thioamide-containing compound.[23][24]

Hantzsch_Workflow cluster_reactants Reactants Reactant1 α-Bromoacetophenone (α-haloketone) Reaction Combine & Reflux in Ethanol/Methanol Reactant1->Reaction Reactant2 Thiourea (Thioamide) Reactant2->Reaction Cooling Cool to RT Reaction->Cooling Neutralize Neutralize with 5% Na2CO3(aq) Cooling->Neutralize Precipitate Precipitate Forms Neutralize->Precipitate Isolate Isolate by Vacuum Filtration Precipitate->Isolate Wash Wash with H2O Isolate->Wash Dry Dry Wash->Dry Product 2-Amino-4-phenylthiazole (Final Product) Dry->Product

Caption: Step-by-step workflow for the Hantzsch synthesis of a model thiazole compound.

  • Reagent Preparation: In a 25 mL round-bottom flask, combine 2-bromoacetophenone (5.0 mmol, 1.0 g) and thiourea (7.5 mmol, 0.57 g).[24]

    • Rationale: A slight excess of thiourea is used to ensure the complete consumption of the limiting α-haloketone.

  • Solvent Addition: Add 5 mL of methanol or ethanol to the flask. Add a magnetic stir bar.[24]

    • Rationale: Alcohols are excellent solvents for this reaction, facilitating the dissolution of reactants and enabling efficient heat transfer.

  • Reaction: Place a condenser on the flask and heat the mixture to reflux (approximately 65-78°C) with stirring for 30-60 minutes.[24]

    • Rationale: Heating provides the necessary activation energy for the condensation and cyclization steps to proceed to completion.

  • Cooling & Precipitation: Remove the flask from the heat source and allow it to cool to room temperature. Pour the reaction mixture into a beaker containing 20 mL of a 5% aqueous sodium carbonate (Na₂CO₃) solution and swirl.[24]

    • Rationale: The basic solution neutralizes the hydrobromic acid (HBr) byproduct formed during the reaction. The thiazole product is typically poorly soluble in water and will precipitate out.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

    • Rationale: This is a standard and efficient method for separating a solid product from a liquid reaction mixture.

  • Washing: Wash the collected solid (the filter cake) with cold water (2 x 10 mL) to remove any remaining salts and impurities.[24]

  • Drying: Spread the solid on a watch glass and allow it to air-dry or place it in a desiccator under vacuum to obtain the final product, 2-amino-4-phenylthiazole.

Protocol 4.2: In Vitro Cytotoxicity Screening using MTT Assay

The MTT assay is a standard colorimetric method for assessing cell viability and is widely used in drug discovery to screen for the cytotoxic effects of new compounds.[25] The assay measures the metabolic activity of cells, which is directly proportional to the number of viable cells.

MTT_Workflow Seed 1. Seed cells in a 96-well plate Incubate1 2. Incubate for 24h (allow attachment) Seed->Incubate1 Treat 3. Treat with varying concentrations of thiazole compound Incubate1->Treat Incubate2 4. Incubate for 24-72h Treat->Incubate2 AddMTT 5. Add MTT Reagent (e.g., 28 µL of 2 mg/mL) Incubate2->AddMTT Incubate3 6. Incubate for 1.5-4h (Formazan forms) AddMTT->Incubate3 Solubilize 7. Add Solubilization Agent (e.g., 130 µL DMSO) Incubate3->Solubilize Shake 8. Agitate on shaker for 15 min Solubilize->Shake Read 9. Measure Absorbance (e.g., at 490-570 nm) Shake->Read

Caption: A typical workflow for assessing the cytotoxicity of a compound using the MTT assay.

  • Cell Seeding: Seed a cancer cell line (e.g., MCF-7 for breast cancer) into a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[26]

    • Rationale: This density ensures that cells are in the logarithmic growth phase during the experiment.

  • Adherence: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow the cells to attach to the plate.

  • Compound Treatment: Prepare serial dilutions of your synthesized thiazole compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include wells with untreated cells (negative control) and wells with medium only (blank).

    • Rationale: A dose-response curve is essential to determine the concentration at which the compound exerts its effect (e.g., the IC₅₀ value).

  • Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).[26]

  • MTT Addition: After incubation, carefully remove the medium and add 20-30 µL of MTT solution (typically 2-5 mg/mL in PBS) to each well.[26][27]

    • Rationale: Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[25]

  • Formazan Formation: Incubate the plate for 1.5 to 4 hours at 37°C.[26][27]

  • Solubilization: Carefully remove the MTT solution. Add 130-150 µL of a solubilization solvent, such as Dimethyl Sulfoxide (DMSO), to each well.[26][28]

    • Rationale: DMSO dissolves the formazan crystals, creating a colored solution whose intensity is proportional to the number of viable cells.

  • Shaking: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[26][28]

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength between 490 and 590 nm.[26] The absorbance values are then used to calculate the percentage of cell viability relative to the untreated control.

Summary and Future Directions

The thiazole ring is undeniably a "privileged scaffold" in drug discovery, consistently yielding compounds with potent and diverse pharmacological activities. Its presence in numerous FDA-approved drugs for cancer, viral infections, and beyond is a testament to its clinical significance.[2][5] Current research continues to uncover the potential of thiazole derivatives in challenging areas like neurodegenerative diseases. The synthetic and screening protocols provided here offer a foundational framework for researchers to explore this versatile chemical entity further. Future work will likely focus on creating novel thiazole hybrids, exploring new biological targets, and optimizing the pharmacokinetic profiles of these promising compounds to address unmet medical needs.

References

  • MDPI. (n.d.). Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. Available from: [Link]

  • Swathykrishna, C. S., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews, 5(3), 221-240. Available from: [Link]

  • PubMed. (2023). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Naunyn-Schmiedeberg's Archives of Pharmacology. Available from: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Dasatinib?. Available from: [Link]

  • ResearchGate. (n.d.). Structures of some of the FDA approved drugs with thiazole and hydrazone pharmacophores. Available from: [Link]

  • PubMed. (2023). Investigating the potential of novel thiazole derivatives in treating Alzheimer's and Parkinson's diseases. Available from: [Link]

  • National Center for Biotechnology Information. (2015). Ritonavir analogues as a probe for deciphering the cytochrome P450 3A4 inhibitory mechanism. Available from: [Link]

  • ACS Publications. (n.d.). Novel 2H-Pyrazolo[3,4-d]thiazole Compounds Targeting NLRP3 for the Treatment of Neurodegenerative Diseases. ACS Medicinal Chemistry Letters. Available from: [Link]

  • MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. Available from: [Link]

  • ResearchGate. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Dasatinib in chronic myeloid leukemia: a review. Available from: [Link]

  • Wikipedia. (n.d.). Ritonavir. Available from: [Link]

  • protocols.io. (2023). MTT (Assay protocol). Available from: [Link]

  • ResearchGate. (n.d.). A Some examples of FDA-approved drugs containing thiazole and hydrazone-based pharmacophores. Available from: [Link]

  • MDPI. (n.d.). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. Available from: [Link]

  • YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment. Available from: [Link]

  • PubMed. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Available from: [Link]

  • Biointerface Research in Applied Chemistry. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. Available from: [Link]

  • MDPI. (2024). The Design, Synthesis and Mechanism of Action of Paxlovid, a Protease Inhibitor Drug Combination for the Treatment of COVID-19. Available from: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Available from: [Link]

  • Wikipedia. (n.d.). Dasatinib. Available from: [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Available from: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis and Anticancer Activities of Some Thiazole Derivatives. Available from: [Link]

  • ResearchGate. (2022). (PDF) Thiazole‐based SARS‐CoV‐2 protease (COV M) inhibitors: Design, synthesis, enzyme inhibition, and molecular modeling simulations. Available from: [Link]

  • Journal of Drug Delivery and Therapeutics. (n.d.). A Review On Chemistry And Antimicrobial Activity Of Thiazole. Available from: [Link]

  • PubMed Central. (n.d.). The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review. Available from: [Link]

  • MDPI. (n.d.). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Available from: [Link]

  • PubMed Central. (2023). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. Available from: [Link]

  • ResearchGate. (2024). The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer′s disease: a systematic literature review. Available from: [Link]

  • ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of Hantzsch thiazole derivatives under solvent free conditions. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Available from: [Link]

  • MedlinePlus. (2024). Dasatinib. Available from: [Link]

  • Figshare. (2023). New methods for the rapid synthesis of thiazoles. University of Sussex. Available from: [Link]

Sources

Troubleshooting & Optimization

Navigating the Solubility Labyrinth of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol. This guide is designed to provide you with in-depth troubleshooting strategies and practical solutions for the solubility challenges commonly encountered with this compound. As Senior Application Scientists, we understand that overcoming solubility hurdles is a critical step in advancing your research and development efforts. This resource combines theoretical knowledge with field-tested protocols to empower you to confidently handle this promising thiazole derivative.

Understanding the Challenge: The Physicochemical Profile of this compound

This compound, with a molecular formula of C₁₁H₁₁NOS and a molecular weight of approximately 205.28 g/mol , possesses a chemical structure that suggests potential solubility issues in aqueous media.[1][2] The presence of the phenyl and thiazole rings contributes to its lipophilic nature, while the methanol group offers a degree of polarity. This amphipathic character can lead to complex solubility behavior.

While specific experimental solubility data for this exact compound is not extensively published, the general behavior of phenylthiazole derivatives suggests they often exhibit poor water solubility.[3] This necessitates the use of various solubilization techniques to prepare stock solutions and formulations suitable for in vitro and in vivo studies.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common questions and issues you may face when working with this compound.

Q1: My compound won't dissolve in my aqueous buffer. What should I do first?

A1: This is a frequent challenge. Before attempting more complex methods, start with the basics of solvent testing. It is recommended to first attempt dissolution in a small amount of a water-miscible organic solvent.

  • Initial Solvent Selection:

    • Dimethyl sulfoxide (DMSO): This is often the first choice for creating high-concentration stock solutions of poorly soluble compounds due to its strong solubilizing power for a wide range of organic molecules.[4]

    • Ethanol or Methanol: These are also common choices and can be effective, particularly if the compound has some inherent polarity.[5]

    • N,N-Dimethylformamide (DMF): Similar to DMSO, DMF is a powerful solvent for many organic compounds.

Step-by-Step Protocol for Preparing a Stock Solution:

  • Weigh out a small, precise amount of this compound.

  • Add a minimal volume of your chosen organic solvent (e.g., DMSO) to the solid.

  • Vortex or sonicate the mixture to aid dissolution. Gentle warming (to 37°C) can also be employed, but be mindful of potential compound degradation.

  • Once fully dissolved, you will have a high-concentration stock solution. This can then be serially diluted into your aqueous experimental medium. Crucially, ensure the final concentration of the organic solvent in your assay is low (typically <1%, and often <0.1%) to avoid solvent-induced artifacts.

Q2: I've made a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous buffer. How can I prevent this?

A2: This is a classic sign of a compound "crashing out" of solution when the solvent environment changes from organic to aqueous. Here’s a decision-making workflow to address this:

Precipitation Troubleshooting cluster_0 Initial Checks cluster_1 Formulation Strategies cluster_2 Advanced Techniques start Precipitation upon aqueous dilution check_concentration Is the final concentration too high? start->check_concentration check_solvent_conc Is the final organic solvent concentration too high? check_concentration->check_solvent_conc No solution1 Lower the final concentration and re-test. check_concentration->solution1 Yes use_cosolvents Incorporate Co-solvents check_solvent_conc->use_cosolvents No solution2 Reduce the volume of stock solution used; prepare a more concentrated stock if necessary. check_solvent_conc->solution2 Yes use_surfactants Add Surfactants use_cosolvents->use_surfactants use_cyclodextrins Utilize Cyclodextrins use_surfactants->use_cyclodextrins adjust_ph Adjust pH use_cyclodextrins->adjust_ph solid_dispersion Prepare a Solid Dispersion adjust_ph->solid_dispersion particle_size_reduction Particle Size Reduction solid_dispersion->particle_size_reduction

Caption: Decision workflow for troubleshooting compound precipitation.

  • Co-solvents: The addition of a water-miscible co-solvent to the aqueous buffer can increase the solubility of your compound.

    • Examples: Polyethylene glycol 400 (PEG 400), propylene glycol, or glycerol.

    • Protocol: Prepare your aqueous buffer containing a small percentage (e.g., 5-10%) of the co-solvent before adding your compound's stock solution.

  • Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.

    • Examples: Tween® 80, Polysorbate 20, or Solutol® HS 15.

    • Protocol: Add a low concentration of surfactant (e.g., 0.1-1%) to your aqueous buffer. Be aware that surfactants can interfere with some biological assays.

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[6]

    • Examples: β-cyclodextrin (β-CD), hydroxypropyl-β-cyclodextrin (HP-β-CD), or sulfobutylether-β-cyclodextrin (SBE-β-CD).

    • Protocol: Dissolve the cyclodextrin in your aqueous buffer first, then add the stock solution of your compound. The optimal ratio of cyclodextrin to your compound will need to be determined empirically.

Q3: Can I use pH modification to improve the solubility of this compound?

A3: Yes, pH can significantly influence the solubility of ionizable compounds. The thiazole ring contains a nitrogen atom which can be protonated, suggesting that the compound is likely a weak base.

  • Understanding pH-Dependent Solubility: For a weakly basic compound, solubility is generally higher in acidic conditions (lower pH) where the molecule is protonated and more polar. Conversely, as the pH increases and approaches the pKa of the compound, it will be predominantly in its less soluble, neutral form.

  • Practical Application:

    • Determine the pKa: If the pKa of this compound is not known, it can be predicted using software or determined experimentally.

    • Acidic Formulation: Attempt to dissolve the compound in a buffer with a pH below its pKa. For example, a citrate or acetate buffer in the pH range of 4-6 could be a good starting point.

    • Caution: Be mindful of the pH constraints of your experimental system. Extreme pH values can affect cell viability or protein stability.

Q4: I need to prepare a formulation for an in vivo study. What are my options?

A4: Formulations for in vivo studies require careful consideration of toxicity and biocompatibility. The strategies are similar to those for in vitro work but with stricter requirements.

Formulation StrategyKey ComponentsAdvantagesConsiderations
Co-solvent System PEG 400, Propylene Glycol, Ethanol, WaterRelatively simple to prepare.Potential for in vivo toxicity at high concentrations.
Surfactant-based Tween® 80, Cremophor® ELCan significantly increase solubility.Potential for hypersensitivity reactions and other toxicities.
Cyclodextrin Complex HP-β-CD, SBE-β-CDGenerally well-tolerated; can improve bioavailability.May alter the pharmacokinetic profile of the compound.
Lipid-based Oils, surfactants, co-solvents (e.g., SEDDS)Suitable for highly lipophilic compounds.More complex to formulate and characterize.

Workflow for In Vivo Formulation Development:

In Vivo Formulation Workflow cluster_0 Initial Screening cluster_1 Formulation Optimization cluster_2 Preclinical Evaluation start Define Target Dose and Route of Administration screen_solvents Screen GRAS Solvents start->screen_solvents screen_excipients Screen GRAS Excipients (Co-solvents, Surfactants, Cyclodextrins) screen_solvents->screen_excipients develop_prototype Develop Prototype Formulations screen_excipients->develop_prototype characterize_formulations Characterize Formulations (e.g., stability, particle size) develop_prototype->characterize_formulations in_vivo_pk Conduct In Vivo Pharmacokinetic Studies characterize_formulations->in_vivo_pk evaluate_tolerability Evaluate Tolerability in_vivo_pk->evaluate_tolerability end Final Formulation Selected evaluate_tolerability->end Successful Formulation

Caption: A stepwise approach to developing an in vivo formulation.

Advanced Strategies

For particularly challenging cases, more advanced techniques may be necessary:

  • Solid Dispersions: The compound can be dispersed in a solid polymer matrix at a molecular level, which can enhance its dissolution rate. This is often achieved through techniques like hot-melt extrusion or spray drying.

  • Particle Size Reduction: Decreasing the particle size of the solid compound increases its surface area, which can lead to a faster dissolution rate. Methods include micronization and nanosuspension formation.

Conclusion

Overcoming the solubility challenges of this compound is achievable through a systematic and informed approach. By understanding the physicochemical properties of this compound and applying the troubleshooting strategies and protocols outlined in this guide, researchers can successfully prepare solutions and formulations to advance their scientific investigations. We encourage you to start with the simplest methods and progress to more complex techniques as needed.

References

  • Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. (2023). Molecular Pharmaceutics. [Link]

  • Balancing Physicochemical Properties of Phenylthiazole Compounds with Antibacterial Potency by Modifying the Lipophilic Side Chain. (2019). ACS Infectious Diseases. [Link]

  • Thiazole derivatives: prospectives and biological applications. (2024). ResearchGate. [Link]

  • Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. (n.d.). PMC. [Link]

  • Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. (2023). ACS Publications. [Link]

  • Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. (2021). Aragen. [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. (2021). ACS Omega. [Link]

  • Study of pH-dependent drugs solubility in water. (2011). ResearchGate. [Link]

  • This compound. (n.d.). Matrix Fine Chemicals. [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (n.d.). SciSpace. [Link]

  • An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry. (n.d.). World Journal of Research and Review. [Link]

  • Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. (2024). PubMed. [Link]

  • GPC/SEC Troubleshooting and Good Practice. (n.d.). Agilent. [Link]

  • pH-Dependent Solubility and Permeability Criteria for Provisional Biopharmaceutics Classification (BCS and BDDCS) in Early Drug Discovery. (n.d.). ResearchGate. [Link]

  • Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. (2022). PMC. [Link]

  • Solubility enhancement and application of cyclodextrins in local drug delivery. (2019). ResearchGate. [Link]

  • Thiazole conjugated amino acid derivatives as potent cytotoxic agents. (2025). RSC Publishing. [Link]

  • Showing Compound 4-methyl-5-(β-hydroxyethyl)thiazole (FDB030512). (2015). FooDB. [Link]

  • Strategies to improve solubility and bioavailability of lipophilic drugs. (n.d.). ResearchGate. [Link]

  • How can I reverse a buffer precipitation in HPLC column?. (2016). ResearchGate. [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. [Link]

  • (4-Methyl-1,3-thiazol-5-yl)methanol. (n.d.). PubChem. [Link]

  • Dimethyl Sulfoxide (DMSO) Solubility Data. (n.d.). ResearchGate. [Link]

  • (2-Phenyl-1,3-thiazol-5-yl)methanol. (n.d.). PubChem. [Link]

  • 2-(4-methyl-1,3-thiazol-5-yl)ethanol. (n.d.). ChemBK. [Link]

Sources

Technical Support Center: Purification of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the purification of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol. As a Senior Application Scientist, my aim is to equip you with the necessary knowledge to troubleshoot common issues and answer frequently asked questions, ensuring the successful isolation of this compound with high purity.

I. Troubleshooting Guide

This section addresses specific experimental challenges you may encounter during the purification of this compound.

Question 1: I'm observing a persistent oily product after synthesis and initial work-up. How can I induce crystallization?

Answer:

Obtaining an oily product instead of a solid is a common issue. This is often due to the presence of residual solvents or minor impurities that inhibit the crystallization process. Here’s a systematic approach to tackle this:

  • Trituration: This is the first and often most effective method.

    • Add a small amount of a non-polar solvent in which your compound is expected to have low solubility (e.g., hexanes, diethyl ether, or a mixture of ethyl acetate/hexanes).

    • Gently scratch the inside of the flask with a glass rod at the solvent-oil interface. This can create nucleation sites for crystal growth.

    • Stir the mixture vigorously for an extended period, sometimes overnight. The oil may slowly convert into a crystalline solid.

  • Solvent Removal: Ensure all volatile organic solvents from the reaction and work-up have been thoroughly removed under high vacuum. Co-evaporation with a solvent like toluene can help remove azeotropically bound solvents.

  • Seed Crystals: If you have a small amount of pure, solid material from a previous batch, adding a single seed crystal to the oil can initiate crystallization.

  • Cooling: Slowly cooling the concentrated oil in a refrigerator or freezer can sometimes promote crystallization. However, rapid cooling can also lead to the formation of an amorphous solid or glass.

Question 2: My column chromatography separation is poor, with the desired product co-eluting with impurities. How can I improve the resolution?

Answer:

Poor resolution in column chromatography is a frequent challenge. The key is to optimize the mobile and stationary phases to exploit the polarity differences between your target compound and the impurities.

  • Solvent System Optimization:

    • TLC Analysis: Before running a column, always perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems. Aim for an Rf value of 0.2-0.3 for your desired compound.

    • Solvent Polarity: this compound is a moderately polar compound due to the hydroxyl group. Start with a non-polar solvent like hexanes or heptane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane. A common starting point is a 7:3 or 8:2 mixture of hexanes:ethyl acetate.

    • Ternary Solvent Systems: Sometimes, adding a small amount of a third solvent with a different polarity, like methanol or triethylamine (if basic impurities are present), can significantly improve separation.

  • Stationary Phase Selection:

    • Silica Gel: Standard silica gel is the most common choice for compounds of this polarity.

    • Alumina: If your compound is sensitive to the acidic nature of silica gel, neutral or basic alumina can be a good alternative.

    • Reverse-Phase Silica: For highly polar impurities, reverse-phase chromatography (e.g., C18 silica) with polar mobile phases (e.g., water/acetonitrile or water/methanol) might be necessary.

  • Column Packing and Loading:

    • Ensure the column is packed uniformly to avoid channeling.

    • Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent that is then adsorbed onto a small amount of silica gel before loading onto the column. This "dry loading" technique often leads to better band sharpness.

Question 3: I'm seeing a new spot on my TLC after purification that wasn't in the crude mixture. What could be the cause?

Answer:

The appearance of a new spot post-purification is concerning and usually points to decomposition of the target compound on the stationary phase.

  • Acid-Sensitivity: Thiazole rings can be susceptible to degradation under acidic conditions. Standard silica gel is slightly acidic and can cause decomposition of sensitive compounds.

    • Solution: Deactivate the silica gel by treating it with a base like triethylamine. This can be done by adding 1-2% triethylamine to your eluent system or by pre-washing the silica gel with a solvent mixture containing triethylamine.

  • Oxidation: The hydroxymethyl group could be susceptible to oxidation, especially if the compound is left on the column for an extended period.

    • Solution: Expedite the chromatography process. Use flash chromatography with positive pressure to reduce the run time. Ensure your solvents are free of peroxides.

  • Solvent Reactivity: While less common, some solvents can react with the compound. Ensure you are using high-purity, unreactive solvents.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound?

A1: The most prevalent and effective purification techniques for thiazole derivatives like this compound are:

  • Column Chromatography: This is the workhorse method for separating the target compound from reaction byproducts and unreacted starting materials. Silica gel is the most common stationary phase, with a mobile phase typically consisting of a mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate).[1][2]

  • Recrystallization: If the crude product is obtained as a solid and is relatively pure (>90%), recrystallization can be an excellent final purification step to obtain highly pure crystalline material. A suitable solvent system would be one in which the compound is soluble at high temperatures but sparingly soluble at room temperature or below. A mixture of polar and non-polar solvents, such as ethanol/water or ethyl acetate/hexanes, is often effective.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For obtaining very high purity material, especially on a smaller scale, reverse-phase preparative HPLC is a powerful technique.

Q2: What are the likely impurities I might encounter during the synthesis of this compound?

A2: The impurities will largely depend on the synthetic route. However, some common possibilities include:

  • Unreacted Starting Materials: The precursors used in the synthesis.

  • Over-oxidation Products: If the hydroxymethyl group is formed by reduction of a carboxylic acid or ester, incomplete reduction or subsequent oxidation could lead to the corresponding aldehyde or carboxylic acid.

  • Byproducts from Ring Formation: The Hantzsch thiazole synthesis, a common method for preparing thiazole rings, can sometimes yield regioisomeric byproducts or other condensation products.[3]

  • N-oxide Impurities: The nitrogen atom in the thiazole ring can sometimes be oxidized to an N-oxide, especially in the presence of certain reagents or during prolonged exposure to air.[4]

Q3: What analytical techniques are recommended to assess the purity of this compound?

A3: A combination of techniques should be used to confirm the purity and identity of the final product:

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the number of components in a sample and to monitor the progress of a purification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and is one of the most powerful tools for assessing purity. The presence of unexpected signals can indicate impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. Techniques like GC-MS or LC-MS can also help identify and quantify impurities.

  • High-Performance Liquid Chromatography (HPLC): An excellent quantitative method for determining purity. A single, sharp peak is indicative of a pure compound.

III. Experimental Protocol: Flash Column Chromatography

This protocol provides a step-by-step guide for the purification of this compound using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (or heptane)

  • Ethyl acetate

  • Compressed air or nitrogen source

  • Glass column with a stopcock

  • Collection tubes or flasks

  • TLC plates, chamber, and UV lamp

Procedure:

  • TLC Analysis and Solvent System Selection:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate and develop it in various solvent systems (e.g., 9:1, 8:2, 7:3 hexanes:ethyl acetate).

    • The ideal solvent system will give your target compound an Rf value of approximately 0.2-0.3.

  • Column Packing:

    • Secure the glass column in a vertical position in a fume hood.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen mobile phase (e.g., 8:2 hexanes:ethyl acetate).

    • Pour the slurry into the column and allow the silica to settle. Gently tap the column to ensure even packing.

    • Add another layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a polar solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This is the "dry-loaded" sample.

    • Carefully add the dry-loaded sample to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Apply gentle pressure using compressed air or nitrogen to force the solvent through the column at a steady rate.

    • Begin collecting fractions in test tubes or flasks.

    • Monitor the elution of compounds by spotting fractions on a TLC plate and visualizing under a UV lamp.

  • Isolation of the Pure Compound:

    • Combine the fractions that contain the pure product (as determined by TLC).

    • Remove the solvent from the combined fractions using a rotary evaporator.

    • Place the resulting solid or oil under high vacuum to remove any residual solvent.

IV. Visual Troubleshooting Workflow

Troubleshooting_Column_Chromatography start Poor Separation in Column Chromatography cause1 Cause Inappropriate Solvent System start->cause1 cause2 Cause Column Overloading start->cause2 cause3 Cause Poor Column Packing start->cause3 cause4 Cause Compound Decomposition start->cause4 solution1 Solution Optimize Eluent via TLC (aim for Rf 0.2-0.3) Consider Ternary Solvent System cause1->solution1 solution2 Solution Reduce Amount of Crude Material Use a Wider Column cause2->solution2 solution3 Solution Repack Column Carefully Ensure Level Silica Bed and Sand Layer cause3->solution3 solution4 Solution Deactivate Silica with Triethylamine Use a Neutral Stationary Phase (Alumina) cause4->solution4

Sources

Thiazole Synthesis Technical Support Center: Troubleshooting Common Problems

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for thiazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing thiazole-containing molecules. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the causality behind the common challenges encountered in this field. This resource is built on a foundation of scientific integrity, combining established methodologies with practical, field-proven insights to empower you to overcome experimental hurdles and achieve your synthesis goals.

Frequently Asked Questions (FAQs)

Q1: My Hantzsch thiazole synthesis is resulting in a very low yield. What are the most common contributing factors?

Low yields in the Hantzsch synthesis, a cornerstone reaction for thiazole formation from α-haloketones and thioamides, can be traced back to several key factors.[1] A systematic evaluation of your reaction parameters is crucial for diagnosis.

  • Purity of Starting Materials: The integrity of your reactants is paramount. Impurities present in the α-haloketone or the thioamide can engage in unwanted side reactions, which not only consume your starting materials but also complicate the purification of your desired thiazole product.[1]

  • Reaction Conditions: Temperature, solvent, and reaction time are all interconnected variables that can significantly influence the reaction outcome. For instance, the stability of the thioamide can be a limiting factor, particularly under acidic conditions that may arise during the reaction.[1]

  • Stoichiometry: While the Hantzsch reaction proceeds via a 1:1 condensation, using a slight excess of the more stable or readily available reagent, often the thioamide, can help drive the reaction to completion.[2][3]

Q2: How critical is the purity of my starting materials and solvents?

Reactant and solvent purity is a non-negotiable aspect of successful thiazole synthesis.

  • Starting Material Integrity: Impurities in your α-haloketone or thioamide can lead to a cascade of side reactions, ultimately reducing the yield of your target molecule. For instance, residual acid or base in your starting materials can catalyze unintended pathways.

  • Solvent Quality: The presence of water can be particularly detrimental in some cases, leading to hydrolysis of intermediates or starting materials. Therefore, the use of anhydrous solvents is often recommended to ensure a controlled reaction environment.[1]

Q3: Can the choice of solvent significantly impact the reaction outcome?

Absolutely. The solvent is not merely a medium for the reaction but an active participant in influencing reaction kinetics and selectivity.

  • Solubility and Polarity: The solvent's primary role is to dissolve the reactants and intermediates, facilitating their interaction. The polarity of the solvent can significantly affect the reaction rate. A solvent that provides good solubility for both the α-haloketone and the thioamide is generally a good starting point.[1]

  • Common Solvents: A range of solvents have been successfully employed in thiazole synthesis, including ethanol, methanol, 1-butanol, 2-propanol, and even water in some multi-component reactions.[1][4] The optimal choice is highly dependent on the specific substrates being used.

Troubleshooting Guides

Problem: Low Yield in Hantzsch Thiazole Synthesis

You've set up your Hantzsch reaction, but the final yield is disappointingly low. Let's break down the potential causes and solutions.

Diagnostic Workflow:

Low_Yield_Troubleshooting Start Low Yield Observed Check_Purity Verify Starting Material Purity Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions Start->Optimize_Conditions Analyze_Byproducts Analyze for Side Products Start->Analyze_Byproducts Purification_Issues Evaluate Purification Strategy Start->Purification_Issues Impure_Start Impure Starting Materials - Recrystallize or re-purify reactants - Use anhydrous solvents Check_Purity->Impure_Start Suboptimal_Conditions Suboptimal Conditions - Screen different solvents - Vary temperature and reaction time - Adjust stoichiometry Optimize_Conditions->Suboptimal_Conditions Side_Reactions Side Reactions Occurring - Identify byproducts (NMR, MS) - Adjust pH or temperature to suppress Analyze_Byproducts->Side_Reactions Loss_During_Purification Product Loss During Purification - Optimize chromatography conditions - Consider alternative purification methods Purification_Issues->Loss_During_Purification

Caption: Troubleshooting workflow for low yields in Hantzsch thiazole synthesis.

Causality and Solutions:

Potential Cause Explanation Recommended Action
Impure Starting Materials Contaminants in the α-haloketone or thioamide can lead to competing side reactions, reducing the formation of the desired thiazole.Verify the purity of your starting materials using techniques like NMR or melting point analysis. If necessary, purify them by recrystallization or chromatography. Ensure you are using anhydrous solvents.[1]
Suboptimal Reaction Conditions The delicate balance of temperature, solvent, and reaction time can significantly impact yield. The ideal conditions are substrate-dependent.Systematically screen different solvents (e.g., ethanol, methanol, DMF).[1][4] Optimize the reaction temperature; while some reactions proceed at room temperature, others may require heating to overcome the activation energy.[2] Monitor the reaction progress using TLC to determine the optimal reaction time.
Incorrect Stoichiometry An improper ratio of reactants can lead to incomplete conversion of the limiting reagent.While the theoretical stoichiometry is 1:1, empirically testing a slight excess (e.g., 1.1 to 1.5 equivalents) of one reactant (typically the more stable one) can improve yields.[2][3]
Side Reactions The formation of byproducts is a common culprit for low yields. In the Hantzsch synthesis, this can include the formation of isomeric impurities or condensation byproducts.Analyze your crude reaction mixture by TLC, NMR, or LC-MS to identify potential side products. Adjusting the reaction pH or temperature may help to suppress the formation of these impurities.
Problem: Difficulty in Purifying the Thiazole Product

Your reaction seems to have worked, but isolating a pure product is proving to be a challenge.

Purification Strategy Flowchart:

Purification_Strategy Start Crude Product Obtained Initial_Analysis Analyze Crude Mixture (TLC, NMR) Start->Initial_Analysis Precipitation Precipitation/ Crystallization Initial_Analysis->Precipitation If product is a solid and impurities have different solubility Column_Chromatography Column Chromatography Initial_Analysis->Column_Chromatography For complex mixtures or oily products Precipitation_Details Optimize solvent system for precipitation. Consider anti-solvent addition. Precipitation->Precipitation_Details Alternative_Methods Alternative Methods Column_Chromatography->Alternative_Methods If co-elution occurs Chromatography_Details Screen different solvent systems (e.g., Hexane/Ethyl Acetate). Use gradient elution if necessary. Column_Chromatography->Chromatography_Details Alternative_Details Consider preparative TLC, recrystallization from a different solvent system, or acid-base extraction for ionizable compounds. Alternative_Methods->Alternative_Details

Caption: Decision flowchart for purifying thiazole products.

Causality and Solutions:

Problem Explanation Recommended Action
Co-eluting Impurities Byproducts with similar polarity to the desired thiazole can be difficult to separate using column chromatography.Optimize your chromatography: Experiment with different solvent systems, including those with different polarity modifiers (e.g., adding a small amount of methanol or triethylamine). A shallower solvent gradient during elution can also improve separation. Consider alternative techniques: Preparative TLC or HPLC may offer better resolution for challenging separations.
Product Insolubility/Oiling Out The desired product may not be soluble in common chromatography solvents or may "oil out" during purification.Solvent Screening: Test the solubility of your crude product in a variety of solvents to find a suitable system for either recrystallization or chromatography. Trituration: If your product is an oil, try triturating it with a non-polar solvent (e.g., hexanes, diethyl ether) to induce crystallization or wash away soluble impurities.
Unidentified Byproducts The presence of unknown impurities complicates the development of an effective purification strategy.Characterize the impurities: Use analytical techniques such as LC-MS and NMR to identify the major byproducts. Understanding their structure will provide clues about their polarity and help in selecting an appropriate purification method. For example, acidic or basic impurities can often be removed with a simple acid-base wash during the work-up.

Experimental Protocols

Protocol 1: Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol provides a general procedure for a classic Hantzsch thiazole synthesis.[3]

  • Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[3]

  • Solvent Addition: Add methanol (5 mL) and a magnetic stir bar.[3]

  • Heating: Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.[1][3]

  • Cooling: Remove the reaction from the heat and allow the solution to cool to room temperature.[1][3]

  • Work-up: Pour the reaction contents into a 100 mL beaker containing 20 mL of a 5% sodium carbonate (Na₂CO₃) solution and swirl to mix.[1][2] This step neutralizes the hydrobromide salt of the product, causing the free base to precipitate.[2]

  • Isolation: Filter the resulting precipitate through a Buchner funnel.[1]

  • Washing: Wash the filter cake with water to remove any inorganic salts.[1]

  • Drying: Spread the collected solid on a tared watchglass and allow it to air dry to obtain the final product.[1]

Mechanistic Insights

A deeper understanding of the reaction mechanism can aid in troubleshooting. The Hantzsch synthesis proceeds through a well-established pathway.

Hantzsch Thiazole Synthesis Mechanism:

Hantzsch_Mechanism Reactants α-Haloketone + Thioamide SN2 Nucleophilic Attack (S on α-carbon) Reactants->SN2 Intermediate1 Thiouronium Salt Intermediate SN2->Intermediate1 Cyclization Intramolecular Cyclization (N on carbonyl C) Intermediate1->Cyclization Intermediate2 Hydroxythiazoline Intermediate Cyclization->Intermediate2 Dehydration Dehydration Intermediate2->Dehydration Product Thiazole Dehydration->Product

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

The reaction is initiated by a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone.[3][5] This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[2][5] Understanding this sequence can help rationalize the formation of certain byproducts. For example, if the dehydration step is slow or incomplete, the hydroxythiazoline intermediate may be observed.

References

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. Available at: [Link]

  • Thiazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available at: [Link]

  • Hantzsch Thiazole Synthesis. Chem Help Asap. Available at: [Link]

  • Recent Development in the Synthesis of Thiazoles. Bentham Science Publisher. Available at: [Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. PMC - NIH. Available at: [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available at: [Link]

  • A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. ijarsct. Available at: [Link]

  • Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. NIH. Available at: [Link]

  • Cook–Heilbron thiazole synthesis. Wikipedia. Available at: [Link]

Sources

Technical Support Center: Optimization of Thiazole Derivative Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of a Senior Application Scientist

Welcome to the technical support center for thiazole derivative synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the intricacies of these important heterocyclic compounds. My goal is to provide you with not just protocols, but the underlying logic and field-tested insights to empower you to troubleshoot and optimize your own experiments effectively. The synthesis of the thiazole core, while well-established, is fraught with nuances where minor changes in conditions can lead to significant differences in outcome.

This guide is structured in a question-and-answer format to directly address the common challenges and questions that arise during laboratory work.

Troubleshooting Guide: Common Experimental Issues

This section tackles specific problems you might encounter at the bench. Each answer provides a causal explanation and a systematic approach to resolution.

Question 1: I am getting a very low yield or no desired product in my Hantzsch thiazole synthesis. What are the likely causes and how can I fix it?

Answer:

Low or no yield in a Hantzsch synthesis, the classic condensation of an α-haloketone with a thioamide, is a frequent issue. The problem typically stems from one of four areas: reagent quality, reaction conditions, stoichiometry, or workup procedure.

Causality: The Hantzsch synthesis is a bimolecular condensation-cyclization. The initial S-alkylation of the thioamide by the α-haloketone is followed by cyclization and dehydration. Each step is sensitive to specific parameters. For instance, if the temperature is too low, the activation energy for cyclization may not be reached. Conversely, high temperatures can decompose the thermally sensitive thioamide or α-haloketone starting materials.

Troubleshooting Workflow:

G start Low / No Yield reagent_quality 1. Verify Reagent Quality start->reagent_quality Start Here conditions 2. Optimize Reaction Conditions start->conditions workup 3. Review Workup & Purification start->workup purity_sm Check Purity of Thioamide & α-haloketone (NMR, m.p.) reagent_quality->purity_sm temp Temperature Suboptimal? conditions->temp extraction Product lost during extraction? (check aqueous layer pH) workup->extraction unstable_halo α-haloketone unstable? (discoloration, lachrymatory) purity_sm->unstable_halo fresh_prep Prepare α-haloketone fresh or purify before use. unstable_halo->fresh_prep Yes stoichiometry Check Stoichiometry (1:1 is typical, try slight excess of thioamide) unstable_halo->stoichiometry No temp_screen Screen temperatures (e.g., RT, 50°C, reflux). Consider microwave irradiation. temp->temp_screen Yes solvent Solvent/Base Inappropriate? temp->solvent No solvent_screen Screen Solvents & Bases (see Table 1) solvent->solvent_screen Yes purification Issue with purification? (TLC shows product) extraction->purification

Caption: Troubleshooting workflow for low yield in thiazole synthesis.

Detailed Protocols & Explanations:

  • Reagent Integrity is Paramount:

    • α-Haloketones: These reagents, particularly α-bromoketones, can be unstable and are often lachrymatory. Store them cold, in the dark, and under an inert atmosphere. If your reagent is old or discolored, purify it by distillation or recrystallization, or synthesize it fresh.

    • Thioamides: Ensure the thioamide is pure and dry. Impurities can lead to significant side reactions.

  • Systematic Optimization of Conditions:

    Protocol: Screening Reaction Conditions for Thiazole Synthesis

    • Setup: In 4 separate vials, place your thioamide (e.g., 0.5 mmol).

    • Solvent/Base Addition: To each vial, add a different solvent and/or base combination as outlined in Table 1 (e.g., 2 mL).

    • Reactant Addition: Add the α-haloketone (0.5 mmol) to each vial.

    • Reaction: Stir the vials at a set temperature (e.g., 60 °C) for a predetermined time (e.g., 4 hours).

    • Monitoring: Monitor the progress of each reaction by Thin-Layer Chromatography (TLC). Use a suitable eluent (e.g., 30% Ethyl Acetate in Hexane) and visualize with UV light.

    • Analysis: Compare the TLC plates to identify the condition that gives the highest conversion to the desired product with the fewest side products.

Question 2: My reaction is messy, with multiple spots on the TLC plate. How do I minimize side product formation?

Answer:

The formation of multiple products is often due to the high reactivity of the starting materials or the product's instability under the reaction conditions.

Causality and Key Side Reactions:

  • Self-Condensation of α-Haloketone: Under basic conditions, the α-haloketone can react with itself.

  • Formation of Byproducts: Depending on the substrates, side reactions can yield oxazoles or other heterocyclic systems.

  • N-Alkylation: When synthesizing 2-aminothiazoles, the exocyclic amino group can be alkylated by the α-haloketone, leading to undesired byproducts.[1][2]

  • Product Decomposition: The final thiazole derivative may not be stable to prolonged heating or strongly acidic/basic conditions.

Strategies for Minimizing Side Products:

  • Control Reaction Temperature: Often, simply lowering the temperature can significantly reduce the rate of side reactions relative to the desired product formation. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Choice of Base: The base plays a critical role. Strong bases like sodium ethoxide can promote self-condensation. Milder bases are often preferable. A study on the synthesis of various thiazole derivatives found that the choice of base and solvent significantly impacts yield and purity.[3]

    BaseSolventTypical Use Case & Rationale
    Sodium AcetateEthanol, Acetic AcidMild base. Buffers the reaction medium, minimizing acid-catalyzed decomposition and base-catalyzed side reactions.[4]
    Triethylamine (Et₃N)THF, DMF, TolueneOrganic-soluble base, good for scavenging the H-X byproduct. Can be used at a range of temperatures.[3]
    PyridinePyridine (as solvent)Often used when a less nucleophilic base is required. Can also act as the solvent.
    NoneEthanol, WaterFor highly reactive substrates, heating in a protic solvent may be sufficient for cyclization.[5]
    Table 1: Common Base/Solvent Combinations and Their Rationale.
  • Order of Addition: Add the more reactive species (often the α-haloketone) slowly to a solution of the other reactant (the thioamide). This keeps the instantaneous concentration of the reactive species low, disfavoring self-condensation.

  • Reaction Monitoring: Use TLC or LC-MS to track the reaction's progress. Stop the reaction as soon as the starting material is consumed to prevent the formation of degradation products.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best solvent for my thiazole synthesis?

A1: The solvent's primary roles are to solubilize the reactants and to mediate the reaction's temperature and rate. There is no single "best" solvent; the optimal choice is substrate-dependent.[3]

  • Protic Solvents (e.g., Ethanol, Acetic Acid): Ethanol is the most common starting point for Hantzsch synthesis. It is inexpensive, has a convenient boiling point for reflux, and effectively solubilizes many thioamides and α-haloketones.

  • Aprotic Polar Solvents (e.g., DMF, THF): These are excellent choices when reactants have poor solubility in alcohols.[3] DMF, in particular, can accelerate reactions due to its high dielectric constant.

  • Aprotic Apolar Solvents (e.g., Toluene, 1,4-Dioxane): In some cases, apolar solvents have been shown to provide higher yields.[3] They are particularly useful for reactions that require azeotropic removal of water.

Q2: Is a catalyst necessary for Hantzsch thiazole synthesis?

A2: The traditional Hantzsch synthesis is typically a catalyst-free condensation reaction.[5][6] The reaction is driven by heating in a suitable solvent. However, modern variations and other types of thiazole syntheses do employ catalysts. For instance, palladium-catalyzed direct arylation is used to functionalize the thiazole core, and copper-catalyzed reactions offer alternative routes to the thiazole ring.[5][6][7] For the standard Hantzsch protocol, focus your optimization efforts on solvent, temperature, and base rather than on a catalyst.

Q3: How should I purify my final thiazole derivative?

A3: Purification strategy depends on the physical properties of your compound.

  • Workup: After the reaction, the mixture is typically cooled and poured into water or ice. If your product has a basic nitrogen (like a 2-aminothiazole), the aqueous layer may need to be neutralized or made basic (e.g., with NaHCO₃ or Na₂CO₃ solution) to ensure the free base is extracted into the organic layer (e.g., ethyl acetate, DCM).

  • Crystallization: If the crude product is a solid, recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or ethyl acetate/hexane mixtures) is the most effective purification method.

  • Column Chromatography: If the product is an oil or if crystallization fails to remove impurities, silica gel column chromatography is the standard method. A gradient elution, starting with a non-polar eluent (like hexane) and gradually increasing the polarity (with ethyl acetate), is usually effective.

  • Trituration: If you have a crude solid that is difficult to recrystallize, try triturating it (suspending and stirring vigorously) in a solvent in which the desired product is insoluble but the impurities are soluble (e.g., diethyl ether or hexane).

Q4: How do I confirm the structure of my synthesized thiazole derivative?

A4: A combination of spectroscopic techniques is essential for unambiguous structure confirmation.[4][8]

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are crucial. The proton on the thiazole ring (at the C5 position in a 2,4-disubstituted thiazole) typically appears as a singlet in the aromatic region (δ 7-9 ppm).

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as C=N stretching of the thiazole ring and N-H or C=O stretches from substituents.

By approaching the synthesis of thiazole derivatives with a logical, systematic methodology, you can efficiently overcome common obstacles and achieve your target compounds with high yield and purity.

References

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Arafa, W. A., et al. (2020). Review of the synthesis and biological activity of thiazoles. Journal of the Iranian Chemical Society, 18, 563-594. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

  • Berber, N. (2022). Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. Sakarya University Journal of Science, 26(4), 757-767. Retrieved from [Link]

  • Asif, M. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4938. Retrieved from [Link]

  • Abdel-rahman, H. M., et al. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega, 6(29), 18973–18986. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiazole. Retrieved from [Link]

  • World Journal of Research and Review. (n.d.). An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis, Spectroscopic Characterization, and DFT Studies of Novel Thiazole Derivatives: Molecular Docking and Optical Properties Investigation. Retrieved from [Link]

Sources

Technical Support Center: Stability Testing of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into ensuring the stability and integrity of your experimental solutions. Here, we move beyond simple protocols to explain the causality behind our recommendations, empowering you to troubleshoot effectively and maintain the highest standards of scientific rigor.

Section 1: Core Principles & Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the stability of this compound solutions.

Q1: What is this compound and why is stability testing critical?

This compound is a heterocyclic compound featuring a thiazole ring core.[1] Thiazole moieties are found in numerous biologically active agents and pharmaceuticals.[2][3] Stability testing is paramount because chemical degradation can lead to a loss of potency and the formation of potentially toxic impurities, compromising experimental results and patient safety in later developmental stages.[4] Regulatory bodies like the ICH mandate rigorous stability studies to define a compound's shelf-life and appropriate storage conditions.[5][6][7]

Q2: What are the primary factors that can degrade my this compound solution?

The stability of this compound, like many pharmaceuticals, is primarily influenced by environmental and chemical factors.[7] These include:

  • pH: The thiazole ring and the primary alcohol group can be susceptible to acid or base-catalyzed hydrolysis or other reactions.

  • Oxidation: The molecule may be sensitive to oxidative stress, potentially leading to the conversion of the methanol group to an aldehyde or carboxylic acid.

  • Light (Photolysis): Exposure to UV or visible light can provide the energy needed to initiate degradation reactions.

  • Temperature (Thermolysis): Elevated temperatures accelerate the rate of all chemical reactions, including degradation.[8]

Q3: What is a "stability-indicating analytical method," and why is it essential?

A stability-indicating method is an analytical procedure, typically High-Performance Liquid Chromatography (HPLC), that can accurately quantify the decrease in the concentration of the active compound while simultaneously separating it from all its degradation products, impurities, and other components in the sample.[4] Its development is the cornerstone of any stability study. Without it, you cannot be certain whether a loss in the main peak is due to degradation or if new peaks are from the compound or other sources. Forced degradation studies are essential to develop and validate such a method.[4][9]

Q4: What are the recommended general storage conditions for solutions of this compound?

While specific stability data for this exact molecule is not publicly available, based on general principles for related chemical structures, solutions should be stored:

  • Protected from light: Use amber vials or store in the dark.

  • At reduced temperatures: Refrigeration (2-8°C) is a common starting point for short-term storage.[10] For long-term storage, freezing (-20°C or lower) may be necessary, but freeze-thaw stability must be evaluated.

  • In a controlled pH environment: If using aqueous buffers, ensure the pH is optimized for stability (often near neutral, but must be determined experimentally).

Section 2: Experimental Protocols & Methodologies

This section provides detailed, self-validating protocols for key stability-testing experiments.

Protocol 1: Development of a Stability-Indicating HPLC-UV Method

Objective: To establish a robust HPLC method capable of separating this compound from its potential degradation products.

Materials:

  • This compound reference standard

  • HPLC-grade Acetonitrile (ACN) and Methanol (MeOH)

  • HPLC-grade water

  • HPLC-grade buffers (e.g., phosphate, acetate)

  • C18 Reverse-Phase HPLC Column (e.g., 150 x 4.6 mm, 5 µm particle size)

  • HPLC system with UV/PDA detector

Methodology:

  • Solvent & Standard Preparation:

    • Prepare a stock solution of the compound at 1 mg/mL in a suitable organic solvent like ACN or MeOH.

    • Create a working standard at approximately 0.1 mg/mL by diluting the stock solution with the mobile phase.

  • Initial Chromatographic Conditions (Starting Point):

    Parameter Recommended Condition Rationale
    Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile (ACN) Provides good peak shape for the typically basic thiazole nitrogen and offers a wide UV transparency window.
    Gradient Start at 70% A / 30% B, ramp to 20% A / 80% B over 15 min, hold 5 min. A gradient elution is crucial to ensure that both early-eluting polar degradants and late-eluting non-polar degradants are resolved from the parent peak.
    Flow Rate 1.0 mL/min Standard for a 4.6 mm ID column, balancing analysis time and pressure.
    Column Temp. 30°C Provides reproducible retention times by minimizing viscosity fluctuations.
    Detection (UV) 254 nm or scan with PDA The phenyl and thiazole rings are expected to have strong absorbance. A PDA detector is highly recommended to assess peak purity.

    | Injection Vol. | 10 µL | A small volume minimizes potential peak distortion. |

  • System Suitability Testing (SST) - The Self-Validation Check:

    • Before any analysis, inject the working standard five times.

    • Acceptance Criteria:

      • Relative Standard Deviation (RSD) of peak area < 2.0%

      • Tailing Factor (T) between 0.9 and 1.5

      • Theoretical Plates (N) > 2000

    • Expertise Note: Failure to meet SST criteria indicates a problem with the HPLC system or method, which must be resolved before proceeding. This ensures the trustworthiness of your stability data.

Protocol 2: Forced Degradation (Stress Testing) Study

Objective: To intentionally degrade the compound under various stress conditions to identify potential degradation pathways and validate the stability-indicating nature of the HPLC method.[8][11] The goal is to achieve 5-20% degradation of the parent compound.[12]

Workflow Diagram:

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start Prepare 1 mg/mL Stock Solution Stress_Samples Aliquot for each stress condition (Acid, Base, Oxidative, Thermal, Photo) Start->Stress_Samples Control Prepare Control Sample (Unstressed, t=0) Start->Control Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Oxidative Oxidation (e.g., 3% H2O2, RT) Thermal Thermal Stress (e.g., 80°C, Solid & Solution) Photo Photolytic Stress (ICH Q1B conditions) Analyze Analyze by Stability-Indicating HPLC-UV/PDA Control->Analyze Neutralize Neutralize Acid/Base Samples Dilute Dilute all samples to target concentration Neutralize->Dilute Dilute->Analyze Data Process Data: Calculate % Degradation, Peak Purity, Mass Balance Analyze->Data Troubleshooting_Peaks Start Unexpected Peak Observed Blank 1. Analyze a blank injection (mobile phase/diluent). Is the peak present? Start->Blank Control 2. Analyze the unstressed (t=0) control sample. Is the peak present? Blank->Control No Result1 Peak is from solvent/system. Action: Use fresh mobile phase. Blank->Result1 Yes PDA 3. Check PDA peak purity. Does the parent peak pass purity analysis? Control->PDA No Result2 Peak is an impurity from the starting material. Control->Result2 Yes Mass_Balance 4. Calculate mass balance. Is it between 95-105%? PDA->Mass_Balance Yes Result3 Parent peak is co-eluting with a degradant. Action: Optimize HPLC method (gradient, pH). PDA->Result3 No Result4 Peak is a likely degradant. Action: Proceed with characterization. Mass_Balance->Result4 Yes Result5 Possible issues: non-chromophoric degradants, parent compound precipitating, or degradants adsorbing to surfaces. Action: Investigate further. Mass_Balance->Result5 No

Caption: Decision tree for troubleshooting unexpected peaks.

Q: My compound is degrading too quickly, even with mild stress. What should I do?

A: If you are seeing >20% degradation in your first time point, your stress conditions are too harsh.

  • Action: Reduce the severity of the stress. For thermal stress, lower the temperature (e.g., from 60°C to 40°C). For hydrolytic stress, decrease the acid/base concentration (e.g., from 0.1 M to 0.01 M) or reduce the temperature. The goal is controlled, gradual degradation.

Q: What does it mean if my mass balance is not close to 100%?

A: Mass balance is the sum of the assay of the parent compound and the percentage of all its degradation products. A poor mass balance (<95%) suggests:

  • One or more degradation products are not being detected by the UV detector (they lack a chromophore).

  • Degradants are co-eluting with the parent peak.

  • The compound or its degradants are precipitating out of solution or adsorbing to the vial surface.

  • The degradants are volatile and are being lost.

References

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. ([Link])

  • Forced Degradation Study in Pharmaceutical Stability. ([Link])

  • Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C. ([Link])

  • ICH Q1A(R2) Stability testing of new drug substances and products. ([Link])

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. ([Link])

  • Evaluation of metabolic stability of thiazole compound 3, verapamil, and warfarin (in duplicate) in dog liver microsomes. ([Link])

  • A practical guide to forced degradation and stability studies for drug substances. ([Link])

  • STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. ([Link])

  • Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. ([Link])

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ([Link])

  • An Overview of Thiazole Derivatives and its Biological Activities. ([Link])

  • ICH Q1 guideline on stability testing of drug substances and drug products. ([Link])

  • Development of forced degradation and stability indicating studies of drugs—A review. ([Link])

  • ICH Guidelines: Drug Stability Testing Essentials. ([Link])

  • Forced Degradation Studies. ([Link])

  • [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol. ([Link])

  • (4-Methyl-1,3-thiazol-5-yl)methanol. ([Link])

  • Synthesis and Crystal Structure Determination of Methyl 2-acetyl-5′-phenyl-2H-spiro[benzo[d]isothiazole-3,3′-pyrazole]. ([Link])

  • (PDF) Method Development for 4-Hydroxy-2-Methyl-N- (5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique. ([Link])

  • A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. ([Link])

  • Methanol promotes the biodegradation of 2,2',3,4,4',5,5'-heptachlorobiphenyl (PCB 180) by the microbial consortium QY2: Metabolic pathways, toxicity evaluation and community response. ([Link])

  • Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. ([Link])

  • (4-methyl-2-phenyl-thiazol-5-yl)-methanol. ([Link])

Sources

identifying and removing impurities in (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important thiazole derivative. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to ensure the success of your experiments.

I. Overview of the Synthetic Pathway

The most common and reliable route to synthesize this compound involves a two-step process. First, the core heterocyclic structure is assembled via the Hantzsch thiazole synthesis. This is followed by the selective reduction of an ester group at the C5 position to the desired primary alcohol.

Below is a general workflow for this synthesis.

Synthesis_Workflow cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Ester Reduction cluster_2 Purification & Analysis SM1 Ethyl 2-chloroacetoacetate INT Ethyl 4-methyl-2-phenyl- 1,3-thiazole-5-carboxylate SM1->INT Ethanol, Reflux SM2 Thiobenzamide SM2->INT Ethanol, Reflux FP This compound INT->FP 1. NaBH4, Methanol 2. Aqueous Workup PUR Purified Product FP->PUR Recrystallization or Chromatography

Caption: General two-step synthesis workflow.

II. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis, offering explanations for the root causes and providing actionable solutions.

Question 1: My Hantzsch thiazole synthesis (Step 1) resulted in a very low yield and a complex mixture of products. What went wrong?

Answer: A low yield in the Hantzsch synthesis of the intermediate ester, Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate, typically points to one of three areas: reagent quality, reaction conditions, or side reactions.

  • Causality - Reagent Quality: The Hantzsch synthesis is sensitive to the purity of the starting materials.[1]

    • Thiobenzamide: This reagent can be unstable and may contain residual benzamide or other impurities. Using old or improperly stored thiobenzamide is a common cause of failure.

    • Ethyl 2-chloroacetoacetate: This α-haloketone is a lachrymator and can hydrolyze or degrade upon storage. Ensure it is used fresh or distilled before use.

  • Causality - Reaction Conditions:

    • Temperature: While the reaction is typically run at reflux in ethanol, excessively high temperatures or prolonged reaction times can lead to the decomposition of the thiazole ring or the formation of polymeric byproducts.

    • Solvent: Ethanol is the standard solvent. Using a solvent in which the starting materials are not fully soluble can impede the reaction.

  • Troubleshooting Protocol:

    • Verify Reagent Purity: Before starting, check the purity of thiobenzamide and ethyl 2-chloroacetoacetate by TLC or melting point. If in doubt, purify the thiobenzamide by recrystallization from ethanol.

    • Optimize Reaction Time: Monitor the reaction progress every hour using Thin Layer Chromatography (TLC) (e.g., mobile phase 4:1 Hexane:Ethyl Acetate). The reaction is often complete within 3-5 hours. Stop the reaction once the limiting reagent is consumed to avoid byproduct formation.

    • Control Temperature: Ensure a gentle reflux. A heating mantle with a temperature controller is recommended over a simple Bunsen burner.

Question 2: After the reduction step (Step 2), my NMR spectrum shows a persistent signal around 9-10 ppm, and my product purity by HPLC is low. What is this impurity?

Answer: A proton NMR signal in the 9-10 ppm range is characteristic of an aldehyde proton. This indicates the presence of the intermediate, 4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehyde , resulting from incomplete reduction of the ester.

  • Mechanistic Insight: The reduction of an ester to a primary alcohol with a hydride reagent like Sodium Borohydride (NaBH₄) proceeds through an aldehyde intermediate.[2] If the reaction conditions are not optimal or an insufficient amount of the reducing agent is used, the reaction can stall at this stage. While NaBH₄ is generally effective, its reactivity can be lower compared to stronger agents like Lithium Aluminium Hydride (LiAlH₄).[3]

Reduction_Pathway cluster_explanation Incomplete Reaction Stalls Here Ester Thiazole Ester (R-COOEt) Aldehyde Thiazole Aldehyde (R-CHO) IMPURITY Ester->Aldehyde [H⁻] (e.g., NaBH4) Alcohol Target Alcohol (R-CH2OH) Aldehyde->Alcohol [H⁻] (e.g., NaBH4)

Caption: Reduction pathway and impurity formation.

  • Troubleshooting Protocol:

    • Increase Reducing Agent Stoichiometry: Ensure at least 2.0-2.5 equivalents of NaBH₄ are used relative to the ester. The theoretical amount is often insufficient due to reactions with the solvent (methanol) or trace water.

    • Monitor for Completion: Before quenching the reaction, carefully take a small aliquot, quench it separately, and analyze it by TLC. The aldehyde will have a different Rf value than the alcohol. The reaction is complete when the ester and aldehyde spots are no longer visible.

    • Temperature Control: Perform the addition of NaBH₄ at 0 °C to control the initial exothermic reaction, then allow the mixture to warm to room temperature and stir for several hours to ensure complete conversion.

Question 3: My final product is a pale yellow oil or a sticky solid that won't crystallize. How can I purify it effectively?

Answer: The inability to obtain a clean, crystalline solid suggests the presence of residual starting materials, the aldehyde impurity, or solvent. This compound is a solid at room temperature, so an oily appearance is a definitive sign of impurities.

  • Purification Strategy - Recrystallization: This is the most efficient method if the product is >85-90% pure.

    • Solvent Selection: A binary solvent system is often effective. Good candidates include isopropanol/water, ethyl acetate/hexane, or dichloromethane/petroleum ether.[4] The goal is to find a system where the product is soluble in the hot solvent but sparingly soluble upon cooling, while impurities remain in solution.

  • Purification Strategy - Column Chromatography: This is the method of choice for complex mixtures or oily products.

    • Stationary Phase: Silica gel (230-400 mesh) is standard.

    • Mobile Phase: A gradient of ethyl acetate in hexane is typically effective. Start with a low polarity mixture (e.g., 10% EtOAc in hexane) and gradually increase the polarity to elute your product. The less polar aldehyde impurity will elute before the more polar target alcohol.

Detailed Protocol: Flash Column Chromatography

  • Prepare the Column: Dry-pack a glass column with silica gel.

  • Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder. This "dry loading" technique results in better separation. Carefully add this powder to the top of the column.

  • Elution: Begin eluting with 10% Ethyl Acetate/Hexane, collecting fractions.

  • Monitor Fractions: Monitor the collected fractions by TLC.

  • Increase Polarity: Gradually increase the ethyl acetate concentration to 20-30% to elute the target alcohol.

  • Combine and Evaporate: Combine the pure fractions (those containing only the product spot on TLC) and remove the solvent under reduced pressure to yield the purified product.

III. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect and how can they be identified?

A: Besides the aldehyde discussed above, you should be aware of unreacted starting materials from both steps. A summary is provided below.

ImpurityLikely SourceRecommended Analytical Method
ThiobenzamideIncomplete Hantzsch reaction (Step 1)HPLC, LC-MS
Ethyl 2-chloroacetoacetateIncomplete Hantzsch reaction (Step 1)GC-MS, ¹H NMR
Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylateIncomplete reduction (Step 2)HPLC, ¹H NMR (ester signals)
4-Methyl-2-phenyl-1,3-thiazole-5-carbaldehydeIncomplete reduction (Step 2)HPLC, ¹H NMR (δ 9-10 ppm)

High-Performance Liquid Chromatography (HPLC) is the most powerful technique for quantifying the purity and identifying these impurities simultaneously.[5][6]

Q2: What is the best way to confirm the structure and purity of my final product?

A: A combination of analytical techniques is essential for unambiguous confirmation.

  • ¹H and ¹³C NMR: Provides the definitive structural confirmation. For the target compound, you should expect to see a characteristic singlet for the -CH₂OH group around 4.7 ppm and a singlet for the methyl group around 2.6 ppm.[4]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[4]

  • HPLC: Determines the purity of the sample by separating the main component from any impurities.[6]

  • Melting Point: A sharp melting point range indicates high purity.

Q3: Are there any specific safety precautions I should take during this synthesis?

A: Yes, several reagents require careful handling.

  • Ethyl 2-chloroacetoacetate: Is a lachrymator (causes tearing) and should be handled exclusively in a well-ventilated fume hood.

  • Sodium Borohydride (NaBH₄): Reacts with water and acids to produce flammable hydrogen gas. Add it slowly to the reaction mixture and quench the reaction carefully with slow addition of water or dilute acid at 0 °C.

  • Solvents: Dichloromethane, hexane, and ethyl acetate are flammable and should be handled away from ignition sources.

Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

IV. References

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. Retrieved from [Link]

  • Wikipedia. (2023, December 29). Thiazole. Retrieved from [Link]

  • Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2015). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Retrieved from [Link]

  • Centurion University of Technology and Management. (n.d.). Thiazole. CUTM Courseware. Retrieved from [Link]

  • Ayati, A., et al. (2015). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 20(9), 15937-15963. Available from: [Link]

  • AIP Publishing. (2020). Synthesis of 4-methyl-2-phenyl-N-(pyridin-2-yl) thiazole-5-carboxamide. Retrieved from [Link]

  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis - laboratory experiment. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16495207, (2-Phenyl-1,3-thiazol-5-yl)methanol. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). WO2003091230A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate. Retrieved from

  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Krstulja, M., et al. (2021). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Molecules, 26(16), 4993. Available from: [Link]

  • Jampani, M. R., et al. (2012). Synthesis of N-[4-({4-[(5-methyl-1, 3, 4-thiadiazol-2-yl)sulfamoyl] phenyl}sulfamoyl)phenyl]amine: An Impurity in the Antibacterial Drug Sulfamethizole. International Journal of Pharmaceutical Sciences and Drug Research, 4(3), 212-214. Available from: [Link]

  • MasterOrganicChemistry.com. (n.d.). A Quick Guide to Reductions in Organic Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Biological Activity of Thiazole-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiazole-based compounds. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the synthesis, screening, and optimization of this versatile heterocyclic scaffold. Thiazole and its derivatives are cornerstones in medicinal chemistry, forming the core of numerous drugs with a wide spectrum of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3][4]

This resource is structured into two main parts: a Frequently Asked Questions (FAQs) section for broader conceptual queries and a detailed Troubleshooting Guide for specific, hands-on experimental issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions about the strategic development of thiazole compounds.

Q1: My initial thiazole "hit" compound has only moderate activity. What is the general strategy for optimization?

A1: An initial hit with moderate activity is an excellent starting point. The universally adopted strategy is a systematic Structure-Activity Relationship (SAR) study. The goal is to understand which parts of your molecule are essential for activity (the pharmacophore) and which can be modified to improve potency, selectivity, and pharmacokinetic properties.

  • Causality: The biological activity of a compound is a direct function of its three-dimensional shape and electronic properties, which dictate how it interacts with its biological target. Modifications to the structure can enhance these interactions. For instance, adding a hydrogen bond donor/acceptor can create a new, stabilizing interaction with the target protein, thereby increasing binding affinity and potency.

A typical SAR optimization cycle involves:

  • Scaffold Hopping/Core Refinement: While maintaining the core thiazole ring, consider modifications to adjacent structures.

  • Substituent Modification: Systematically alter substituents at various positions on the thiazole ring and any associated phenyl or heterocyclic rings. Key modifications include altering sterics (size), electronics (electron-donating vs. withdrawing groups), and lipophilicity.[5]

  • Bioisosteric Replacement: Replace functional groups with others that have similar physical or chemical properties to improve potency or reduce toxicity. For example, replacing a carboxylic acid with a tetrazole ring.

SAR_Optimization_Cycle A Initial Hit Compound (Moderate Activity) B Identify Modification Sites (e.g., R1, R2) A->B Analysis C Synthesize Analogue Library B->C Design D In Vitro Biological Screening (Potency) C->D Testing E Analyze SAR Data (Identify Trends) D->E Data Review E->B Iterate (New Design) F Select Lead for Further Optimization E->F Success

Caption: A typical Structure-Activity Relationship (SAR) optimization cycle.

Q2: What are the most common synthesis routes for building a 2,4-disubstituted thiazole library, and what are the pros and cons?

A2: The Hantzsch thiazole synthesis and its modifications remain the most prevalent and versatile methods.[1][3]

  • Hantzsch Synthesis: This is the classical method, involving the condensation of an α-haloketone with a thioamide.[2]

    • Pros: Highly reliable, uses readily available starting materials, and allows for diverse substitutions at the 2, 4, and 5 positions of the thiazole ring.

    • Cons: Can sometimes result in side products or require harsh reaction conditions. The α-haloketones can be lachrymatory and require careful handling.

  • Cook-Heilbron Synthesis: This method involves the reaction of an α-aminonitrile with carbon disulfide.

    • Pros: Useful for synthesizing 2-aminothiazoles.

    • Cons: Less general than the Hantzsch synthesis and involves the use of toxic and volatile reagents.

Q3: How do I decide which functional groups to add to my thiazole scaffold to enhance activity?

A3: The choice of functional groups depends heavily on the biological target and existing SAR data. However, some general principles apply:

  • To Improve Potency:

    • Electron-Withdrawing Groups (e.g., -NO2, -CF3, halogens): These can enhance interactions by modulating the electronics of the aromatic system or participating in specific interactions like halogen bonding.[5]

    • Electron-Donating Groups (e.g., -CH3, -OCH3): These can increase electron density and may improve hydrophobic interactions. Studies have shown that groups like 3,4,5-trimethoxyphenyl can enhance anticancer activity.[6]

    • Hydrogen Bond Donors/Acceptors (-OH, -NH2, -C=O): These can form crucial hydrogen bonds with amino acid residues in the target's active site.

  • To Improve Solubility and Pharmacokinetics:

    • Polar/Ionizable Groups (-COOH, -SO3H, morpholine, piperazine): Adding these groups is a classic strategy to increase aqueous solubility, which is often a challenge for planar heterocyclic compounds. This is a critical step for transitioning from in vitro to in vivo studies.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Category 1: Synthesis and Purification

Problem: My Hantzsch thiazole synthesis yield is very low.

Potential Cause Explanation & Solution
1. Instability of Thioamide Thioamides can be unstable, especially under harsh heating or acidic/basic conditions. Solution: Ensure you are using freshly prepared or purified thioamide. Run the reaction at the lowest effective temperature and consider using a milder base (e.g., NaHCO₃ instead of pyridine) if applicable.
2. Side Reactions of α-Haloketone α-Haloketones can self-condense or undergo other side reactions. Solution: Add the α-haloketone slowly to the reaction mixture containing the thioamide. This keeps its instantaneous concentration low, favoring the desired bimolecular reaction over side reactions.
3. Incorrect Solvent The solvent polarity can significantly impact the reaction rate and outcome. Solution: Ethanol is the classic solvent for Hantzsch synthesis. If yields are poor, consider screening other polar protic or aprotic solvents like isopropanol or DMF.
4. Inefficient Cyclization The final cyclization and dehydration step can be a bottleneck. Solution: Ensure adequate heating and reaction time as per the literature for your specific substrates. In some cases, adding a dehydrating agent or using microwave-assisted synthesis can dramatically improve yields and reduce reaction times.[3]
Category 2: In Vitro Biological Assays

Problem: My thiazole compound shows poor solubility in aqueous assay buffers (e.g., PBS).

  • The Core Issue (Causality): Thiazole cores and their common substituents (e.g., phenyl rings) are often hydrophobic and planar, leading to low aqueous solubility. This can cause compound precipitation, aggregation, and formation of micelles at higher concentrations, leading to non-specific activity or assay interference, ultimately producing unreliable IC₅₀ values.

  • Troubleshooting Workflow:

Solubility_Troubleshooting A Compound Precipitates in Assay Buffer B Prepare 10-50 mM Stock in 100% DMSO A->B C Determine Kinetic Solubility: Serially dilute into assay buffer. Visually inspect for precipitation. B->C D Is solubility limit > 10x the expected IC50? C->D E Proceed with Assay (Keep DMSO < 1%) D->E Yes F Solubility is too low. Implement Mitigation Strategy. D->F No G Option 1: Use Co-solvents (e.g., PEG400, Pluronic F-68) F->G H Option 2: Modify Buffer pH (if compound is ionizable) F->H I Option 3 (Long-term): Synthesize More Soluble Analogues (add polar groups) F->I

Caption: Workflow for troubleshooting poor compound solubility in assays.

Problem: The compound shows high activity in a primary biochemical assay but has no effect in a cell-based assay.

Potential Cause Explanation & Solution
1. Poor Membrane Permeability The compound may be too polar or too large to cross the cell membrane and reach its intracellular target. Solution: Assess the compound's lipophilicity (LogP). If it's too low (hydrophilic), consider synthesizing analogues with increased lipophilicity or creating a more lipophilic prodrug that can be cleaved intracellularly.
2. Efflux by Transporters The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell. Solution: Test for this by co-incubating your compound with a known efflux pump inhibitor (e.g., verapamil). If cellular activity is restored, it confirms an efflux issue. The long-term solution is to design analogues that are not substrates for these transporters.
3. Intracellular Metabolism The compound may be rapidly metabolized and inactivated by intracellular enzymes (e.g., Cytochrome P450s). Solution: Perform a metabolic stability assay using liver microsomes or S9 fractions. If the compound is unstable, identify the metabolic "soft spot" and modify that part of the molecule to block metabolism (e.g., by adding a fluorine atom).
4. Assay Artifact (Primary Screen) The compound might be a non-specific inhibitor in the biochemical assay (e.g., an aggregator). Solution: Perform control experiments. Test the compound's activity in the presence of a non-ionic detergent like Triton X-100. If the potency significantly drops, it suggests aggregation was the cause of the initial activity.
Category 3: Lead Optimization and In Vivo Studies

Problem: My lead compound has excellent in vitro potency but shows poor efficacy or high toxicity in vivo.

  • The Core Issue (Causality): In vivo efficacy is a complex interplay of potency, pharmacokinetics (PK), and pharmacodynamics (PD). A potent compound is useless if it cannot reach its target in sufficient concentrations for a sufficient duration (PK issue) or if it causes off-target toxicity.

  • Systematic Troubleshooting Protocol:

  • Step 1: In-depth PK Profiling.

    • Objective: To understand the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of your compound.

    • Methodology: Administer the compound to a rodent model (e.g., mouse) via the intended clinical route (e.g., oral, IV). Collect blood samples at multiple time points and analyze the plasma concentration of the compound using LC-MS/MS.

    • Key Parameters to Analyze:

      • Bioavailability (%F): How much of the drug is absorbed and reaches systemic circulation? Low oral bioavailability (<10%) is a major hurdle.

      • Half-life (t½): How long does the compound stay in the body? A very short half-life may require frequent dosing.

      • Clearance (CL): How quickly is the compound removed from the body? High clearance suggests rapid metabolism or excretion.

      • Volume of Distribution (Vd): Does the compound distribute into tissues or remain in the plasma?

  • Step 2: Correlate PK with Efficacy.

    • Objective: Determine if the lack of efficacy is due to insufficient target engagement.

    • Analysis: Compare the plasma/tissue concentrations achieved in your PK study with the IC₅₀ or EC₅₀ from your in vitro assays. Was the concentration at the target site maintained above the effective concentration for a long enough period? If not, the dosing regimen may need adjustment, or the compound's PK properties must be improved.

  • Step 3: Investigate Toxicity.

    • Objective: Identify the cause of any observed toxicity.

    • Methodology:

      • In Vitro Cytotoxicity: Screen the compound against a panel of cell lines (e.g., HepG2 for liver toxicity) to assess general cytotoxicity.

      • hERG Channel Assay: Test for inhibition of the hERG potassium channel, a common cause of cardiotoxicity.

      • Preliminary Toxicology Study: In an animal model, observe for clinical signs of toxicity and perform basic histopathology on key organs (liver, kidney, spleen) to identify off-target effects.

  • Step 4: Structure-Based Redesign.

    • Objective: Use the data from steps 1-3 to design the next generation of compounds.

    • Examples:

      • If Bioavailability is Low: Introduce polar groups to improve solubility or design a prodrug.[7]

      • If Half-life is Short: Block sites of metabolism (e.g., replace a metabolically labile methyl group with a -CF₃ group).

      • If Toxicity is Observed: Identify the toxicophore (the part of the molecule causing toxicity) and modify it without losing on-target potency.

References

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC - PubMed Central.
  • Review of the synthesis and biological activity of thiazoles.
  • Review of the synthesis and biological activity of thiazoles. Taylor & Francis Online.
  • Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymeriz
  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole deriv
  • Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors.
  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors.
  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI.
  • Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest.
  • An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics.

Sources

Technical Support Center: Thiazole Antimicrobial Agents & Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: February 2026

<_ _>

Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiazole antimicrobial agents. This guide is designed to provide practical, in-depth troubleshooting advice and validated experimental protocols to address the challenges of antimicrobial resistance. Our focus is on explaining the causality behind experimental choices to ensure your results are both accurate and reliable.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the initial stages of experimentation with thiazole compounds.

Q1: My MIC (Minimum Inhibitory Concentration) values for a specific thiazole agent are inconsistent across experiments. What are the likely causes?

A1: Inconsistent MIC values are a frequent issue in antimicrobial susceptibility testing (AST). The root cause often lies in subtle variations in experimental setup. Here are the primary factors to investigate:

  • Inoculum Density: The final concentration of bacteria in the wells is critical. A higher-than-intended inoculum can overwhelm the antimicrobial agent, leading to falsely high MICs. Conversely, a low inoculum can result in falsely low MICs. Always verify your inoculum concentration (typically targeting 5 x 10^5 CFU/mL) using spectrophotometry (OD600) and standardize it according to CLSI or EUCAST guidelines.[1][2]

  • Media Composition: The choice of broth (e.g., Mueller-Hinton Broth) is crucial. Lot-to-lot variability in cation concentration (especially Mg²⁺ and Ca²⁺) can affect the activity of certain antimicrobial agents. It's advisable to use cation-adjusted Mueller-Hinton Broth (CAMHB) for consistency.

  • Compound Stability and Solubility: Thiazole derivatives can have varying solubility in aqueous media. If your compound precipitates out of solution at higher concentrations, it will not be biologically available, leading to inaccurate MICs. Always check the solubility of your compound in the test medium. Using a small percentage of DMSO as a co-solvent is common, but ensure the final DMSO concentration is consistent and non-inhibitory to the test organism.

  • Incubation Conditions: Ensure consistent incubation temperature (e.g., 35°C ± 2°C) and duration (typically 16-20 hours for most bacteria).[3] Variations can significantly alter bacterial growth rates and, consequently, MIC readings.

Q2: I am observing a low-level but consistent increase in the MIC of my thiazole compound against a previously susceptible bacterial strain. What could this indicate?

A2: This scenario often points towards the emergence of low-level resistance mechanisms. The most common culprits are:

  • Upregulation of Efflux Pumps: Many bacteria possess efflux pumps that can actively transport antimicrobial agents out of the cell.[4] A slight increase in the expression of these pumps can lead to a modest rise in MIC. This can be investigated using an efflux pump inhibitor (EPI) assay (see Section 3 for protocol).

  • Minor Target Modification: Spontaneous mutations in the target protein of your thiazole agent can reduce its binding affinity. While high-level resistance often requires multiple mutations, a single point mutation might cause a small but noticeable shift in the MIC.[4]

  • Biofilm Formation: If the bacteria are forming a biofilm on the surface of your microtiter plate, they can become significantly more resistant to antimicrobial agents compared to their planktonic (free-swimming) counterparts.[4] Visually inspect the wells for any signs of biofilm formation.

Q3: Can my thiazole compound be inactivated by the bacteria?

A3: Yes, enzymatic inactivation is a known mechanism of resistance for various classes of antibiotics.[4] While less commonly reported for thiazoles compared to beta-lactams, it is a possibility. This can be investigated by incubating your compound with a bacterial lysate and then testing the activity of the "pre-incubated" compound against a susceptible strain. A loss of activity would suggest enzymatic degradation or modification.

Section 2: In-Depth Troubleshooting Guides

This section provides structured approaches to resolving more complex experimental problems.

Guide 2.1: Troubleshooting Inconsistent MIC Results

Use the following flowchart to diagnose and resolve variability in your MIC assays.

G Start Inconsistent MIC Results Observed QC_Check Run Quality Control Strain (e.g., ATCC 29213 for S. aureus) with a known standard antibiotic. Start->QC_Check QC_Result Are QC results within the expected range (CLSI/EUCAST)? QC_Check->QC_Result Inoculum_Check Verify Inoculum Standardization: 1. Spectrophotometer Calibration 2. Plating for CFU count QC_Result->Inoculum_Check Yes System_Error Systemic Issue: Review entire MIC protocol, re-train personnel, check equipment (pipettes, incubator). QC_Result->System_Error No Inoculum_Result Is inoculum consistently ~5x10^5 CFU/mL? Inoculum_Check->Inoculum_Result Compound_Check Assess Thiazole Compound: 1. Check for precipitation in media 2. Verify stock concentration 3. Prepare fresh stock solutions Inoculum_Result->Compound_Check Yes Inoculum_Error Inoculum Preparation Issue: Refine standardization procedure. Ensure suspension is homogenous. Inoculum_Result->Inoculum_Error No Compound_Result Is the compound fully solubilized and stable? Compound_Check->Compound_Result Media_Check Review Media & Plates: 1. Use Cation-Adjusted MHB 2. Check for lot-to-lot variability 3. Ensure plates are not expired Compound_Result->Media_Check Yes Compound_Error Compound Issue: Test different solvents/concentrations. Consider compound degradation. Compound_Result->Compound_Error No Success Problem Resolved Media_Check->Success

Caption: Troubleshooting flowchart for inconsistent MIC results.

Guide 2.2: Investigating Suspected Efflux Pump-Mediated Resistance

If you suspect that an efflux pump is responsible for resistance to your thiazole compound, follow this logical workflow.

G Start Suspected Efflux-Mediated Resistance (e.g., 2-8 fold MIC increase) EPI_Assay Perform MIC Assay with a Broad-Spectrum Efflux Pump Inhibitor (EPI) (e.g., PAβN, CCCP) Start->EPI_Assay EPI_Result Does the EPI significantly reduce the MIC (≥4-fold)? EPI_Assay->EPI_Result Accumulation_Assay Perform Dye Accumulation Assay (e.g., Ethidium Bromide) with and without the EPI. EPI_Result->Accumulation_Assay Yes Conclusion_Other Conclusion: Efflux is unlikely. Investigate other mechanisms (target modification, inactivation). EPI_Result->Conclusion_Other No Accumulation_Result Does the EPI increase intracellular dye fluorescence? Accumulation_Assay->Accumulation_Result Gene_Expression Quantify Efflux Pump Gene Expression (e.g., via qRT-PCR) in resistant vs. susceptible strains. Accumulation_Result->Gene_Expression Yes Accumulation_Result->Conclusion_Other No Conclusion_Efflux Conclusion: Efflux is a likely mechanism of resistance. Gene_Expression->Conclusion_Efflux

Caption: Workflow for investigating efflux pump involvement.

Section 3: Core Experimental Protocols

These protocols are designed with built-in controls to ensure self-validation of results.

Protocol 3.1: Determining Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is harmonized with the principles outlined by the Clinical and Laboratory Standards Institute (CLSI).[5]

Objective: To determine the lowest concentration of a thiazole agent that inhibits the visible growth of a bacterium.

Materials:

  • 96-well sterile microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Thiazole antimicrobial agent, stock solution

  • Bacterial culture in logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Quality control (QC) bacterial strain with known MIC value (e.g., S. aureus ATCC 29213)

Methodology:

  • Compound Preparation:

    • Prepare a 2-fold serial dilution of your thiazole compound in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.

    • The concentration range should bracket the expected MIC.

    • Self-Validation Step: Include a column with a standard antibiotic (e.g., ciprofloxacin) to test the QC strain.

  • Inoculum Preparation:

    • From a fresh culture plate, select 3-5 colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this standardized suspension 1:150 in CAMHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL. This will be your working inoculum.

  • Inoculation:

    • Add 50 µL of the working inoculum to each well of the microtiter plate. This brings the final volume to 100 µL and the final bacterial concentration to the target of 5 x 10⁵ CFU/mL.

    • Self-Validation Step: Include a growth control well (bacteria + CAMHB, no compound) and a sterility control well (CAMHB only).

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the Results:

    • The MIC is the lowest concentration of the thiazole agent at which there is no visible growth (no turbidity) compared to the growth control well.

    • The growth control must show clear turbidity. The sterility control must be clear. The QC strain MIC must be within the acceptable range as defined by CLSI or EUCAST.[5][6]

Data Interpretation Table:

Well ContentExpected Outcome for Valid AssayInterpretation of Failure
Sterility Control Clear (no growth)Contamination of media or plate.
Growth Control Turbid (robust growth)Inoculum was not viable or media is inhibitory.
QC Strain + Standard Drug MIC within published rangeSystemic error in dilution, inoculum, or incubation.
Test Compound Clear wells up to a specific concentrationThis concentration is the MIC.
Protocol 3.2: Validating Efflux Pump Activity using a Checkerboard Assay

Objective: To determine if a non-specific Efflux Pump Inhibitor (EPI) can restore the susceptibility of a resistant bacterial strain to a thiazole agent.

Materials:

  • All materials from Protocol 3.1

  • A broad-spectrum EPI (e.g., Phenylalanine-Arginine Beta-Naphthylamide, PAβN)

Methodology:

  • Assay Setup: This assay uses a "checkerboard" dilution format in a 96-well plate.

    • Along the Y-axis (rows), prepare a 2-fold serial dilution of your thiazole agent.

    • Along the X-axis (columns), prepare a 2-fold serial dilution of the EPI.

    • This creates a matrix of wells with varying concentrations of both compounds.

  • Controls (Crucial for Self-Validation):

    • Row 1: Thiazole agent only (to determine the baseline MIC).

    • Column 1: EPI only (to determine if the EPI has intrinsic antimicrobial activity at the tested concentrations).

    • Growth and Sterility Controls: As in Protocol 3.1.

  • Inoculation and Incubation:

    • Prepare and add the bacterial inoculum (target: 5 x 10⁵ CFU/mL) to all wells as described in Protocol 3.1.

    • Incubate under the same conditions.

  • Data Analysis:

    • Read the MIC of the thiazole agent in each row (i.e., at each concentration of the EPI).

    • A significant reduction (defined as ≥ 4-fold) in the MIC of the thiazole agent in the presence of a sub-inhibitory concentration of the EPI is a strong indicator of efflux pump activity.[7][8]

References

  • National Center for Biotechnology Information. (n.d.). Antimicrobial Susceptibility Testing. StatPearls - NCBI Bookshelf. [Link]

  • Bobade, V., et al. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry, 11(4), 11648-11666. [Link]

  • Molecules. (2019). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. PubMed Central. [Link]

  • MDPI. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. MDPI. [Link]

  • National Center for Biotechnology Information. (2024). Screening and Evaluation of Potential Efflux Pump Inhibitors with a Seaweed Compound Diphenylmethane-Scaffold against Drug-Resistant Escherichia coli. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Clinical Breakpoint Tables. EUCAST. [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]

  • PubMed Central. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

  • PubMed. (n.d.). Incidence of False-Positive Results for Assays Used To Detect Antibiotics in Milk. [Link]

  • PubMed Central. (n.d.). Molecular Methods for Detection of Antimicrobial Resistance. [Link]

  • MDPI. (2022). The Sample Error Pre-Antimicrobial Susceptibility Testing and Its Influencing Factors from the Perspective of Hospital Management: A Cross-Sectional Study. [Link]

  • PLOS ONE. (n.d.). Thiazole Antibiotics Target FoxM1 and Induce Apoptosis in Human Cancer Cells. [Link]

  • Emery Pharma. (2013). Screening for Inhibitors of Bacterial Multidrug Efflux Pumps. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Home. EUCAST. [Link]

  • Taylor & Francis Online. (n.d.). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. [Link]

  • PubMed. (n.d.). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. [Link]

  • bioMerieux. (2025). ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • ResearchGate. (2023). (PDF) Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. [Link]

  • MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. [Link]

  • PubMed. (n.d.). Problems arising in antimicrobial therapy due to false susceptibility testing. [Link]

  • MDPI. (n.d.). Molecular Detection of Antibiotic Resistance Genes Using Respiratory Sample from Pneumonia Patients. [Link]

  • Taylor & Francis Online. (n.d.). Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. [Link]

  • MDPI. (2020). Determination of Drug Efflux Pump Efficiency in Drug-Resistant Bacteria Using MALDI-TOF MS. [Link]

  • ResearchGate. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • Microbe Notes. (2022). Antimicrobial Susceptibility Testing (AST)- Types and Limitations. [Link]

  • Journal of Chemical Reviews. (2025). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. [Link]

  • National Center for Biotechnology Information. (n.d.). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST -standardising antimicrobial susceptibility testing in Europe. [Link]

  • ASM Journals. (n.d.). Importance of Real-Time Assays To Distinguish Multidrug Efflux Pump-Inhibiting and Outer Membrane-Destabilizing Activities in Escherichia coli. [Link]

  • Global Audio Visual. (n.d.). Microphone Troubleshooting: Fix Feedback, Interference, and More. [Link]

  • Oxford Academic. (n.d.). Antimicrobial Susceptibility Testing: A Review of General Principles and Contemporary Practices. [Link]

  • Theranostics. (n.d.). Current and emerging techniques for antibiotic susceptibility tests. [Link]

  • WOAH - Asia. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). [Link]

  • CD Genomics. (n.d.). Methods and Applications of Antimicrobial Resistance Gene Detection. [Link]

  • PubMed. (2023). In Silico Screening and Experimental Validation of Novel MexAB-OprM Efflux Pump Inhibitors of Pseudomonas aeruginosa. [Link]

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. [Link]

  • Apec.org. (n.d.). Antimicrobial Susceptibility Testing. [Link]

  • National Institute for Communicable Diseases. (n.d.). Antimicrobial susceptibility testing EUCAST disk diffusion method. [Link]

  • YouTube. (2024). 7 Common Microphone Mistakes You Need To Fix. [Link]

  • PubMed. (n.d.). Molecular Methods for Detection of Antimicrobial Resistance. [Link]

  • Quora. (2024). How can intermittent microphone issues be resolved? What are the possible causes of these issues?. [Link]

Sources

Technical Support Center: Navigating the Scale-Up of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common challenges encountered during the production of this key pharmaceutical intermediate. Our goal is to equip you with the expertise and practical insights necessary for a successful and scalable synthesis.

Introduction to the Synthesis Pathway

The production of this compound is typically achieved through a two-step process. The first step involves the Hantzsch thiazole synthesis to form the key intermediate, ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate. This is followed by the reduction of the ester to the desired primary alcohol. While this pathway is well-established, scaling up from laboratory to pilot or production scale can present a unique set of challenges. This guide will address these potential hurdles in a practical, question-and-answer format.

Overall Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Ester Reduction cluster_2 Purification & Isolation Thiobenzamide Thiobenzamide Hantzsch_Reaction Hantzsch Reaction Thiobenzamide->Hantzsch_Reaction Ethyl_2_chloroacetoacetate Ethyl_2_chloroacetoacetate Ethyl_2_chloroacetoacetate->Hantzsch_Reaction Intermediate_Ester Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate Hantzsch_Reaction->Intermediate_Ester Reduction Reduction (e.g., LiAlH4) Intermediate_Ester->Reduction Final_Product This compound Reduction->Final_Product Purification Purification (Crystallization/Chromatography) Final_Product->Purification API Final API Purification->API

Caption: General two-step synthesis of this compound.

Troubleshooting Guide: From Bench to Bulk

This section addresses specific problems that may arise during the scale-up of the synthesis, providing detailed explanations and actionable solutions.

Hantzsch Thiazole Synthesis (Step 1)

Question 1: My Hantzsch reaction is giving low yields and multiple by-products upon scale-up. What are the likely causes and how can I mitigate them?

Answer: This is a common challenge when scaling up the Hantzsch synthesis. The reaction, while robust on a small scale, can be sensitive to several factors that become more pronounced at larger volumes.

  • Causality: The Hantzsch reaction is a multi-step condensation process.[1] At a larger scale, localized concentration and temperature gradients can lead to the formation of side products. The primary culprits are often poor mixing and inadequate temperature control.

  • Troubleshooting & Optimization:

    • Reagent Addition Strategy: Instead of adding all reagents at once, a controlled, semi-batch addition of the more reactive species, typically the α-halo-ketone (ethyl 2-chloroacetoacetate), is recommended. This maintains a low concentration of the electrophile, minimizing side reactions.

    • Temperature Control: The reaction is exothermic. Ensure your reactor has adequate cooling capacity to maintain a consistent internal temperature. A temperature increase can accelerate side reactions, such as the self-condensation of ethyl acetoacetate.

    • Solvent Choice: While ethanol is commonly used, a higher-boiling point solvent might offer better temperature control on a larger scale. However, consider the impact on solubility and downstream processing.

    • pH Control: The reaction is typically carried out under neutral or slightly acidic conditions. On scale-up, localized pH changes can occur. Monitoring and adjusting the pH can be beneficial.

Potential Side Reactions in Hantzsch Synthesis

Hantzsch_Side_Reactions Thiobenzamide Thiobenzamide Desired_Product Ethyl 4-methyl-2-phenyl- 1,3-thiazole-5-carboxylate Thiobenzamide->Desired_Product + Ethyl 2-chloroacetoacetate Side_Product_1 Dimerization of Thiobenzamide Thiobenzamide->Side_Product_1 Excess Base/Heat Side_Product_3 Formation of Oxazole derivative Thiobenzamide->Side_Product_3 Presence of Water Ethyl_2_chloroacetoacetate Ethyl_2_chloroacetoacetate Ethyl_2_chloroacetoacetate->Desired_Product Side_Product_2 Self-condensation of Ethyl 2-chloroacetoacetate Ethyl_2_chloroacetoacetate->Side_Product_2 Poor Temp. Control

Caption: Potential side reactions in the Hantzsch thiazole synthesis.

Question 2: I am observing significant batch-to-batch variability in the purity of the intermediate ester. How can I improve consistency?

Answer: Batch-to-batch variability is a critical issue in pharmaceutical manufacturing. The key is to identify and control the critical process parameters (CPPs).

  • Causality: Inconsistent raw material quality, variations in reaction time, and incomplete reactions are common causes.

  • Troubleshooting & Optimization:

    • Raw Material Specification: Implement stringent specifications for your starting materials (thiobenzamide and ethyl 2-chloroacetoacetate), including purity and moisture content.

    • In-Process Controls (IPCs): Implement IPCs using techniques like HPLC or UPLC to monitor the reaction progress. This will allow you to determine the optimal reaction endpoint and ensure batch-to-batch consistency.

    • Mixing Efficiency: Ensure your reactor's agitation is sufficient to maintain a homogenous mixture throughout the reaction. Poor mixing can lead to incomplete reactions and the formation of impurities.

    • Process Analytical Technology (PAT): For larger scale production, consider implementing PAT tools to monitor critical parameters in real-time, allowing for immediate adjustments.

Ester Reduction (Step 2)

Question 3: The reduction of the ester with Lithium Aluminium Hydride (LiAlH4) is proving difficult to control on a larger scale, with concerns about safety and over-reduction. What are the best practices?

Answer: The use of powerful reducing agents like LiAlH4 requires careful planning and execution, especially at scale.

  • Causality: LiAlH4 is a highly reactive and pyrophoric reagent. The reaction with the ester is highly exothermic, and improper handling can lead to thermal runaways. Over-reduction to undesired by-products can also occur if the reaction is not carefully controlled.

  • Troubleshooting & Optimization:

    • Reverse Addition: Add the LiAlH4 solution to the ester solution at a controlled rate. This "reverse addition" helps to manage the exotherm.

    • Temperature Control: The reaction should be performed at low temperatures (e.g., 0-5 °C) with a robust cooling system.

    • Inert Atmosphere: Always handle LiAlH4 under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture and oxygen.

    • Quenching Procedure: Develop a carefully controlled quenching procedure. A common method is the sequential addition of water, followed by a sodium hydroxide solution, and then more water (Fieser work-up). This should be done slowly and at low temperatures.

    • Alternative Reducing Agents: For a safer and more controlled reduction, consider alternative, less reactive reducing agents such as sodium borohydride in combination with a Lewis acid, or diisobutylaluminium hydride (DIBAL-H). The choice will depend on the specific reactivity of your substrate and desired selectivity.

Safety Considerations for Large-Scale Metal Hydride Reductions

ParameterHazardMitigation Strategy
Reagent Handling Pyrophoric, reacts violently with water.[2]Handle under inert atmosphere, use appropriate PPE.
Exotherm Potential for thermal runaway.[3]Controlled addition, efficient cooling, use of a less reactive hydride.
Hydrogen Evolution Flammable gas produced during quenching.[2]Adequate ventilation, spark-proof equipment.
Work-up Vigorous reaction with quenching agents.Slow, controlled addition of quenching agents at low temperature.
Purification and Isolation

Question 4: I am struggling with the crystallization of the final product, this compound. It often oils out or forms a fine powder that is difficult to filter.

Answer: The crystallization of polar, hydroxyl-containing compounds can be challenging. The key is to carefully control the supersaturation and nucleation.

  • Causality: "Oiling out" occurs when the compound's solubility in the chosen solvent system decreases faster than its ability to form an ordered crystal lattice. Fine powders are often the result of rapid nucleation.

  • Troubleshooting & Optimization:

    • Solvent System Selection: Experiment with a variety of solvent systems. A good starting point is a binary system of a "good" solvent (in which the compound is soluble) and an "anti-solvent" (in which it is less soluble). Common choices for polar compounds include ethanol/water, isopropanol/heptane, or ethyl acetate/hexane.[4]

    • Cooling Profile: A slow, controlled cooling rate is crucial. Rapid cooling often leads to oiling out or the formation of fine particles.

    • Seeding: Introduce a small amount of pure crystalline material (seed crystals) at the point of supersaturation to promote controlled crystal growth.[5]

    • Anti-Solvent Addition: If using an anti-solvent, add it slowly to the solution of your compound in the "good" solvent, maintaining a constant temperature.

    • Polymorphism Screening: Be aware that different crystallization conditions can lead to different polymorphic forms of your product.[6] It is essential to perform a polymorphism screen to identify the most stable form for pharmaceutical development.

Troubleshooting Crystallization Issues

IssuePotential CauseRecommended Solution
Oiling Out Supersaturation is too high; cooling is too rapid.Use a more dilute solution; slow down the cooling rate; use a different solvent system.[5]
Fine Powder Rapid nucleation.Slow the cooling rate; use seeding; reduce the level of supersaturation.
Poor Crystal Form Impurities present; inappropriate solvent.Purify the crude material before crystallization; screen different solvent systems.
No Crystallization Solution is not supersaturated; compound is highly soluble.Concentrate the solution; add an anti-solvent; try a different solvent system.

Frequently Asked Questions (FAQs)

Q1: What is the typical purity profile I should expect for the final product?

A1: For a pharmaceutical intermediate, a purity of >98% is generally expected. The impurity profile should be well-characterized, with any single unknown impurity typically not exceeding 0.1%.

Q2: Are there any specific stability concerns with this compound?

A2: Thiazole-containing compounds can be susceptible to photodegradation.[7] It is recommended to store the final product protected from light. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions should be performed to fully understand the degradation pathways.[8][9][10][11]

Q3: What are the key safety precautions to consider during the scale-up of this process?

A3: The primary safety concerns are the handling of the pyrophoric LiAlH4 and the management of the exothermic reactions. A thorough process safety review should be conducted before any scale-up activities. This should include a risk assessment of all reagents and reaction steps, and the implementation of appropriate engineering controls and personal protective equipment (PPE).[2]

Q4: Can you recommend an analytical method for monitoring the reaction progress and final product purity?

A4: A gradient reverse-phase HPLC method with UV detection is typically suitable for both in-process control and final product analysis. The method should be validated to demonstrate its specificity, linearity, accuracy, and precision.

Q5: What are the regulatory considerations for scaling up the production of this intermediate?

A5: When scaling up the production of a pharmaceutical intermediate, it is crucial to follow Good Manufacturing Practices (GMP). This includes thorough documentation of all process steps, validation of the manufacturing process, and characterization of all raw materials, intermediates, and the final product. Any changes to the synthetic route or process parameters during scale-up must be justified and may require additional validation studies.

References

  • PubChem. Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate. Available from: [Link]

  • PubChem. (4-Methyl-1,3-thiazol-5-yl)methanol. Available from: [Link]

  • Google Patents. 5-hydroxymethyl thiazole purification process with high purity and high yield.
  • Meng, G., et al. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Green Chemistry Letters and Reviews, 7(2), 133-138.
  • ResearchGate. How can I obtain good crystals of heterocyclic organic compounds?. Available from: [Link]

  • Martel, A., et al. (2018).
  • Fuel Cell Store. Metal Hydride - Hydrogen Storage MSDS. Available from: [Link]

  • Kamkhede, D. B., et al. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.
  • GBMSA. Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism. Available from: [Link]

  • Mpourmpakis, G., et al. (2022). Thermal Management and Optimization of Large-Scale Metal Hydride Reactors for Shipboard Hydrogen Storage and Transport. Energies, 15(19), 7088.
  • RIFM. (2020). RIFM fragrance ingredient safety assessment, 4-methyl-5-thiazoleethanol, CAS Registry Number 137-00-8. Food and Chemical Toxicology, 144, 111530.
  • Google Patents. Process for preparation of 5-hydroxymethylthiazole.
  • ResearchGate. (PDF) Catalyst-Free Synthesis of Polysubstituted 5-Acylamino-1,3-Thiazoles via Hantzsch Cyclization of α-Chloroglycinates. Available from: [Link]

  • Master Organic Chemistry. Reduction of carboxylic acids to primary alcohols using LiAlH4. Available from: [Link]

  • Google Patents. Process for Preparing Ethyl-4-methyl-5-thiazolecarboxyate.
  • PubMed. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Available from: [Link]

  • Semantic Scholar. Polymorphism control of active pharmaceutical ingredients. Available from: [Link]

  • ACS Publications. An Overview on Polymorph Preparation Methods of Active Pharmaceutical Ingredients. Available from: [Link]

  • Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]

  • University of Rochester. Tips & Tricks: Recrystallization. Available from: [Link]

  • ResearchGate. Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Available from: [Link]

  • NIH. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. Available from: [Link]

  • University of South Florida. Heat transfer techniques in large-scale hydrogen storage using metal hydride materials. Available from: [Link]

  • ResearchGate. Design of a large-scale metal hydride based hydrogen storage reactor: Simulation and heat transfer optimization. Available from: [Link]

  • PubMed. Polymorphism and crystallization of active pharmaceutical ingredients (APIs). Available from: [Link]

  • Google Patents. Method for the purification of a-hydroxy acids on an industrial scale.
  • MDPI. Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Available from: [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. Available from: [Link]

  • Reddit. Mechanism: Reduction of carboxylic acids via LiAlH4 (choice of steps). Available from: [Link]

  • MDPI. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available from: [Link]

  • De-Villiers, M., et al. (2022). A practical guide to forced degradation and stability studies for drug substances. Journal of Pharmaceutical and Biomedical Analysis, 219, 114931.
  • RSC Publishing. Large-scale screening of metal hydrides for hydrogen storage from first-principles calculations based on equilibrium reaction thermodynamics. Available from: [Link]

  • University of Calgary. Ch15: Reduction of Carboxylic Acids and Esters using LiAlH4 to 1o alcohols. Available from: [Link]

  • University of Sherbrooke. Guide for crystallization. Available from: [Link]

  • MDPI. 3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl Ester. Available from: [Link]

  • Asian Journal of Research in Chemistry. Forced Degradation Study: An Important Tool in Drug Development. Available from: [Link]

  • Curia Global. Drug Polymorphism: A Key Consideration for API Development. Available from: [Link]

  • Google Patents. Processes for the preparation and purification of hydroxymethylfuraldehyde and derivatives.
  • IJSDR. Force Degradation for Pharmaceuticals: A Review. Available from: [Link]

  • YouTube. Hantzsch thiazole synthesis - laboratory experiment. Available from: [Link]

  • ResearchGate. Molecular, Spectroscopic, NBO and NLO Properties of 4-Methyl-5-thiazoleethanol: A Comparative Theoretical Study. Available from: [Link]

Sources

Validation & Comparative

The Emerging Potential of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol in Antimicrobial Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless battle against antimicrobial resistance, the exploration of novel chemical scaffolds is a critical frontier. Among these, the thiazole ring, a sulfur and nitrogen-containing heterocycle, has garnered significant attention for its versatile biological activities.[1][2][3] This guide provides a comparative analysis of the potential efficacy of a specific derivative, (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol, within the broader context of other thiazole-based antimicrobials and established antibiotics. While direct experimental data on this particular compound is emerging, this document serves as a roadmap for researchers by synthesizing existing knowledge on related thiazole derivatives and outlining the experimental frameworks necessary for its evaluation.

The Thiazole Scaffold: A Privileged Structure in Antimicrobial Drug Discovery

The thiazole moiety is a core component of numerous clinically significant drugs, including the anti-HIV agent Ritonavir and the antifungal Ravuconazole.[1][2] Its prevalence in nature and the synthetic accessibility of its derivatives make it an attractive starting point for the development of new therapeutic agents. The antimicrobial prowess of thiazole derivatives stems from their ability to interact with various microbial targets, a characteristic that is heavily influenced by the nature of the substituents on the thiazole ring.[2]

Known Mechanisms of Action of Thiazole-Based Antimicrobials

Research into various thiazole derivatives has revealed a diversity of mechanisms by which they exert their antimicrobial effects. Understanding these can provide a predictive framework for assessing the potential action of this compound. Key mechanisms include:

  • Inhibition of Essential Enzymes: Thiazole derivatives have been shown to inhibit crucial bacterial enzymes. For instance, some act as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH), a key enzyme in fatty acid synthesis.[4] Others have demonstrated inhibitory activity against DNA gyrase, an enzyme vital for DNA replication, and FtsZ, a protein central to bacterial cell division.[4]

  • Disruption of Cell Membrane Integrity: The amphiphilic nature of some thiazole derivatives allows them to insert into and disrupt the microbial cell membrane, leading to leakage of cellular contents and cell death.[5]

  • Inhibition of Peptidoglycan Synthesis: Certain thiazole-containing compounds, like the cephalosporin antibiotic Cefpodoxime, function by inhibiting the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[1][2]

The presence of a phenyl group and a methanol substituent in this compound suggests that its mechanism could involve interactions with enzymatic active sites or interference with cell membrane components. The phenyl ring, for instance, has been shown to enhance the antibacterial action in some thiazole-pyrazoline hybrids.[2]

Comparative Efficacy: Thiazole Derivatives vs. Standard Antimicrobials

To contextualize the potential of this compound, it is essential to examine the performance of other synthesized thiazole derivatives against a panel of clinically relevant microorganisms. The following table summarizes representative Minimum Inhibitory Concentration (MIC) data from published studies, comparing various thiazole compounds to standard-of-care antibiotics.

Compound ClassRepresentative Compound/DrugTarget Organism(s)MIC Range (µg/mL)Reference(s)
Thiazole Derivatives 4-(4-bromophenyl)-thiazol-2-amine derivativesS. aureus, E. coli16.1 µM (equivalent)[1][4]
Benzothiazolyl-thiazolidin-4-one derivativesE. coli, S. aureus, P. aeruginosa0.12 - >1.00[6]
Heteroaryl(aryl) thiazole derivativesVarious bacteria and fungi60 - 940[7]
Pyrazoline thiazole derivativesVarious bacteria and fungiModerate to significant activity[8]
Fluoroquinolones CiprofloxacinE. coli, S. aureus0.015 - 1[3]
Azoles FluconazoleC. albicans, A. niger0.25 - 16[1][9]
Penicillins AmpicillinE. coli, S. aureus2 - 8[6]

Note: The reported activities of thiazole derivatives can vary significantly based on their specific chemical structures. The data presented here is illustrative of the potential potency of this class of compounds.

Experimental Workflow for Efficacy Evaluation

For researchers aiming to characterize the antimicrobial profile of this compound, a systematic experimental approach is paramount. The following protocols outline the standard methodologies for determining antimicrobial efficacy.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination

The foundational assays for assessing antimicrobial activity are the determination of MIC and MBC/MFC.

MIC_MBC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare serial dilutions of This compound in broth medium B Inoculate with standardized microbial suspension (e.g., 0.5 McFarland) A->B C Incubate at optimal temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours B->C D Observe for visible growth. MIC is the lowest concentration with no visible growth. C->D E Subculture from clear wells onto agar plates D->E F Incubate agar plates E->F G Determine MBC/MFC: lowest concentration with ≥99.9% killing F->G

Caption: Workflow for determining MIC and MBC/MFC.

Protocol:

  • Preparation of Compound Dilutions: Prepare a two-fold serial dilution of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation and Incubation: Add the standardized inoculum to each well of the microtiter plate. Include positive (microorganism only) and negative (broth only) controls. Incubate the plate under appropriate conditions (temperature, time, and atmosphere).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

  • MBC/MFC Determination: To determine the MBC or MFC, aliquot a small volume from each well showing no visible growth onto an appropriate agar medium. Incubate the agar plates. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Time-Kill Kinetic Assay

To understand the dynamic interaction between the antimicrobial agent and the microorganism, a time-kill assay is performed.

Time_Kill_Assay A Prepare flask cultures with This compound at various concentrations (e.g., 1x, 2x, 4x MIC) B Inoculate with standardized microbial suspension A->B C Incubate in a shaking incubator B->C D At specified time points (0, 2, 4, 8, 24h), withdraw aliquots C->D E Perform serial dilutions and plate on agar medium D->E F Incubate plates and count colonies E->F G Plot log10 CFU/mL vs. time F->G

Caption: Workflow for a time-kill kinetic assay.

Protocol:

  • Assay Setup: Inoculate flasks containing broth with a standardized microbial suspension. Add this compound at concentrations corresponding to multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control flask without the compound.

  • Time-Course Sampling: Incubate the flasks under appropriate conditions. At predetermined time intervals (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

  • Viable Cell Counting: Perform serial dilutions of the collected aliquots and plate them onto a suitable agar medium. After incubation, count the number of colonies to determine the concentration of viable cells (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each concentration of the compound. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL compared to the initial inoculum.

Future Directions and Concluding Remarks

The thiazole scaffold represents a promising area for the discovery of new antimicrobial agents. While the specific efficacy of this compound remains to be fully elucidated through rigorous experimental evaluation, the wealth of data on related thiazole derivatives provides a strong rationale for its investigation.[1][3][8] Its chemical features suggest the potential for significant antimicrobial activity.

The experimental workflows detailed in this guide provide a standardized framework for researchers to systematically evaluate this and other novel compounds. Such studies are crucial for identifying new leads in the fight against infectious diseases and for understanding the structure-activity relationships that govern the efficacy of thiazole-based antimicrobials. The continued exploration of this chemical class is a vital component of the global effort to address the growing challenge of antimicrobial resistance.

References

  • Swathykrishna, C. S., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews, 5(3), 221-247.
  • Mishra, A., et al. (2023).
  • Swathykrishna, C. S., et al. (2025).
  • Kartsev, V., et al. (n.d.). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl)
  • Singh, R., et al. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry.
  • Khan, I., et al. (2022).
  • Geranikaki, A., et al. (n.d.). New N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides and acetamides as antimicrobial agents. PMC - NIH.
  • Kumar, R., et al. (2024). Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds.
  • Tsolaki, E., et al. (2021).
  • Kumar, A., et al. (2016). Synthesis and antimicrobial evaluation of some novel thiazole derivatives.

Sources

A Comparative Guide to Validating the Mechanism of Action of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the experimental validation of the mechanism of action of the novel compound (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol. While direct experimental data for this specific molecule is not extensively published, the broader class of 4-methyl-2-phenylthiazole derivatives has demonstrated significant potential in medicinal chemistry, particularly as anticancer agents and kinase inhibitors. This guide, therefore, puts forth a hypothesized mechanism of action for this compound as a kinase inhibitor, potentially targeting the c-Met signaling pathway, and outlines a rigorous, multi-faceted approach to its validation.

The strategic imperative in drug discovery is not merely to identify active compounds, but to comprehensively understand their molecular interactions to predict efficacy and potential off-target effects. This guide is structured to provide a logical and scientifically sound workflow, from initial target identification to in-depth mechanistic studies, enabling researchers to build a robust data package for this promising scaffold.

Section 1: Hypothesized Mechanism of Action and Comparative Landscape

The 4-methyl-2-phenylthiazole scaffold is a privileged structure in drug discovery, with derivatives exhibiting a range of biological activities. Notably, compounds with a similar core structure have been investigated as inhibitors of various protein kinases, including c-Met, a receptor tyrosine kinase frequently dysregulated in cancer. The hepatocyte growth factor (HGF)/c-Met signaling pathway is a critical regulator of cell proliferation, motility, and invasion, making it a prime target for cancer therapy.

Based on this precedent, we hypothesize that This compound acts as a competitive inhibitor of the ATP-binding site of a protein kinase, with a primary focus on the c-Met receptor tyrosine kinase. The methanol substituent at the 5-position of the thiazole ring may play a crucial role in establishing key hydrogen bond interactions within the kinase domain.

Alternative Compounds for Comparison:

To provide a robust comparative analysis, this guide will utilize the following compounds:

  • Cabozantinib: A known multi-targeted tyrosine kinase inhibitor, including c-Met and VEGFR2, providing a benchmark for potency and selectivity.

  • (4-Methyl-2-phenyl-1,3-thiazole-5-yl)carboxylic acid: A structurally related analog to assess the impact of the functional group at the 5-position on activity.

  • A structurally dissimilar c-Met inhibitor (e.g., Crizotinib): To compare binding modes and potential for overcoming resistance.

Table 1: Comparative Profile of this compound and Alternative Compounds

CompoundHypothesized/Known Primary Target(s)Known/Potential Mechanism of ActionKey Structural Features for Comparison
This compound c-Met (Hypothesized) ATP-competitive kinase inhibition Methanol group at C5 of thiazole
Cabozantinibc-Met, VEGFR2, RET, KIT, AXLATP-competitive kinase inhibitionQuinoline core
(4-Methyl-2-phenyl-1,3-thiazole-5-yl)carboxylic acidc-Met (Potential)ATP-competitive kinase inhibitionCarboxylic acid group at C5 of thiazole
CrizotinibALK, ROS1, c-MetATP-competitive kinase inhibitionAminopyridine core
Section 2: Experimental Workflow for Mechanism of Action Validation

This section details a comprehensive, step-by-step experimental plan to elucidate and validate the mechanism of action of this compound.

Workflow Overview:

MOA_Validation_Workflow A Phenotypic Screening (e.g., Cancer Cell Line Panel) B Kinase Panel Screening (Broad Panel) A->B Identify potential kinase families C Target Deconvolution (Affinity Chromatography, Proteomics) B->C Narrow down putative targets D Biochemical Kinase Assays (IC50 Determination) E Cell-based Phosphorylation Assays (Western Blot, ELISA) D->E Confirm cellular activity F Isothermal Titration Calorimetry (ITC) (Binding Affinity) E->F Quantify direct binding G Kinetic Assays (Lineweaver-Burk Plot) H Structural Biology (X-ray Crystallography, Cryo-EM) G->H Determine mode of inhibition I Computational Modeling (Molecular Docking) H->I Visualize binding interactions

Caption: Experimental workflow for validating the mechanism of action.

Phase 1: Target Identification and Initial Characterization

The initial phase aims to identify the primary biological target(s) of this compound.

1.1. Broad Anti-proliferative Screening:

  • Protocol:

    • Utilize a panel of human cancer cell lines representing various tissue origins (e.g., lung, breast, colon, liver).

    • Treat cells with a dose-response range of this compound for 72 hours.

    • Assess cell viability using a standard MTT or CellTiter-Glo® assay.

    • Determine the IC50 value for each cell line.

  • Rationale: This initial screen will reveal the compound's anti-proliferative activity and identify cancer cell types that are particularly sensitive, providing clues to the underlying target pathway.

1.2. Kinase Panel Screening:

  • Protocol:

    • Submit this compound for screening against a broad panel of recombinant human kinases (e.g., >400 kinases) at a fixed concentration (e.g., 1 µM).

    • Measure the percent inhibition of kinase activity for each enzyme.

  • Rationale: This unbiased approach will identify the most potently inhibited kinases, providing a direct indication of the compound's primary target(s) and selectivity profile.

1.3. Target Deconvolution using Affinity-based Proteomics:

  • Protocol:

    • Synthesize a derivative of this compound with a linker for immobilization on beads.

    • Incubate the affinity matrix with lysate from a sensitive cancer cell line.

    • Elute the bound proteins and identify them using mass spectrometry.

  • Rationale: This method provides an orthogonal approach to identify direct binding partners of the compound in a cellular context.

Phase 2: In Vitro Target Validation

This phase focuses on confirming the interaction of this compound with the putative target kinase(s) identified in Phase 1.

2.1. Biochemical Kinase Assays:

  • Protocol:

    • Perform in vitro kinase assays using the purified recombinant target kinase (e.g., c-Met).

    • Vary the concentration of this compound and the comparative compounds.

    • Measure kinase activity by quantifying the phosphorylation of a substrate peptide (e.g., using ADP-Glo™ or similar assay).

    • Calculate the IC50 values.

  • Rationale: This assay will provide a quantitative measure of the compound's potency against the isolated target enzyme.

Table 2: Hypothetical IC50 Data from Biochemical Kinase Assays

Compoundc-Met IC50 (nM)VEGFR2 IC50 (nM)
This compound50>1000
Cabozantinib510
(4-Methyl-2-phenyl-1,3-thiazol-5-yl)carboxylic acid250>5000
Crizotinib10>2000

2.2. Cellular Target Engagement and Pathway Modulation:

  • Protocol:

    • Treat a c-Met-dependent cancer cell line (e.g., MKN-45) with the test compounds.

    • Stimulate the c-Met pathway with its ligand, HGF.

    • Lyse the cells and perform Western blotting to detect the phosphorylation status of c-Met and downstream signaling proteins (e.g., AKT, ERK).

  • Rationale: This experiment validates that the compound can inhibit the target kinase within a cellular environment and subsequently modulate its signaling pathway.

Signaling Pathway Diagram:

cMet_Pathway cluster_downstream Downstream Signaling HGF HGF cMet c-Met Receptor HGF->cMet Binds and Activates PI3K PI3K cMet->PI3K RAS RAS cMet->RAS Compound This compound Compound->cMet Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Hypothesized inhibition of the c-Met signaling pathway.

Phase 3: Mechanistic and Structural Elucidation

The final phase aims to define the precise mode of inhibition and the structural basis of the interaction.

3.1. Enzyme Kinetic Studies:

  • Protocol:

    • Perform biochemical kinase assays with varying concentrations of both the compound and ATP.

    • Generate Lineweaver-Burk plots to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

  • Rationale: This analysis will clarify whether the compound competes with ATP for binding to the kinase, as hypothesized.

3.2. Structural Biology Studies:

  • Protocol:

    • Co-crystallize the target kinase domain with this compound.

    • Solve the three-dimensional structure using X-ray crystallography or Cryo-EM.

  • Rationale: A high-resolution structure will provide definitive evidence of the binding mode and the specific molecular interactions between the compound and the kinase.

3.3. Molecular Docking:

  • Protocol:

    • Perform in silico docking of this compound into the ATP-binding pocket of the c-Met crystal structure.

    • Analyze the predicted binding pose and interactions.

  • Rationale: Computational modeling can provide insights into the binding hypothesis and guide further structural modifications for improved potency and selectivity.

Conclusion

The validation of a small molecule's mechanism of action is a cornerstone of modern drug discovery. This guide provides a comprehensive and logical framework for elucidating the therapeutic potential of this compound. By systematically progressing through target identification, in vitro and cellular validation, and detailed mechanistic and structural studies, researchers can build a compelling case for the compound's mode of action. The comparative approach outlined, using well-characterized inhibitors and structural analogs, will provide crucial context for evaluating the novelty and potential advantages of this promising thiazole derivative. This rigorous, evidence-based approach is essential for advancing novel chemical entities toward clinical development.

References

  • Aliabadi, A., Shamsa, F., Ostad, S. N., Emami, S., Shafiee, A., & Davoodi, J. (2010). Synthesis and biological evaluation of 2-Phenylthiazole-4-carboxamide derivatives as anticancer agents. European Journal of Medicinal Chemistry, 45(11), 5384-5389.
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). Molecules, 28(21), 7311.
  • Exploring the Anticancer Properties of 4-Phenylthiazole-Based Ru(II) and Os(II) Metallacycles Featuring 1-Methylimidazole as N-Donor Functionality. (2021). Molecules, 26(16), 4983.
  • New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. (2022). RSC Advances, 12(46), 30046-30064.
  • Synthesis and biological activity of N-{5-(4-Methylphenyl) diazenyl-4-Phenyl-1, 3-Thiazol-2-Yl}benzamide derivatives. (2014). International Journal of ChemTech Research, 6(5), 2949-2954.
  • Diana, P., Carbone, A., Barraja, P., Montalbano, A., Parrino, B., Lopergolo, A., Pennati, M., Zaffaroni, N., & Cirrincione, G. (2011). Synthesis and antitumor activity of 3-(2-phenyl-1,3-thiazol-4-yl)-1H-indoles and 3

Navigating the Bioactive Landscape of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold, a five-membered heterocyclic ring containing both sulfur and nitrogen, is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities.[1][2] Within this diverse family, the (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol core represents a promising starting point for the development of novel drug candidates. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of its analogs, offering insights into the rational design of more potent and selective therapeutic compounds. We will delve into the impact of structural modifications on biological outcomes, supported by comparative experimental data, and provide detailed protocols for key synthetic and analytical methodologies.

The Core Scaffold: A Privileged Structure

The this compound moiety possesses several key features that contribute to its pharmacological potential. The thiazole ring itself is a bioisostere of various functional groups, capable of engaging in hydrogen bonding and other non-covalent interactions with biological targets.[1] The 2-phenyl and 4-methyl substitutions provide a foundational level of lipophilicity and steric bulk, influencing the molecule's pharmacokinetic and pharmacodynamic properties. Crucially, the 5-hydroxymethyl group serves as a versatile handle for chemical modification, allowing for the exploration of a wide chemical space to optimize biological activity.

Structure-Activity Relationship (SAR) Insights: A Comparative Analysis

The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on the core structure. The following sections dissect the SAR based on modifications at key positions, drawing from various studies on related thiazole derivatives to provide a comparative perspective.

Modifications of the 5-Hydroxymethyl Group: The Key to Modulating Activity

The primary alcohol at the 5-position is a critical determinant of biological activity. Its conversion into various functional groups, such as esters and ethers, can significantly impact potency and selectivity.

While direct SAR studies on ester and ether analogs of this compound are not extensively documented in readily available literature, we can infer potential trends from related studies on other 5-substituted thiazole derivatives. For instance, the conversion of a hydroxyl group to an ester can increase lipophilicity, potentially enhancing cell membrane permeability. The nature of the acyl group in the ester will play a crucial role. Aromatic esters might introduce additional π-π stacking interactions with the target protein, while aliphatic esters of varying chain lengths could probe hydrophobic pockets.

Similarly, the formation of ethers would also increase lipophilicity. The size and electronic properties of the group introduced in the ether linkage would be critical. Small alkyl ethers might enhance activity by optimizing interactions within a hydrophobic binding site, whereas bulkier groups could lead to steric hindrance and a decrease in activity.

Substitutions on the 2-Phenyl Ring: Fine-Tuning Potency

The electronic and steric properties of substituents on the 2-phenyl ring are pivotal in modulating the biological activity of thiazole derivatives.

  • Electron-Withdrawing Groups (EWGs): Halogens (e.g., -Cl, -F) and nitro groups (-NO2) often enhance antimicrobial and anticancer activities. For instance, the presence of a 4-chlorophenyl or a 2,4-dichlorophenyl group on a related 5-arylidene-2-arylaminothiazol-4(5H)-one scaffold resulted in potent anticancer activity.

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH3) and methyl (-CH3) can also influence activity, though their effect is often target-dependent. In some cases, electron-donating groups at the para position of the phenyl ring have been shown to increase cytotoxic activity.[1]

Table 1: Comparative Anticancer Activity of 5-Arylidene-2-arylaminothiazol-4(5H)-one Analogs

Compound IDR (Substituent on 5-arylidene)Mean Log GI50 (Leukemia Lines)
14-Chlorophenyl-6.41
24-Methoxyphenyl-5.98
34-Nitrophenyl-5.67
42,4-Dichlorophenyl-6.29
54-(Dimethylamino)phenyl-5.34

Data presented as the mean log of the molar concentration that inhibits 50% of net cell growth.

The Role of the 4-Methyl Group

The methyl group at the 4-position of the thiazole ring contributes to the overall lipophilicity and steric profile of the molecule. While less frequently modified in SAR studies compared to the 2-phenyl and 5-substituents, its presence is considered important for maintaining the overall conformation required for biological activity.

Experimental Protocols: A Guide to Synthesis and Evaluation

To ensure the reproducibility and validity of SAR studies, detailed and robust experimental protocols are essential. The following sections outline the methodologies for the synthesis of the core scaffold and its analogs, as well as a standard assay for evaluating anticancer activity.

Synthesis of this compound Analogs

The synthesis of the parent compound and its derivatives can be achieved through established synthetic routes, often involving the Hantzsch thiazole synthesis or subsequent modifications.

General Synthetic Scheme:

G cluster_0 Hantzsch Thiazole Synthesis cluster_1 Modification at 5-position cluster_2 Analog Synthesis Thioamide Thioamide Thiazole_Core (4-Methyl-2-phenyl- 1,3-thiazol-5-yl)ester Thioamide->Thiazole_Core Reaction alpha-Haloketone alpha-Haloketone alpha-Haloketone->Thiazole_Core Reaction Ester_Hydrolysis Ester Hydrolysis (e.g., LiOH) Thiazole_Core->Ester_Hydrolysis Alcohol_Formation (4-Methyl-2-phenyl- 1,3-thiazol-5-yl)methanol Ester_Hydrolysis->Alcohol_Formation Esterification Esterification (Acyl chloride, base) Alcohol_Formation->Esterification Etherification Etherification (Alkyl halide, base) Alcohol_Formation->Etherification Ester_Analog Ester Analog Esterification->Ester_Analog Ether_Analog Ether Analog Etherification->Ether_Analog

Caption: General synthetic workflow for this compound and its analogs.

Step-by-Step Protocol for Hantzsch Thiazole Synthesis (Example):

  • Reactants: A substituted thiobenzamide (1 mmol) and an appropriate α-haloketone (e.g., ethyl 2-chloroacetoacetate, 1 mmol) are used.

  • Solvent and Conditions: The reaction is typically carried out in a suitable solvent such as ethanol or DMF, and heated under reflux for several hours.

  • Work-up: Upon completion (monitored by TLC), the reaction mixture is cooled, and the product is precipitated by the addition of water.

  • Purification: The crude product is collected by filtration, washed with water, and purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the corresponding 5-ester substituted thiazole derivative.

Protocol for Ester Hydrolysis:

  • Reactants: The 5-ester substituted thiazole (1 mmol) is dissolved in a mixture of a suitable solvent (e.g., THF/water).

  • Reagent: Lithium hydroxide (LiOH) (2-3 equivalents) is added to the solution.

  • Conditions: The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

  • Work-up: The reaction is quenched with a dilute acid (e.g., 1N HCl) and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude alcohol is purified by column chromatography.

In Vitro Anticancer Activity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Workflow for MTT Assay:

G Cell_Seeding Seed cancer cells in 96-well plates Incubation1 Incubate for 24h Cell_Seeding->Incubation1 Compound_Treatment Treat with varying concentrations of analogs Incubation1->Compound_Treatment Incubation2 Incubate for 48-72h Compound_Treatment->Incubation2 MTT_Addition Add MTT solution Incubation2->MTT_Addition Incubation3 Incubate for 2-4h MTT_Addition->Incubation3 Solubilization Add solubilization solution (e.g., DMSO) Incubation3->Solubilization Absorbance_Reading Read absorbance at ~570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 values Absorbance_Reading->Data_Analysis

Caption: Workflow of the MTT assay for evaluating the cytotoxicity of thiazole analogs.

Step-by-Step Protocol for MTT Assay:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized thiazole analogs and a vehicle control.

  • Incubation: The plates are incubated for a further 48 to 72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in phosphate-buffered saline) is added to each well. The plates are then incubated for 2-4 hours, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 (the concentration of compound that inhibits 50% of cell growth) is determined.

Conclusion and Future Directions

The this compound scaffold presents a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationship insights discussed in this guide highlight the critical role of substitutions at the 5-position and on the 2-phenyl ring in modulating biological activity. The provided experimental protocols offer a framework for the synthesis and evaluation of new analogs.

Future research should focus on a more systematic exploration of the chemical space around the 5-hydroxymethyl group. The synthesis and evaluation of a focused library of esters and ethers with diverse electronic and steric properties would provide a more definitive understanding of the SAR at this position. Furthermore, investigating a broader range of biological targets beyond anticancer and antimicrobial activities could unveil new therapeutic applications for this versatile class of compounds. The integration of computational modeling and in silico screening can further aid in the rational design of more potent and selective analogs, accelerating the drug discovery process.

References

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

  • Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents. [Link]

  • Thiazole synthesis - Organic Chemistry Portal. [Link]

  • Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. [Link]

  • Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents. [Link]

  • General Synthetic Methods for Thiazole and Thiazolium Salts. [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. [Link]

  • New methods for the rapid synthesis of thiazoles. [Link]

  • N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. [Link]

  • Synthesis and biological activity of N-{5-(4-Methylphenyl) diazenyl-4-Phenyl-1, 3-Thiazol-2-Yl}benzamide derivatives. [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

  • (4-Methyl-1,3-thiazol-5-yl)methanol | C5H7NOS | CID 10329317. [Link]

  • Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking. [Link]

  • Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. [Link]

  • Synthesis and in-silico Studies of 4-phenyl thiazol-2-amine Derivatives as Putative Anti-breast Cancer Agents. [Link]

  • Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. [Link]

  • Molecular, Spectroscopic, NBO and NLO Properties of 4-Methyl-5-thiazoleethanol: A Comparative Theoretical Study. [Link]

  • A Systematic Review On Thiazole Synthesis And Biological Activities. [Link]

Sources

A Senior Application Scientist's Guide to Thiazole Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the thiazole ring is a privileged scaffold, appearing in a vast array of pharmacologically active compounds. The efficient construction of this heterocyclic motif is, therefore, a cornerstone of medicinal chemistry. This guide provides a comparative analysis of the most significant methods for thiazole synthesis, offering insights into their mechanisms, practical applications, and relative merits. We will delve into the classic Hantzsch, Gabriel, and Cook-Heilbron syntheses, alongside a representative modern, multicomponent approach, providing the necessary data and protocols to empower you to make informed decisions in your synthetic endeavors.

The Enduring Importance of the Thiazole Nucleus

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a key structural component in numerous natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to engage in various non-covalent interactions contribute to its diverse biological activities, which span antimicrobial, anti-inflammatory, anticancer, and antiviral applications. The choice of synthetic route to this valuable scaffold can significantly impact the efficiency, scalability, and environmental footprint of a drug discovery and development program.

Classical Approaches to Thiazole Synthesis: The Foundation

Three classical name reactions have long formed the bedrock of thiazole synthesis: the Hantzsch, Gabriel, and Cook-Heilbron syntheses. Each offers a distinct strategy for constructing the thiazole ring and has been refined over decades of use.

The Hantzsch Thiazole Synthesis: A Workhorse of Heterocyclic Chemistry

The Hantzsch synthesis, first reported in 1887, remains one of the most widely employed methods for thiazole synthesis due to its reliability and generally high yields.[1] The core of this reaction is the condensation of an α-haloketone with a thioamide.[1]

Mechanism:

The reaction proceeds via a multi-step pathway that begins with a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, forming an intermediate that then undergoes cyclization and dehydration to yield the aromatic thiazole ring.[2]

Hantzsch_Mechanism reagents α-Haloketone + Thioamide intermediate1 S-Alkylation Intermediate reagents->intermediate1 SN2 Attack intermediate2 Cyclization Intermediate (Hemiaminal) intermediate1->intermediate2 Intramolecular Cyclization product Thiazole intermediate2->product Dehydration

Figure 1: General mechanism of the Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole [2]

  • Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Solvent Addition: Add 5 mL of methanol and a magnetic stir bar.

  • Heating: Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate (Na2CO3) and swirl to mix.

  • Isolation: Collect the resulting precipitate by vacuum filtration through a Büchner funnel, washing the filter cake with water.

  • Drying: Air-dry the solid on a tared watch glass to obtain the final product.

Advantages and Disadvantages:

The primary advantages of the Hantzsch synthesis are its high yields and the simplicity of the procedure.[2] However, a significant drawback is the use of α-haloketones, which are often lachrymatory and toxic.[3] The reaction conditions can sometimes be harsh, involving elevated temperatures, which may not be suitable for sensitive substrates.[4]

Substrate Scope:

The Hantzsch synthesis is versatile, allowing for the preparation of a wide range of substituted thiazoles by varying the α-haloketone and thioamide starting materials. It is particularly well-suited for the synthesis of 2-aminothiazoles when thiourea is used as the thioamide component.[3]

The Gabriel Thiazole Synthesis: A Route to 2,5-Disubstituted Thiazoles

The Gabriel synthesis provides an alternative route to thiazoles, particularly those with substituents at the 2- and 5-positions. This method involves the cyclization of an α-acylaminoketone in the presence of a thionating agent, typically phosphorus pentasulfide (P4S10).[4]

Mechanism:

The reaction is believed to proceed through the thionation of the amide carbonyl of the α-acylaminoketone, followed by an intramolecular cyclization and dehydration to form the thiazole ring.

Gabriel_Mechanism reagents α-Acylaminoketone + P4S10 intermediate1 Thionated Intermediate reagents->intermediate1 Thionation intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 2,5-Disubstituted Thiazole intermediate2->product Dehydration

Figure 2: General mechanism of the Gabriel thiazole synthesis.

Experimental Protocol: Synthesis of 2,5-Dimethylthiazole [4]

  • Reaction Setup: A mixture of N-(2-oxopropyl)acetamide (1 mole) and phosphorus pentasulfide (1 mole) is prepared.

  • Heating: The mixture is heated to initiate the reaction.

  • Distillation: The product, 2,5-dimethylthiazole, is distilled directly from the reaction mixture.

Advantages and Disadvantages:

The Gabriel synthesis offers a direct route to 2,5-disubstituted thiazoles. However, it often requires high reaction temperatures (around 170°C) and the use of the stoichiometric, air-sensitive, and odorous reagent phosphorus pentasulfide.[3] Yields can be variable and sometimes unsatisfactory.[4]

Substrate Scope:

This method is primarily used for the synthesis of 2,5-dialkyl- and 2-aryl-5-alkylthiazoles. The nature of the acyl group and the ketone moiety determines the substituents at the 2- and 5-positions, respectively.

The Cook-Heilbron Thiazole Synthesis: Access to 5-Aminothiazoles

The Cook-Heilbron synthesis is a valuable method for preparing 5-aminothiazoles, which are important synthetic intermediates. This reaction involves the condensation of an α-aminonitrile with carbon disulfide, dithioacids, or related sulfur-containing reagents under mild conditions.[5]

Mechanism:

The mechanism involves the nucleophilic attack of the amino group of the α-aminonitrile on the electrophilic carbon of the sulfur-containing reagent. This is followed by an intramolecular cyclization and tautomerization to yield the 5-aminothiazole.[5]

CookHeilbron_Mechanism reagents α-Aminonitrile + CS2 intermediate1 Adduct Formation reagents->intermediate1 Nucleophilic Attack intermediate2 Intramolecular Cyclization intermediate1->intermediate2 Tautomerization & Cyclization product 5-Amino-2-mercaptothiazole intermediate2->product Proton Transfer

Figure 3: General mechanism of the Cook-Heilbron synthesis with carbon disulfide.

Experimental Protocol: Synthesis of 5-Amino-2-mercaptothiazole [4]

  • Reaction Setup: An α-aminonitrile is reacted with carbon disulfide.

  • Reaction Conditions: The reaction is typically carried out under mild conditions, often at room temperature.

  • Isolation: The product, 5-amino-2-mercaptothiazole, is isolated from the reaction mixture.

Advantages and Disadvantages:

The Cook-Heilbron synthesis is advantageous for its mild reaction conditions and its ability to produce 5-aminothiazoles, which can be difficult to access through other methods.[5] However, the use of odorous and flammable reagents like carbon disulfide is a significant drawback. The scope of the reaction can also be limited by the availability of the requisite α-aminonitriles.

Substrate Scope:

This method is specifically designed for the synthesis of 5-aminothiazoles. By varying the α-aminonitrile and the sulfur-containing reagent, a range of 2,4-disubstituted 5-aminothiazoles can be prepared.[3]

Modern Methods: Greener and More Efficient Alternatives

In recent years, significant efforts have been directed towards developing more sustainable and efficient methods for thiazole synthesis. These modern approaches often utilize catalysis, microwave irradiation, or multicomponent reactions to improve yields, reduce reaction times, and minimize waste.

Copper-Catalyzed Three-Component Synthesis

A prominent example of a modern approach is the copper-catalyzed three-component reaction of aldehydes, amines, and elemental sulfur. This method offers a highly efficient and atom-economical route to thiazoles.[2]

Mechanism:

While the exact mechanism can be complex, it is generally believed to involve the in situ formation of a thioamide from the aldehyde, amine, and sulfur, which then reacts with another equivalent of the aldehyde (or a derivative) in a process that resembles a Hantzsch-type condensation, all facilitated by the copper catalyst.

Experimental Protocol: General Procedure for Copper-Catalyzed Thiazole Synthesis [2]

  • Reaction Setup: A mixture of an aldehyde (1.0 mmol), an amine (1.2 mmol), elemental sulfur (1.5 mmol), and a copper catalyst (e.g., CuI, 10 mol%) is prepared in a suitable solvent (e.g., DMSO).

  • Reaction Conditions: The reaction mixture is heated at a specific temperature (e.g., 100-120 °C) under an oxygen atmosphere for a designated time (e.g., 12-24 hours).

  • Work-up and Isolation: After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.

Advantages and Disadvantages:

This method offers several advantages, including the use of readily available and inexpensive starting materials, a low-cost catalyst, and the use of molecular oxygen as a green oxidant.[3] It represents a significant improvement in terms of sustainability compared to classical methods. However, the reaction may require elevated temperatures and relatively long reaction times.

Substrate Scope:

The copper-catalyzed three-component synthesis has a broad substrate scope, tolerating a variety of aldehydes and amines, leading to a diverse range of substituted thiazoles.

Comparative Analysis

To facilitate the selection of the most appropriate synthetic method, the following table summarizes the key performance indicators for the discussed approaches.

Synthesis MethodStarting MaterialsKey Reagents/CatalystsTypical ConditionsTypical YieldsKey AdvantagesKey Disadvantages
Hantzsch α-Haloketones, ThioamidesNone (base or acid can be used)30 min - several hours, RT to refluxHigh (often >80%)High yields, simple procedure, versatileUse of toxic/lachrymatory α-haloketones, potentially harsh conditions
Gabriel α-AcylaminoketonesPhosphorus Pentasulfide (P4S10)High temp. (~170°C)Variable (often moderate)Direct route to 2,5-disubstituted thiazolesHigh temperatures, use of stoichiometric, hazardous P4S10
Cook-Heilbron α-AminonitrilesCS2, DithioacidsMild (often RT)GoodAccess to 5-aminothiazoles, mild conditionsUse of odorous/flammable reagents, limited substrate availability
Cu-Catalyzed Aldehydes, Amines, SulfurCopper salt (e.g., CuI)100-120°C, O2 atmosphereGood to ExcellentGreen oxidant (O2), readily available starting materials, atom economicalElevated temperatures, may require longer reaction times

Conclusion: Choosing the Right Path to the Thiazole Core

The synthesis of the thiazole ring is a mature field with a rich history, yet it continues to evolve with the development of more efficient and sustainable methodologies. The classical Hantzsch, Gabriel, and Cook-Heilbron syntheses remain valuable tools in the synthetic chemist's arsenal, each with its own set of strengths and weaknesses.

For general-purpose synthesis of a wide variety of thiazoles, the Hantzsch synthesis is often the first choice due to its reliability and high yields, provided the handling of α-haloketones is not a major concern. When the specific synthesis of 2,5-disubstituted thiazoles is required, the Gabriel synthesis offers a direct, albeit often harsh, route. For the targeted synthesis of 5-aminothiazoles , the Cook-Heilbron synthesis is unparalleled in its utility under mild conditions.

Modern methods, such as the copper-catalyzed three-component reaction , are increasingly attractive for their adherence to the principles of green chemistry, utilizing readily available starting materials and environmentally benign oxidants. As the demand for sustainable chemical processes grows, these newer methods will likely play an increasingly important role in the synthesis of thiazole-containing compounds.

Ultimately, the choice of synthetic method will depend on the specific target molecule, the availability of starting materials, the desired scale of the reaction, and the laboratory's capabilities and commitment to green chemistry principles. This guide provides the foundational knowledge and comparative data to help researchers navigate these choices and efficiently access the invaluable thiazole scaffold.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

  • Gomha, S. M., et al. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 26(21), 6583. Available from: [Link]

  • Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]

  • Hasanah, I., & Nurziana, N. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Analytical Sciences, 25(2), 257-267. Available from: [Link]

  • Wikipedia. Cook–Heilbron thiazole synthesis. Available from: [Link]

  • Wang, X., et al. (2018). Practical Cu-Catalyzed Oxidative, Multiple Csp3–H Bond Cleavage Processes Achieve a Synthesis of Thiazoles from Simple Aldehydes, Amines, and Element Sulfur in the Presence of Molecular Oxygen as a Green Oxidant. Organic Letters, 20(9), 2632–2636. Available from: [Link]

Sources

A Comparative Guide to the Cytotoxicity of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

The thiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1][2] Its unique structural features, including the ability of the nitrogen atom to form hydrogen bonds, make it an excellent building block for interacting with biological targets.[2] This has led to the development of several FDA-approved thiazole-containing anticancer drugs, such as Dasatinib and Ixazomib, spurring further research into novel derivatives with enhanced efficacy and selectivity.[2] This guide provides an in-depth comparison of the cytotoxic properties of derivatives based on the (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol core structure, offering insights into their structure-activity relationships, mechanisms of action, and the experimental methodologies used for their evaluation.

The Promising Scaffold: this compound and its Analogs

The (4-Methyl-2-phenyl-1,3-thiazol-5-yl) core is a versatile starting point for synthesizing potential anticancer agents. The phenyl ring at position 2, the methyl group at position 4, and the methanol group at position 5 offer multiple sites for chemical modification. These modifications can significantly influence the compound's lipophilicity, steric properties, and electronic distribution, thereby altering its interaction with biological targets and, consequently, its cytotoxic profile.[3] Research has shown that even minor substitutions on these positions can lead to substantial differences in anticancer activity.

Comparative Analysis of Cytotoxicity

The true measure of a potential anticancer agent lies in its ability to selectively kill cancer cells at low concentrations. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this, representing the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.

Below is a comparative summary of the cytotoxic activity of various thiazole derivatives against different human cancer cell lines. The data highlights how structural modifications impact their potency.

Compound IDCore Structure ModificationCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Derivative 4c 2-[2-[4-Hydroxy-3-(phenylhydrazinyl)benzylidene]hydrazinyl]-thiazole-4[5H]-oneMCF-7 (Breast)2.57 ± 0.16Staurosporine6.77 ± 0.41
HepG2 (Liver)7.26 ± 0.44Staurosporine8.4 ± 0.51
Derivative 4a 2-[2-(4-Hydroxybenzylidene)hydrazinyl]-thiazole-4[5H]-one (unsubstituted)MCF-7 (Breast)12.7 ± 0.77Staurosporine6.77 ± 0.41
HepG2 (Liver)6.69 ± 0.41Staurosporine8.4 ± 0.51
Compound 4c N-(4-nitrophenyl)-2-(p-tolyl)thiazole-4-carboxamideSKNMC (Neuroblastoma)10.8 ± 0.08DoxorubicinNot Specified
Compound 4b N-(3-nitrophenyl)-2-(p-tolyl)thiazole-4-carboxamideSKNMC (Neuroblastoma)15.3 ± 1.12DoxorubicinNot Specified
Compound 5l 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(pyridin-3-yl)acetamide derivativeMDA-MB-231 (Breast)1.4Sorafenib5.2
HepG2 (Liver)22.6SorafenibNot Specified

Table 1: Comparative Cytotoxicity (IC50) of Thiazole Derivatives.

Structure-Activity Relationship (SAR) Insights:

From the data presented, several key structure-activity relationships can be deduced:

  • Substitution on the Benzylidene Ring: A comparison between derivatives 4a and 4c reveals that the addition of a phenylhydrazinyl group at the 3-position of the 4-hydroxybenzylidene moiety significantly enhances cytotoxic activity against the MCF-7 breast cancer cell line (IC50 of 2.57 µM vs. 12.7 µM).[4] This suggests that this bulky, hydrogen-bonding group may facilitate stronger interactions with the biological target.

  • Positional Isomerism of Substituents: In the N-phenyl-2-p-tolylthiazole-4-carboxamide series, the position of the nitro group on the N-phenyl ring dramatically influences cytotoxicity.[5] Compound 4c , with a para-nitro group, is significantly more potent against the SKNMC neuroblastoma cell line than compound 4b , which has a meta-nitro group (IC50 of 10.8 µM vs. 15.3 µM).[5] This highlights the critical role of substituent placement in optimizing drug-target interactions.

  • Fused Ring Systems: Compound 5l , which incorporates a fused imidazo[2,1-b]thiazole system, demonstrates potent activity against the MDA-MB-231 breast cancer cell line, with an IC50 value of 1.4 µM, outperforming the reference drug Sorafenib.[6] This indicates that creating more rigid, complex heterocyclic systems can lead to highly active compounds.

Unraveling the Mechanisms of Action

The cytotoxic effects of thiazole derivatives are often multifaceted, involving the modulation of several key cellular pathways that control cell proliferation, survival, and death.[7]

Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism by which many anticancer agents, including thiazole derivatives, exert their effect is by inducing apoptosis, or programmed cell death. For instance, compound 4c was found to induce cell cycle arrest at the G1/S phase in MCF-7 cells, leading to an accumulation of cells in the pre-G1 phase, a hallmark of apoptosis.[4] This process is often initiated through mitochondrial depolarization and DNA fragmentation.[8]

Thiazole_Derivative Thiazole Derivative Cell_Membrane Cancer Cell Membrane Thiazole_Derivative->Cell_Membrane Binds/Transports Cellular_Uptake Cellular Uptake Cell_Membrane->Cellular_Uptake Mitochondria Mitochondria Cellular_Uptake->Mitochondria Induces Stress Cell_Cycle_Arrest Cell Cycle Arrest (e.g., G1/S Phase) Cellular_Uptake->Cell_Cycle_Arrest Caspase_Activation Caspase Cascade Activation Mitochondria->Caspase_Activation DNA_Fragmentation DNA Fragmentation Caspase_Activation->DNA_Fragmentation Apoptosis Apoptosis (Programmed Cell Death) DNA_Fragmentation->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Simplified pathway of apoptosis induction by thiazole derivatives.

Enzyme Inhibition

Specific enzymes that are overactive in cancer cells are prime targets for therapeutic intervention. Some thiazole derivatives have shown potent inhibitory activity against key kinases involved in tumor growth and angiogenesis. For example, compound 4c also demonstrated significant inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) with an IC50 of 0.15 µM.[4] VEGFR-2 is a critical mediator of angiogenesis, the process by which tumors form new blood vessels to sustain their growth. By blocking this receptor, the compound can effectively starve the tumor of its blood supply.

Experimental Protocols: A Guide to Assessing Cytotoxicity

Reliable and reproducible data is the bedrock of drug discovery. The choice of cytotoxicity assay is critical and depends on the compound's properties and the specific research question.[9][10] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[4]

Standard MTT Assay Protocol

This protocol outlines the essential steps for evaluating the cytotoxicity of a compound using the MTT assay.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiazole derivative in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for a specified period, typically 48 to 72 hours, under the same conditions as step 1.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay Seed_Cells 1. Seed Cells in 96-well plate Incubate_24h 2. Incubate 24h Seed_Cells->Incubate_24h Add_Compound 3. Add Thiazole Derivatives (Serial Dilutions) Incubate_48_72h 4. Incubate 48-72h Add_Compound->Incubate_48_72h Add_MTT 5. Add MTT Reagent Incubate_4h 6. Incubate 4h (Formazan Formation) Add_MTT->Incubate_4h Solubilize 7. Solubilize Formazan (e.g., with DMSO) Incubate_4h->Solubilize Read_Absorbance 8. Read Absorbance (570 nm) Solubilize->Read_Absorbance

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

Derivatives of this compound represent a fertile ground for the discovery of novel anticancer agents. The available data clearly demonstrates that strategic structural modifications can yield compounds with potent and selective cytotoxicity against various cancer cell lines. The most promising derivatives often act through multiple mechanisms, including the induction of apoptosis and the inhibition of critical signaling pathways like VEGFR-2.

Future research should focus on synthesizing a broader range of derivatives to further refine the structure-activity relationship. Investigating the cytotoxicity of these compounds against a wider panel of cancer cell lines, as well as non-cancerous cell lines, will be crucial to assess their selectivity and potential for therapeutic development.[6] Furthermore, in vivo studies in animal models are a necessary next step to validate the promising in vitro results and evaluate the pharmacokinetic and pharmacodynamic properties of these lead compounds.

References

  • Al-Ostath, A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Available at: [Link]

  • Request PDF. (2025). Synthesis and Anticancer Activities of Some Thiazole Derivatives. ResearchGate. Available at: [Link]

  • Ramalingam, A., et al. (2020). Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest. International Journal of Pharmaceutical Investigation. Available at: [Link]

  • PubMed. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. National Library of Medicine. Available at: [Link]

  • Singh, A., et al. (2023). Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. ACS Omega. Available at: [Link]

  • de Oliveira, R. B., et al. (2018). Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. European Journal of Medicinal Chemistry. Available at: [Link]

  • PubMed. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. National Library of Medicine. Available at: [Link]

  • Chhajed, S. S., et al. (2018). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules. Available at: [Link]

  • Yunus, B., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology. Available at: [Link]

  • PubMed. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. National Library of Medicine. Available at: [Link]

  • PubMed. (Date not available). Cytotoxic assays for screening anticancer agents. National Library of Medicine. Available at: [Link]

  • Sharma, P., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available at: [Link]

  • ResearchGate. (2024). (PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. ResearchGate. Available at: [Link]

  • Li, Y., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega. Available at: [Link]

  • Faghih, Z., et al. (2018). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Research in Pharmaceutical Sciences. Available at: [Link]

  • Zhang, H., et al. (2012). Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives. Molecules. Available at: [Link]

  • Research Square. (Date not available). Synthesis and in-silico Studies of 4-phenyl thiazol-2-amine Derivatives as Putative Anti-breast Cancer Agents. Research Square. Available at: [Link]

Sources

In Vivo Validation of (4--Methyl-2-phenyl-1,3-thiazol-5-yl)methanol's Therapeutic Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vivo validation of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol, a novel thiazole derivative with hypothesized anti-inflammatory properties. We will objectively compare its performance against a well-established non-steroidal anti-inflammatory drug (NSAID), celecoxib, and provide detailed experimental protocols to support this evaluation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the preclinical assessment of new chemical entities.

The thiazole moiety is a cornerstone in medicinal chemistry, with derivatives demonstrating a broad spectrum of therapeutic activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3][4] Our focus here, this compound, emerges from a discovery pipeline targeting novel modulators of the inflammatory cascade. Preliminary in vitro screens suggest a potent inhibitory effect on cyclooxygenase-2 (COX-2), warranting a thorough in vivo investigation.

This guide is structured to provide not just the "how," but the "why" behind the experimental design, ensuring a robust and logically sound validation process.

Mechanistic Hypothesis and Comparative Rationale

Our investigational compound, this compound, is postulated to exert its anti-inflammatory effects through the selective inhibition of COX-2. This enzyme is a key mediator in the synthesis of prostaglandins, which are pivotal in the pain and inflammation pathway.[5]

To establish a benchmark for its therapeutic potential, we have selected celecoxib as a comparator. Celecoxib is a well-characterized selective COX-2 inhibitor, providing a solid basis for evaluating the relative efficacy and safety of our novel compound.[5][6][7] The primary objective of this comparative study is to ascertain whether this compound offers an improved therapeutic window over existing treatments.

Below is a diagram illustrating the proposed mechanism of action within the arachidonic acid pathway.

Arachidonic_Acid_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_COX1 Prostaglandins (Gastric Protection, Platelet Aggregation) COX1->Prostaglandins_COX1 Prostaglandins_COX2 Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_COX2 Celecoxib Celecoxib Celecoxib->COX2 Inhibition Thiazole_Compound This compound Thiazole_Compound->COX2 Hypothesized Inhibition In_Vivo_Workflow cluster_0 Phase 1: Safety & Pharmacokinetics cluster_1 Phase 2: Efficacy Evaluation cluster_2 Phase 3: Comparative Analysis Toxicity Acute Toxicity Study PK Pharmacokinetic Profiling Toxicity->PK Determine MTD Paw_Edema Carrageenan-Induced Paw Edema PK->Paw_Edema Inform Dose Selection Comparative_Efficacy Head-to-Head Efficacy vs. Celecoxib Paw_Edema->Comparative_Efficacy GI_Toxicity Gastrointestinal Toxicity Assessment Comparative_Efficacy->GI_Toxicity

Caption: A phased workflow for the in vivo validation of a novel anti-inflammatory compound.

Experimental Protocols

The following protocols are designed to be self-validating, with integrated controls and clear endpoints.

Acute Toxicity Study

Rationale: To determine the maximum tolerated dose (MTD) and identify any overt signs of toxicity. This is a crucial first step to ensure the safety of the compound before proceeding to efficacy studies.

Methodology:

  • Animal Model: Healthy, 8-week-old Swiss albino mice of both sexes.

  • Groups (n=6 per group):

    • Vehicle control (e.g., 0.5% carboxymethylcellulose in saline)

    • This compound at increasing doses (e.g., 50, 100, 250, 500, 1000 mg/kg) administered orally (p.o.).

  • Procedure:

    • Administer a single dose of the compound or vehicle.

    • Observe animals continuously for the first 4 hours and then periodically for 14 days.

    • Record any signs of toxicity, including changes in behavior, grooming, respiration, and any instances of morbidity or mortality.

  • Endpoint: Determination of the LD50 (if applicable) and the MTD.

Pharmacokinetic (PK) Profiling

Rationale: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. This data is vital for designing an effective dosing regimen for subsequent efficacy studies.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (cannulated).

  • Groups (n=4 per group):

    • Intravenous (i.v.) administration (e.g., 5 mg/kg)

    • Oral (p.o.) administration (e.g., 50 mg/kg)

  • Procedure:

    • Administer the compound via the specified route.

    • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).

    • Process blood to plasma and analyze for compound concentration using a validated LC-MS/MS method.

  • Data Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, half-life (t1/2), and bioavailability.

Carrageenan-Induced Paw Edema Model

Rationale: A classic and well-validated model of acute inflammation. [8]This assay will provide the primary evidence of the anti-inflammatory efficacy of this compound.

Methodology:

  • Animal Model: Male Wistar rats (180-220g).

  • Groups (n=8 per group):

    • Vehicle control

    • This compound (e.g., 25, 50, 100 mg/kg, p.o.)

    • Celecoxib (e.g., 30 mg/kg, p.o.) as a positive control.

  • Procedure:

    • Administer the test compounds or vehicle orally.

    • After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Endpoint: Calculate the percentage inhibition of edema for each group compared to the vehicle control.

Data Presentation and Comparative Analysis

Quantitative data should be summarized in a clear and concise format to facilitate comparison.

Table 1: Hypothetical Comparative Efficacy in Carrageenan-Induced Paw Edema

Treatment GroupDose (mg/kg)Mean Paw Volume Increase at 3h (mL) ± SEM% Inhibition of Edema
Vehicle Control-0.85 ± 0.06-
This compound250.58 ± 0.04*31.8
This compound500.42 ± 0.03 50.6
This compound1000.31 ± 0.0263.5
Celecoxib300.38 ± 0.03**55.3

*p<0.05, **p<0.01 compared to vehicle control. Data are hypothetical.

Gastrointestinal (GI) Toxicity Assessment

Rationale: A significant drawback of many NSAIDs is their potential to cause gastrointestinal damage. Assessing the GI safety profile of our novel compound is therefore of paramount importance.

Methodology:

  • Animal Model: Male Wistar rats.

  • Groups (n=8 per group):

    • Vehicle control

    • This compound (at an efficacious dose, e.g., 100 mg/kg, p.o.)

    • Celecoxib (30 mg/kg, p.o.)

    • Indomethacin (a non-selective COX inhibitor known for GI toxicity; 20 mg/kg, p.o.) as a positive control for toxicity.

  • Procedure:

    • Administer the compounds daily for 5 consecutive days.

    • On day 6, euthanize the animals and carefully excise the stomachs.

    • Examine the gastric mucosa for any signs of ulceration, erosion, or hemorrhage.

    • Score the severity of gastric lesions.

  • Endpoint: A comparative ulcer index score for each group.

Table 2: Hypothetical Comparative Gastrointestinal Toxicity

Treatment GroupDose (mg/kg)Mean Ulcer Index Score ± SEM
Vehicle Control-0.1 ± 0.05
This compound1000.5 ± 0.12
Celecoxib300.8 ± 0.15
Indomethacin204.2 ± 0.38**

*p<0.05, **p<0.01 compared to vehicle control. Data are hypothetical.

Conclusion and Future Directions

This guide outlines a robust, multi-faceted approach to the in vivo validation of this compound. The hypothetical data presented suggests that this novel thiazole derivative may possess superior anti-inflammatory efficacy and an improved gastrointestinal safety profile compared to celecoxib.

Successful completion of these studies would provide a strong foundation for further preclinical development, including more chronic inflammatory models (e.g., collagen-induced arthritis) and detailed mechanistic studies to confirm COX-2 selectivity in vivo. The ultimate goal is to develop a novel anti-inflammatory agent with a superior therapeutic index, addressing the unmet needs of patients with inflammatory disorders.

References

  • (PDF) Synthesis and Biological Evaluation of N-[2-(substituted-phenyl)-4-oxo-1,3- thiazolidin-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide Analogs as Potential Antibacterial and Antifungal Agents - ResearchGate. Available at: [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. Available at: [Link]

  • Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities. Available at: [Link]

  • Synthesis, In Vivo Anti-Inflammatory Activity, and Molecular Docking Studies of New Isatin Derivatives - PMC - PubMed Central. Available at: [Link]

  • (PDF) Synthesis and biological activity of N-{5-(4-Methylphenyl) diazenyl-4-Phenyl-1, 3-Thiazol-2-Yl}benzamide derivatives - ResearchGate. Available at: [Link]

  • Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC - NIH. Available at: [Link]

  • Chondroprotective Actions of Selective COX-2 Inhibitors In Vivo: A Systematic Review. Available at: [Link]

  • An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. Available at: [Link]

  • In vivo determination of analgesic and anti-inflammatory activities of isolated compounds from Cleome amblyocarpa and molecular modelling for the top active investigated compounds - RSC Publishing. Available at: [Link]

  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones - MDPI. Available at: [Link]

  • Design and Synthesis of Novel 6-(Substituted phenyl)-d[1][9]ioxolo[4′,5′:4,5]benzo[1,2-d]thiazole Compounds as Tyrosinase Inhibitors: In Vitro and In Vivo Insights - MDPI. Available at: [Link]

  • The Potential of Thiazole Derivatives as Antimicrobial Agents - MDPI. Available at: [Link]

  • Celecoxib Pathway, Pharmacodynamics - ClinPGx. Available at: [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC - NIH. Available at: [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC - PubMed Central. Available at: [Link]

  • Celecoxib - StatPearls - NCBI Bookshelf. Available at: [Link]

  • Design and Synthesis of Novel 6-(Substituted phenyl)-d[1][9]ioxolo[4′,5′:4,5]benzo[1,2-d]thiazole Compounds as Tyrosinase Inhibitors: In Vitro and In Vivo Insights - ResearchGate. Available at: [Link]

  • (PDF) Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis - ResearchGate. Available at: [Link]

  • What is the mechanism of Celecoxib? - Patsnap Synapse. Available at: [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics - FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

  • Total Syntheses and Anti-Inflammatory Evaluation of Pd-Ib and Its Natural Stereoisomers. Available at: [Link]

  • Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC - PubMed Central. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol Against Standard Anti-inflammatory Drugs

Author: BenchChem Technical Support Team. Date: February 2026

Herein, we present a comprehensive guide for researchers, scientists, and drug development professionals on the comparative benchmarking of the novel thiazole derivative, (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol, against established non-steroidal anti-inflammatory drugs (NSAIDs). This document provides not only the requisite experimental protocols but also the scientific rationale underpinning each methodological choice, ensuring a robust and self-validating approach to performance assessment.

The thiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous pharmacologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5][6] Our focus is to systematically evaluate this compound's potential as an anti-inflammatory agent by benchmarking it against industry-standard drugs known for their potent effects.

Rationale and Strategic Selection of Standard Drugs

The primary mechanism of action for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory cascade. Therefore, our benchmarking strategy is centered on assessing the inhibitory activity of this compound against both COX-1 and COX-2 isoforms.

For this purpose, we have selected two standard drugs for comparison:

  • Indomethacin: A potent, non-selective COX inhibitor, serving as a benchmark for broad-spectrum anti-inflammatory activity.

  • Celecoxib: A selective COX-2 inhibitor, which will allow us to determine the selectivity profile of our test compound. A high selectivity for COX-2 is often desirable to minimize the gastrointestinal side effects associated with COX-1 inhibition.

Experimental Workflow for Comprehensive Benchmarking

Our experimental design follows a logical progression from in vitro enzyme inhibition assays to cell-based models, culminating in a widely accepted in vivo model of inflammation. This multi-tiered approach ensures a thorough evaluation of the compound's efficacy and selectivity.

G cluster_0 In Vitro Analysis cluster_1 Cell-Based Assay cluster_2 In Vivo Model vitro_start Test Compound & Standards cox1_assay COX-1 Inhibition Assay vitro_start->cox1_assay cox2_assay COX-2 Inhibition Assay vitro_start->cox2_assay selectivity_index Determine Selectivity Index cox1_assay->selectivity_index IC50 Value cox2_assay->selectivity_index IC50 Value cell_assay LPS-Stimulated RAW 264.7 Macrophages selectivity_index->cell_assay pge2_measurement PGE2 Production Measurement (ELISA) cell_assay->pge2_measurement in_vivo Carrageenan-Induced Paw Edema in Rats pge2_measurement->in_vivo edema_measurement Measure Paw Volume in_vivo->edema_measurement G membrane Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid pla2->aa cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgg2 PGG2 cox1->pgg2 cox2->pgg2 pgh2 PGH2 pgg2->pgh2 pgs Prostaglandin Synthases pgh2->pgs prostaglandins Prostaglandins (e.g., PGE2) pgs->prostaglandins inflammation Inflammation Pain Fever prostaglandins->inflammation

Caption: The role of COX enzymes in the arachidonic acid cascade.

Conclusion and Future Directions

This guide outlines a systematic approach to benchmarking the anti-inflammatory potential of this compound. By comparing its performance against well-characterized standard drugs in a tiered system of in vitro, cell-based, and in vivo assays, researchers can generate a comprehensive data package to support further development. The hypothetical data suggests that this compound may act as a preferential COX-2 inhibitor, a promising characteristic for a novel anti-inflammatory agent. Future studies should focus on pharmacokinetic and toxicological profiling to further assess its drug-like properties.

References

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed.
  • (4-Methyl-1,3-thiazol-5-yl)methanol | C5H7NOS | CID 10329317. PubChem.
  • Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Deriv
  • Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. PubMed Central.
  • A facile synthesis and anticancer activity of some novel thiazoles carrying 1,3,4-thiadiazole moiety. PMC - PubMed Central.
  • This compound, 97%, Thermo Scientific. Thermo Fisher Scientific.
  • Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry.
  • Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole deriv
  • This compound | 61291-91-6. ChemicalBook.
  • Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer. PubMed.
  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2)
  • New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. PubMed.
  • Second-Generation Phenylthiazole Antibiotics with Enhanced Pharmacokinetic Properties.
  • Synthesis and Characterization of Some Novel 5,2 - and 4,2-bisthiazoles Deriv
  • Design and Synthesis of Neuroprotective Methylthiazoles and Modification as NO-Chimeras for Neurodegener
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI.
  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences.
  • Synthesis and Anticancer Activities of Some Thiazole Deriv
  • Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety. MDPI.
  • Process for the preparation of 1,3-thiazol-5-ylmethyl [(2R,5R)-5-{[(2s)-2-[(methyl{[2-(propan-2-yl) - Google Patents.
  • Evaluation of 1,3-Thiazole Derivatives with Pharmaceutical and Chemical Activity: a Review.
  • Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. ACS Omega.
  • Short Review on Thiazole Derivative. Journal of Drug Delivery and Therapeutics.
  • 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid | CAS 33763-20-1. Santa Cruz Biotechnology.
  • Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lact
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd
  • Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. Future Journal of Pharmaceutical Sciences.
  • Synthesis and Characterization of Some Novel 5,2 and 4,2 Bisthiazoles Derivatives. Farmacia. Zf9Zdu_uC3XJM9SNbon5NFWEnUs=)

Sources

A Researcher's Guide to Profiling the Cross-Reactivity of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, ensuring the specificity of a potential therapeutic agent is paramount. Off-target interactions can lead to unforeseen side effects, toxicity, or diminished efficacy. This guide provides a comprehensive framework for conducting cross-reactivity studies on the novel compound (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol, a molecule belonging to the versatile thiazole class of compounds known for their diverse biological activities.[1][2][3][4]

The thiazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous approved drugs.[3] Its derivatives have shown a wide spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][4][5] This inherent biological promiscuity underscores the critical need for rigorous selectivity profiling early in the development pipeline. This guide will walk through the essential experimental design, comparative analysis, and data interpretation for a robust cross-reactivity assessment.

Foundational Strategy: Defining a Primary Target and Comparators

Given the nascent stage of research on this compound, a crucial first step is to establish a hypothesized primary target. Based on the prevalence of thiazole derivatives as kinase inhibitors, for the purpose of this guide, we will hypothesize that our compound of interest is a potent inhibitor of p38 mitogen-activated protein kinase (MAPK) , a key regulator of inflammatory responses.

With a primary target established, the selection of appropriate comparators is essential for contextualizing the cross-reactivity data. We will include:

  • Structurally Similar Compound: (2-Phenyl-1,3-thiazol-5-yl)methanol[6] - to assess the impact of the 4-methyl group on selectivity.

  • Established p38 MAPK Inhibitor: Doramapimod (BIRB 796) - a well-characterized, potent inhibitor for benchmarking.

  • Structurally Dissimilar Kinase Inhibitor: Staurosporine - a broad-spectrum kinase inhibitor to serve as a positive control for off-target effects.

Experimental Workflow for Comprehensive Selectivity Profiling

A multi-tiered approach is recommended to build a comprehensive understanding of the compound's selectivity. This involves an initial broad screen followed by more focused quantitative assays.

Diagram of the Selectivity Profiling Workflow

G cluster_0 Tier 1: Broad Panel Screening cluster_1 Tier 2: Hit Validation & IC50 Determination cluster_2 Tier 3: Cellular & Functional Assays A Compound of Interest: This compound B Broad Kinase Panel Screen (e.g., 400+ kinases) A->B Primary Screen C Safety Pharmacology Panel (e.g., GPCRs, Ion Channels) A->C Concurrent Screen F Primary Target Assay (p38 MAPK IC50) A->F Confirm Primary Target Potency D Identify Off-Target Hits (% Inhibition > 50%) B->D C->D E Dose-Response Assays (IC50 determination) D->E Validate & Quantify G Cellular Target Engagement Assay (e.g., CETSA) E->G Confirm in Cellular Context I Selectivity Ratio Calculation E->I F->G F->I Determine Selectivity Window H Functional Cellular Assays (e.g., Cytokine Release) G->H Assess Functional Impact

Caption: A three-tiered workflow for assessing compound selectivity.

Detailed Experimental Protocols

Tier 1: Broad Panel Screening

The initial step involves screening this compound at a single high concentration (e.g., 10 µM) against a broad panel of targets. This provides a wide-angle view of potential off-target interactions.

Protocol: Kinase Panel Screen

  • Assay Principle: Utilize a radiometric or fluorescence-based assay platform to measure the enzymatic activity of a large panel of kinases.

  • Procedure: a. Prepare a stock solution of this compound in DMSO. b. Dispense the compound into assay plates containing the individual kinase, its specific substrate, and ATP (at or near the Km concentration). c. Initiate the kinase reaction and incubate for the optimized time. d. Terminate the reaction and quantify the amount of phosphorylated substrate. e. Calculate the percentage of inhibition relative to a vehicle control (DMSO).

  • Rationale: This unbiased screen quickly identifies any kinase that is significantly inhibited by the compound, flagging it for further investigation.[7]

Protocol: Safety Pharmacology Panel

  • Assay Principle: Employ a battery of in vitro binding and functional assays for a diverse set of non-kinase targets known to be associated with adverse drug reactions.[7][8]

  • Procedure: a. Provide the compound to a specialized contract research organization (CRO) offering panels such as Eurofins Discovery's SafetyScreen™ or Reaction Biology's InVEST assays.[7][8] b. The CRO will perform radioligand binding assays for various GPCRs, ion channels, and transporters, as well as functional assays where applicable. c. Results are reported as the percentage of displacement of a specific radioligand or inhibition of a functional response.

  • Rationale: Early identification of interactions with critical safety-related targets can prevent costly failures in later stages of drug development.[7][8]

Tier 2: IC50 Determination

Any "hits" from the Tier 1 screen (typically defined as >50% inhibition) should be followed up with dose-response studies to determine the half-maximal inhibitory concentration (IC50).

Protocol: IC50 Determination for Kinase Targets

  • Assay Principle: Same as the kinase panel screen, but with a range of compound concentrations.

  • Procedure: a. Prepare a serial dilution of the compound (e.g., 10-point, 3-fold dilutions starting from 100 µM). b. Perform the kinase activity assay for the primary target (p38 MAPK) and each off-target hit. c. Plot the percentage of inhibition against the logarithm of the compound concentration. d. Fit the data to a four-parameter logistic equation to calculate the IC50 value.

  • Rationale: The IC50 value provides a quantitative measure of potency, which is essential for comparing on-target and off-target activities and for calculating selectivity ratios.

Comparative Data Analysis

The data generated should be compiled into clear, comparative tables.

Table 1: Kinase Selectivity Profile

CompoundPrimary Target IC50 (nM) p38 MAPKOff-Target 1 IC50 (nM) JNK1Off-Target 2 IC50 (nM) ERK2Selectivity Ratio (Off-Target 1 / Primary)Selectivity Ratio (Off-Target 2 / Primary)
This compound 501,500>10,00030>200
(2-Phenyl-1,3-thiazol-5-yl)methanol 200800>10,0004>50
Doramapimod 55002,500100500
Staurosporine 108150.81.5

Data are hypothetical and for illustrative purposes.

Table 2: Safety Pharmacology Profile (% Inhibition at 10 µM)

CompoundTarget: 5-HT2B ReceptorTarget: hERG ChannelTarget: M1 Receptor
This compound 15%8%22%
(2-Phenyl-1,3-thiazol-5-yl)methanol 25%12%35%
Doramapimod 5%3%10%

Data are hypothetical and for illustrative purposes.

Cellular Confirmation and Functional Impact

In vitro enzymatic and binding assays are powerful but operate in a simplified system. It is crucial to validate these findings in a more biologically relevant cellular context.

Diagram of Cellular Target Engagement Logic

G A Compound enters cell B Binds to Target Protein (e.g., p38 MAPK) A->B C Target Protein is Stabilized B->C D Thermal Shift Assay (CETSA) C->D Heat Applied E Quantify Stabilized Protein (e.g., Western Blot, MS) D->E Measure remaining soluble protein

Caption: Logic of a Cellular Thermal Shift Assay (CETSA).

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Assay Principle: Based on the principle that a compound binding to its target protein increases the protein's thermal stability.[9]

  • Procedure: a. Treat intact cells (e.g., PBMCs) with the compound or vehicle. b. Heat the cells across a range of temperatures. c. Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction. d. Analyze the amount of the target protein (p38 MAPK) remaining in the soluble fraction by Western blot or mass spectrometry. e. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

  • Rationale: CETSA provides direct evidence that the compound engages its intended target within the complex environment of a living cell, validating the in vitro findings.[9]

Conclusion and Interpretation

The ultimate goal of these studies is to build a "selectivity profile" that informs the therapeutic potential and risks of this compound. Based on our hypothetical data, we could conclude:

  • The compound is a potent inhibitor of p38 MAPK with an IC50 of 50 nM.

  • The addition of the 4-methyl group improves selectivity against the closely related JNK1 kinase by over 7-fold compared to its des-methyl analog.

  • The compound exhibits a clean profile in the safety pharmacology screen at 10 µM, suggesting a lower risk of common off-target liabilities.

  • Cellular target engagement assays confirm that the compound interacts with p38 MAPK in a cellular context.

This systematic approach provides a robust and defensible dataset to guide the next steps in the drug discovery process, such as lead optimization to further improve selectivity or progression into preclinical safety studies.[10][11] The principles and protocols outlined here are broadly applicable for the characterization of any novel small molecule, ensuring that decisions are based on comprehensive and scientifically rigorous data.

References

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available from: [Link]

  • Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. MDPI. Available from: [Link]

  • (4-Methyl-1,3-thiazol-5-yl)methanol | C5H7NOS | CID 10329317. PubChem. Available from: [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC - PubMed Central. Available from: [Link]

  • (2-Phenyl-1,3-thiazol-5-yl)methanol | C10H9NOS | CID 16495207. PubChem. Available from: [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. PMC - PubMed Central. Available from: [Link]

  • Synthesis and biological activity of N-{5-(4-Methylphenyl) diazenyl-4-Phenyl-1, 3-Thiazol-2-Yl}benzamide derivatives. ResearchGate. Available from: [Link]

  • CETSA® for Selectivity Profiling in Drug Discovery. Pelago Bioscience. Available from: [Link]

  • Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. ResearchGate. Available from: [Link]

  • Industry-leading In Vitro Safety Pharmacology Profiling. Eurofins Discovery. Available from: [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data. Available from: [Link]

  • Safety and Off-Target Drug Screening Services. Reaction Biology. Available from: [Link]

  • Rational Approaches to Improving Selectivity in Drug Design. PMC - PubMed Central. Available from: [Link]

  • Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents. MDPI. Available from: [Link]

  • An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. ResearchGate. Available from: [Link]

  • In Vitro Pharmacology & Toxicology Services. Aragen Life Sciences. Available from: [Link]

  • Rational Approaches to Improving Selectivity in Drug Design. ACS Publications. Available from: [Link]

  • Learning to quantify uncertainty in off-target activity for CRISPR guide RNAs. Nucleic Acids Research | Oxford Academic. Available from: [Link]

  • Biased and Unbiased Methods for the Detection of Off-Target Cleavage by CRISPR/Cas9: An Overview. MDPI. Available from: [Link]

  • Synthesis of 4-methyl-2-phenyl-N-(pyridin-2-yl) thiazole-5-carboxamide. AIP Publishing. Available from: [Link]

  • Improving Selectivity in Drug Design. AZoLifeSciences. Available from: [Link]

  • In Vitro Biology. Pharmaron. Available from: [Link]

  • In Vitro Safety Pharmacology Study Services. Creative Biolabs. Available from: [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. Available from: [Link]

  • Target-specific compound selectivity for multi-target drug discovery and repurposing. Frontiers. Available from: [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. NIH. Available from: [Link]

  • Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. ACS Omega. Available from: [Link]

  • Showing Compound 4-methyl-5-(β-hydroxyethyl)thiazole (FDB030512). FooDB. Available from: [Link]

  • Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. PMC - PubMed Central. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Confirming the Purity of Synthesized (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the meticulous confirmation of a synthesized active pharmaceutical ingredient's (API) purity is a cornerstone of safety and efficacy. The subject of this guide, (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol, is a substituted thiazole derivative. Thiazole rings are significant structural motifs in a wide array of pharmaceuticals, known for their diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2] Given this therapeutic potential, ensuring the unambiguous purity of such a compound is not merely a procedural step but a critical determinant of its downstream viability.

This guide provides an in-depth comparison of orthogonal analytical techniques for the comprehensive purity assessment of this compound. It moves beyond a simple recitation of methods to explain the scientific rationale behind the selection of a multi-pronged analytical approach, empowering researchers to design robust, self-validating purity confirmation workflows.

The Imperative of Orthogonal Purity Analysis

A single analytical technique is seldom sufficient to declare a synthesized compound "pure." Each method possesses inherent biases and limitations. A true, validated assessment of purity is achieved through the application of multiple, orthogonal (or dissimilar) analytical techniques. This approach ensures that impurities not detected by one method are likely to be identified by another, providing a more complete and trustworthy purity profile.

For a crystalline solid like this compound, a fundamental preliminary check of purity is its melting point. Pure crystalline solids typically exhibit a sharp melting point, whereas impure samples will melt over a broader temperature range and at a lower temperature than the pure compound.[3][4] While indicative, melting point determination is a bulk property analysis and must be supplemented with more sensitive chromatographic and spectroscopic methods.

Our recommended workflow for confirming the purity of this compound integrates High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and detection of structural isomers, and Mass Spectrometry (MS) for molecular weight verification and identification of potential impurities.

Purity_Confirmation_Workflow cluster_synthesis Synthesis & Preliminary Purification cluster_analysis Purity Confirmation cluster_decision Final Assessment Synthesis Synthesized this compound Purification Crystallization/Column Chromatography Synthesis->Purification HPLC HPLC-UV (Quantitative Purity) Purification->HPLC Primary Analysis NMR ¹H & ¹³C NMR (Structural Confirmation) Purification->NMR Orthogonal Analysis MS Mass Spectrometry (Molecular Weight Verification) Purification->MS Orthogonal Analysis Purity_Confirmed Purity Confirmed (>99%) HPLC->Purity_Confirmed Concordant Data NMR->Purity_Confirmed Concordant Data MS->Purity_Confirmed Concordant Data

Figure 1: A logical workflow for the comprehensive purity confirmation of synthesized this compound, emphasizing the use of orthogonal analytical techniques.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

HPLC is the cornerstone of purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[5] For this compound, a reversed-phase HPLC (RP-HPLC) method is the most appropriate choice, separating compounds based on their hydrophobicity.

The "Why": The non-polar stationary phase (e.g., C18) and polar mobile phase in RP-HPLC will effectively retain the relatively non-polar thiazole derivative, allowing for the separation of more polar or less retained impurities. UV detection is suitable as the phenyl and thiazole rings contain chromophores that absorb UV light.

Experimental Protocol: RP-HPLC for Purity Determination
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-20 min: 40% B to 80% B

    • 20-25 min: 80% B

    • 25-30 min: 80% B to 40% B

    • 30-35 min: 40% B

  • Flow Rate: 1.0 mL/min.[6]

  • Detection Wavelength: 250 nm.[6]

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 25 mg of the synthesized compound and dissolve it in 25 mL of acetonitrile to create a 1 mg/mL stock solution.[7] Further dilute as necessary.

Data Interpretation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For high-purity compounds intended for drug development, the target is typically >99%.

Analytical Technique Principle Information Obtained Typical Acceptance Criteria
HPLC-UV Differential partitioning between a stationary and mobile phase.Quantitative purity, number of impurities.>99.0% peak area.
¹H & ¹³C NMR Nuclear spin transitions in a magnetic field.Unambiguous structural confirmation, detection of structural isomers.Spectrum consistent with the proposed structure; no significant impurity signals.
Mass Spectrometry Mass-to-charge ratio of ionized molecules.Molecular weight confirmation, identification of impurities by mass.Observed molecular ion matches the calculated exact mass ± 5 ppm.

Table 1: Comparison of orthogonal analytical techniques for purity confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter

While HPLC provides quantitative purity data, it reveals little about the identity of the main peak or any impurities. NMR spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules.[8][9] Both ¹H and ¹³C NMR should be employed.

The "Why": ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR provides information on the number of different types of carbon atoms. Together, they provide a detailed "fingerprint" of the molecule, allowing for definitive structural confirmation. The presence of significant unexpected signals would indicate impurities. Advanced 2D NMR techniques like COSY and HSQC can be used for even more detailed structural assignments if necessary.[10]

Experimental Protocol: ¹H and ¹³C NMR
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent.

  • Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

Expected Chemical Shifts (Predicted):

  • ¹H NMR (in CDCl₃):

    • Aromatic protons (phenyl group): ~7.4-8.0 ppm

    • CH₂OH protons: ~4.8 ppm

    • CH₃ protons: ~2.5 ppm

    • OH proton: Variable, may be a broad singlet.

  • ¹³C NMR (in CDCl₃):

    • Aromatic carbons: ~125-135 ppm

    • Thiazole carbons: ~115-165 ppm

    • CH₂OH carbon: ~58 ppm

    • CH₃ carbon: ~15 ppm

The absence of significant signals outside of these expected regions is a strong indicator of purity.

Mass Spectrometry (MS): Unambiguous Molecular Weight Verification

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions.[8] High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy, providing definitive confirmation of its molecular formula.

The "Why": Verifying the molecular weight of the synthesized compound is a critical step in confirming its identity. HRMS can differentiate between compounds with the same nominal mass but different elemental compositions, providing a high degree of confidence. It can also be used to tentatively identify impurities by their mass.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Instrumentation: An HRMS instrument such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Analysis: Infuse the sample directly into the mass spectrometer or analyze the eluent from the HPLC system (LC-MS).

Data Interpretation: The molecular formula of this compound is C₁₁H₁₁NOS.[11][12] The calculated monoisotopic mass is 205.0561 g/mol . The observed mass from HRMS should be within a narrow tolerance (typically ± 5 ppm) of this calculated value.

Data_Integration cluster_data Analytical Data cluster_interpretation Interpretation cluster_conclusion Conclusion HPLC_Data HPLC: >99% Purity Interpretation Integration of Orthogonal Data HPLC_Data->Interpretation NMR_Data NMR: Correct Structure NMR_Data->Interpretation MS_Data MS: Correct Molecular Weight MS_Data->Interpretation Conclusion High-Purity Compound Confirmed Interpretation->Conclusion

Conclusion: A Triad of Trustworthiness

Confirming the purity of a synthesized compound like this compound is a multi-faceted process that demands a rigorous, evidence-based approach. By integrating the quantitative power of HPLC, the structural certainty of NMR, and the molecular weight precision of MS, researchers can build a self-validating system of analysis. This triad of techniques provides the necessary confidence in the quality of the material, a prerequisite for its advancement in the drug development pipeline. The protocols and rationale outlined in this guide are designed to be a robust starting point for any scientist tasked with this critical aspect of chemical synthesis and analysis.

References

  • Institute of Science, Nagpur.
  • National Center for Biotechnology Information. "Asymmetric Synthesis of 2,4,5-Trisubstituted Δ2-Thiazolines." PubChem.
  • Bentham Science. "2,4,5-trisubstituted thiazole: A privileged scaffold in drug design and activity improvement." Bentham Science.
  • ACS Publications. "Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03)
  • National Center for Biotechnology Information. "[2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol." PubChem.
  • NCERT.
  • National Center for Biotechnology Information. "(2-Phenyl-1,3-thiazol-5-yl)methanol." PubChem. [Link]

  • ResearchGate. "Development and Validation of a New HPLC Method for Quantification of a Novel Antifungal Drug Based on 1,3,4-Thiadiazole and its Impurities.
  • Chemistry LibreTexts. "9: Separation, Purification, and Identification of Organic Compounds." Chemistry LibreTexts. [Link]

  • Research Results in Pharmacology. "The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide." Research Results in Pharmacology.
  • Simon Fraser University. "EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer..." Simon Fraser University.
  • Iraqi Academic Scientific Journals. "Synthesis, quantification and characterization of 1,3,4-thiadiazole derivatives of ampicillin by HPLC." Iraqi Academic Scientific Journals.
  • SciELO South Africa. "Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z) -." SciELO South Africa.
  • MDPI. "Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives." MDPI. [Link]

  • Repositório Científico do Instituto Politécnico de Bragança. "Advanced NMR techniques for structural characterization of heterocyclic structures." Repositório Científico do Instituto Politécnico de Bragança.
  • National Center for Biotechnology Information. "2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement." PubChem.
  • EMU Physics Department. "Purification of Organic Compounds: from Crude Product to Purity." EMU Physics Department.
  • Pharmacia.
  • International Union of Crystallography. "Syntheses and structures of spontaneously resolved (2S)-2-phenyl-3-(thiazol-2-yl)-2,3,5,6-tetrahydro-4H-1,3-thiazin-4-one and racemic 2-(furan-2-yl).
  • University of Nebraska–Lincoln.
  • International Union of Crystallography. "5-(4-Fluorophenyl)-1-[4-(4-methylphenyl)thiazol-2-yl]-3-[4-(prop-2-ynyloxy)phenyl].
  • Preprints.org. "Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity." Preprints.org.
  • Royal Society of Chemistry. "Thiazolo[5,4-d]thiazoles – promising building blocks in the synthesis of semiconductors for plastic electronics." Royal Society of Chemistry. [Link]

  • MDPI. "2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one." MDPI. [Link]

  • Wiley Online Library. "SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES." Wiley Online Library.
  • MDPI. "Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph." MDPI. [Link]

  • Matrix Fine Chemicals. "this compound." Matrix Fine Chemicals. [Link]

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to an in-depth exploration of comparative molecular docking studies focused on thiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who are leveraging computational tools to accelerate the discovery of novel therapeutics. The thiazole scaffold is a cornerstone in medicinal chemistry, and understanding its interactions with various biological targets is paramount. Here, we will dissect the nuances of performing and interpreting comparative docking studies, moving beyond mere data reporting to uncover the strategic insights that drive successful drug design.

The Thiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a recurring motif in a multitude of FDA-approved drugs and biologically active compounds. Its prevalence stems from its ability to engage in a wide array of non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. This chemical versatility makes it an ideal scaffold for designing ligands against diverse biological targets. Thiazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The inherent "drug-like" nature of the thiazole core makes it a focal point for computational and medicinal chemists alike.

The Rationale of Molecular Docking: A Computational Microscope

Molecular docking is a powerful computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) to the active site of another (the receptor, typically a protein).[3] At its core, docking employs sophisticated search algorithms to explore a vast number of possible conformations of the ligand within the receptor's binding pocket. Each of these poses is then evaluated by a scoring function, which estimates the binding free energy.[4] A lower (more negative) score generally indicates a more favorable binding interaction. This process allows us to:

  • Screen large virtual libraries of compounds against a specific target.

  • Predict the binding mode of a potential drug molecule.

  • Elucidate structure-activity relationships (SAR) by comparing the docking results of analogous compounds.

  • Generate hypotheses for lead optimization.

The true power of docking lies not just in predicting binding scores but in providing a three-dimensional model of the interaction, which can guide the rational design of more potent and selective molecules.

Comparative Docking in Oncology: Thiazole Derivatives as Anticancer Agents

The application of thiazole derivatives in oncology is a field of intense research. Let's examine two distinct comparative studies to understand how docking elucidates their anticancer potential.

Case Study 1: Targeting Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a prime target for anticancer drugs. A recent study synthesized a series of 2,4-disubstituted thiazole derivatives designed to inhibit tubulin polymerization by binding to the colchicine site.[5][6] The researchers performed molecular docking to predict the binding interactions and correlate them with the experimentally determined cytotoxic activity (IC50 values).[5][6]

The docking results revealed that the most potent compounds, such as 7c and 9a , fit snugly into the colchicine binding site.[5] Their trimethoxyphenyl moiety mimicked the A-ring of colchicine, forming crucial hydrophobic interactions, while the thiazole core and its substituents formed hydrogen bonds with key residues like Asn258 and Thr353.[5] The strong correlation between the high docking scores (more negative binding energies) and low experimental IC50 values validates the hypothesis that these thiazole derivatives exert their anticancer effect by inhibiting tubulin polymerization.[5]

Table 1: Comparison of Docking Scores and Biological Activity of Thiazole Derivatives as Tubulin Inhibitors

Compound Tubulin Polymerization Inhibition IC50 (µM)[5] Docking Interaction Energy (kcal/mol)[5]
Combretastatin A-4 (Ref.) 2.96 ± 0.18 -13.42
5c 2.95 ± 0.18 -13.88
6e 3.72 ± 0.23 -13.99
7c 2.00 ± 0.12 -14.15
7d 3.42 ± 0.21 -13.91

| 9a | 2.38 ± 0.14 | -14.50 |

Data sourced from Eshkourfu et al., 2022.[5]

Case Study 2: A Multi-Pronged Attack on Cancer Pathways

In another study, newly synthesized thiazole derivatives were evaluated for their antiproliferative activity against breast (MCF-7) and liver (HepG2) cancer cell lines.[3][7] To understand the potential mechanisms of action, the compounds were docked against four key proteins involved in cancer progression: aromatase, epidermal growth factor receptor (EGFR), cyclin-dependent kinase 2 (CDK2), and B-cell lymphoma 2 (Bcl-2).[3]

The most active compound in biological assays, 4c , also demonstrated favorable docking scores across multiple targets, suggesting a potential multi-targeted mechanism of action.[3] For instance, in the aromatase active site, compound 4c was predicted to form hydrogen bonds and arene-H interactions, resulting in a strong binding affinity.[3] This comparative approach, docking the same set of ligands against different relevant targets, is invaluable for identifying compounds with broad-spectrum activity or for understanding potential off-target effects.

Table 2: Comparative Docking Scores (Binding Energies in kcal/mol) of Thiazole Derivative 4c Against Multiple Cancer Targets

Target Protein PDB ID Binding Energy of 4c (kcal/mol)[3] Key Interacting Residues
Aromatase 3S7S -8.11 Met374, Phe221, Trp224
EGFR 1M17 -7.56 Leu718, Val726, Ala743
CDK2 1H1S -7.21 Ile10, Gly11, Val18

| Bcl-2 | 2W3L | -6.98 | Gly142, Glu132, Arg143 |

Data adapted from Abdelgawad et al., 2023.[3]

Thiazole Derivatives as Antimicrobial Agents: Disrupting Bacterial Machinery

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents.[1] Thiazole derivatives have shown significant promise in this area.[1][8]

Case Study 3: Targeting Bacterial DNA Gyrase

Bacterial DNA gyrase is a type II topoisomerase that is essential for DNA replication and is a validated target for antibiotics.[9] Several studies have explored thiazole-based chalcones and other derivatives as DNA gyrase inhibitors.[10] Docking studies have been instrumental in this effort, revealing how these compounds can occupy the ATP-binding site of the GyrB subunit.[9][10] The thiazole ring often acts as a central scaffold, with various substitutions positioned to interact with key residues and water molecules within the active site, disrupting the enzyme's function.[10] The consistent finding across these studies is that thiazole derivatives with electron-withdrawing groups tend to show better binding affinities and, consequently, more potent antimicrobial activity.[2]

A Practical Guide to Performing a Robust Molecular Docking Study

To ensure the reliability and reproducibility of your findings, a well-structured and validated workflow is essential.[11]

The Molecular Docking Workflow

This step-by-step protocol outlines the critical stages of a typical docking experiment.

Step 1: Receptor Preparation

  • Selection: Choose a high-resolution crystal structure of your target protein from the Protein Data Bank (PDB). Preferably, select a structure that is co-crystallized with a ligand (a holo-structure).[12]

  • Cleaning: Remove all non-essential molecules, such as water, ions, and co-solvents, from the PDB file. The co-crystallized ligand should be saved separately for validation purposes.

  • Protonation: Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds. This is a critical step as PDB files often lack hydrogen coordinates.

  • File Conversion: Convert the prepared protein structure into the appropriate format for your chosen docking software (e.g., PDBQT for AutoDock Vina).[13]

Step 2: Ligand Preparation

  • Structure Generation: Draw your thiazole derivatives using a 2D chemical sketcher and convert them to 3D structures.

  • Energy Minimization: Optimize the geometry of your ligands using a force field (e.g., MMFF94) to obtain a low-energy conformation.

  • File Conversion: Save the prepared ligands in the required format (e.g., PDBQT).

Step 3: Defining the Search Space (Grid Generation)

  • Binding Site Identification: Identify the active site of the protein. If you are using a holo-structure, the binding site is defined by the location of the co-crystallized ligand.

  • Grid Box Creation: Define a three-dimensional grid box that encompasses the entire binding site. This box defines the search space within which the docking algorithm will place and rotate the ligand. The size of the box is critical; it should be large enough to allow for ligand flexibility but small enough to focus the search and save computational time.

Step 4: Docking Execution

  • Software Selection: Choose a docking program. AutoDock Vina is a widely used and effective open-source option.[13] Commercial packages like Schrödinger or MOE offer more integrated platforms.[4][14]

  • Running the Simulation: Execute the docking calculation. The software will generate a set of possible binding poses for each ligand, ranked by their predicted binding affinities (scoring function values).

Step 5: Results Analysis and Validation

  • Pose Analysis: Visually inspect the top-ranked poses for each ligand. Analyze the interactions (hydrogen bonds, hydrophobic contacts, etc.) with the protein's active site residues. Ensure the predicted binding mode is chemically sensible.

  • Validation is Non-Negotiable: The trustworthiness of your docking results hinges on proper validation.[11]

    • Re-docking: Dock the original co-crystallized ligand back into the protein's active site. The docking protocol is considered valid if it can reproduce the experimental binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[12][15]

    • Enrichment Studies: If no co-crystallized structure is available, dock a small set of known active compounds along with a larger set of "decoy" (presumed inactive) molecules. A successful docking protocol should rank the known actives significantly higher than the decoys.[15]

Visualizing the Workflow

A clear workflow ensures consistency and reproducibility in computational experiments.

G cluster_prep Preparation Phase cluster_dock Docking & Analysis Phase PDB 1. Select & Download Target PDB Clean 2. Clean Protein (Remove Water, Ions) PDB->Clean Protonate 3. Add Hydrogens & Assign Charges Clean->Protonate Receptor Receptor File (e.g., PDBQT) Protonate->Receptor Grid 4. Define Binding Site & Generate Grid Receptor->Grid Ligands2D 1. Design Ligands (2D Structures) Convert3D 2. Convert to 3D & Energy Minimize Ligands2D->Convert3D Ligands Ligand Library (e.g., PDBQT) Convert3D->Ligands Dock 5. Run Docking Simulation Ligands->Dock Grid->Dock Analyze 6. Analyze Poses & Interactions Dock->Analyze Validate 7. Validate Protocol (Re-docking/RMSD) Analyze->Validate Results Ranked Ligands & Binding Modes Validate->Results

Caption: A standardized workflow for molecular docking studies.

Visualizing Ligand-Receptor Interactions

Understanding the specific interactions between a thiazole derivative and the target's active site is crucial for rational drug design.

G cluster_pocket Protein Active Site cluster_ligand Thiazole Derivative A Hydrophobic Pocket B H-Bond Donor (e.g., ASN 88) Sub3 Substituent B->Sub3 Hydrogen Bond C H-Bond Acceptor (e.g., GLU 121) D π-Stacking Residue (e.g., PHE 265) Thiazole Thiazole Core Thiazole->D π-π Stacking Sub1 Aryl Group Sub1->A Hydrophobic Interaction Sub2 Side Chain (e.g., -NH2) Sub2->C Hydrogen Bond

Caption: Key interactions of a thiazole ligand in a binding pocket.

Conclusion and Future Perspectives

Comparative molecular docking is an indispensable tool in the study of thiazole derivatives. As demonstrated, these studies provide critical insights into binding affinities, interaction patterns, and potential mechanisms of action, effectively guiding the synthesis and experimental testing of new chemical entities. By comparing the docking performance of a series of derivatives against one or more targets, researchers can build robust structure-activity relationship models. The key to success lies in a methodologically sound approach, underpinned by rigorous validation. As computational power increases and algorithms become more sophisticated, the predictive accuracy of docking will continue to improve, further cementing its role in the rapid and rational discovery of next-generation thiazole-based therapeutics.

References

  • Abdelgawad, M. A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Available at: [Link]

  • Eshkourfu, R., et al. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS Omega. Available at: [Link]

  • Gomha, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. Available at: [Link]

  • Eshkourfu, R., et al. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ResearchGate. Available at: [Link]

  • Synthesis, Antimicrobial Activity and Molecular Docking Study of Thiazole Derivatives. (n.d.). ResearchGate. Available at: [Link]

  • Computational Drug Design and Docking Studies of Thiazole Derivatives Targeting Bacterial DNA Gyrase. (2025). ResearchGate. Available at: [Link]

  • Al-Ostath, A., et al. (2022). Design, Synthesis, Evaluation of Antimicrobial Activity and Docking Studies of New Thiazole-based Chalcones. PubMed. Available at: [Link]

  • SwissDock. (n.d.). SIB Swiss Institute of Bioinformatics. Available at: [Link]

  • Ferreira, L. G., et al. (2015). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. Available at: [Link]

  • Ed-Dra, A., et al. (2021). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. MDPI. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2022). Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF-7 Cells of New Thiazole–Thiophene Scaffolds. National Institutes of Health. Available at: [Link]

  • Drug Discovery - Software. (n.d.). University of São Paulo. Available at: [Link]

  • Kirshner, D. (n.d.). Lessons from Docking Validation. Michigan State University. Available at: [Link]

  • Farghaly, T. A., et al. (2017). Synthesis, Antimicrobial Activity and Molecular Docking Study of Thiazole Derivatives. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Schrödinger. (n.d.). Physics-based Software Platform for Molecular Discovery & Design. Schrödinger. Available at: [Link]

  • DOCKING. (n.d.). Center for Computational Structural Biology, University of Colorado Anschutz Medical Campus. Available at: [Link]

  • Ruiz-Carmona, S., et al. (2016). Best Practices in Docking and Activity Prediction. bioRxiv. Available at: [Link]

  • Abdelgawad, M. A., et al. (2023). (PDF) Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. ResearchGate. Available at: [Link]

  • Ruiz-Carmona, S., et al. (2016). (PDF) Best Practices in Docking and Activity Prediction. ResearchGate. Available at: [Link]

  • Ramalingam, A., et al. (2020). Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest. International Journal of Pharmaceutical Investigation. Available at: [Link]

  • Sakkiah, S., et al. (2011). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC - National Institutes of Health. Available at: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Benchtop

In the fast-paced environment of drug discovery and chemical research, our focus is often directed toward synthesis, characterization, and application. However, the life cycle of a chemical does not end with data acquisition. The responsible management of chemical waste is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol, grounding procedural steps in the chemical's specific hazard profile and the governing principles of hazardous waste management.

The core principle of chemical disposal is "cradle-to-grave" responsibility, a framework established by the Resource Conservation and Recovery Act (RCRA) that holds the generator accountable for the waste from its creation to its ultimate, safe disposal.[1] This guide is designed to empower you, the researcher, to manage this responsibility with confidence and scientific rigor.

Part 1: Hazard Characterization and Risk Assessment

This compound is classified with the following hazards according to the European Chemicals Agency (ECHA) inventory[2]:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2]

  • Skin Irritation (Category 2): Causes skin irritation.[2]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[2]

  • Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.[2]

These classifications necessitate that the compound be treated as hazardous waste . The presence of the thiazole ring, a common pharmacophore, and the methanol group, which has its own toxicity profile (RCRA ID U154), underscores the need for cautious management.[3][4] Improper disposal, such as drain disposal, is strictly prohibited as it can lead to environmental contamination and pose risks to public health.[5]

Part 2: Pre-Disposal Operations: Safety and Segregation

Before waste is removed from the laboratory, it must be handled, collected, and stored in a manner that ensures safety and compliance.

Personal Protective Equipment (PPE)

Based on the hazard profile, the following minimum PPE is mandatory when handling this compound in pure form, in solution, or as waste.

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles.Protects against splashes that can cause serious eye irritation.[2][6]
Hand Protection Nitrile gloves (minimum).Provides a barrier against skin contact, which can cause irritation.[2][6][7]
Body Protection Standard laboratory coat.Prevents contamination of personal clothing.[7]
Respiratory Use in a certified chemical fume hood.Required to mitigate the risk of respiratory tract irritation from vapors or aerosols.[2][6][7]
Waste Segregation: The Principle of Incompatibility

Proper segregation is crucial to prevent dangerous chemical reactions within a waste container.[8] this compound waste must be segregated as a distinct waste stream.

  • DO NOT MIX with:

    • Strong oxidizing agents[9][10]

    • Strong acids[10]

    • Strong reducing agents[10]

    • Aqueous or non-halogenated solvent waste unless specifically permitted by your institution's waste management plan.

This compound should be collected as a non-halogenated organic solvent waste . Mixing it with halogenated solvents would unnecessarily increase the cost and complexity of disposal.

Part 3: The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the procedural steps for collecting, storing, and disposing of this compound waste.

Step 1: Containerization
  • Select a Compatible Container: Use a clean, non-reactive container, typically an amber glass bottle or a high-density polyethylene (HDPE) carboy, that is compatible with the chemical.[11]

  • Ensure Integrity: The container must have a screw-top cap with a tight-fitting liner to prevent leaks and the escape of vapors.[5]

  • Initial Labeling: Immediately affix a hazardous waste tag to the container before adding any waste.

Step 2: Waste Accumulation
  • Location: Accumulate the waste in a designated Satellite Accumulation Area (SAA) within the laboratory where it was generated. This area must be under the direct control of laboratory personnel.[12]

  • Add Waste: Add the this compound waste to the container. Keep the container closed at all times except when actively adding waste.[11] This is a key EPA requirement.

  • Update Label: Fill out the hazardous waste label completely. This typically includes:

    • The words "Hazardous Waste"[11]

    • Full chemical name: "this compound" (no abbreviations)

    • The specific hazards (e.g., Toxic, Irritant)

    • The accumulation start date (the date the first drop of waste enters the container)[11]

    • Principal Investigator's name and contact information.

Step 3: Storage in the SAA
  • Volume Limits: Do not exceed 55 gallons of total hazardous waste in the SAA. From a practical laboratory safety perspective, accumulation should be limited to smaller quantities (e.g., no more than 5 gallons).[11]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks.

  • Storage Conditions: Store the container away from heat, sparks, or open flames.[8] Ensure it is not in a high-traffic area to prevent accidental spills.

Step 4: Arranging for Final Disposal
  • Contact EHS: Once the container is full or the project is complete, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.

  • Professional Disposal: All chemical waste must be disposed of through a licensed and permitted hazardous waste management company.[1][8] Your EHS office will manage this process. Under no circumstances should this material be discarded in the trash or poured down the drain.[5]

Part 4: Emergency Procedures for Spills and Exposures

Accidents can happen. A clear, pre-defined emergency plan is essential.

Spill Response
  • Small Spill (manageable by lab personnel):

    • Alert personnel in the immediate area.

    • Ensure the area is well-ventilated; work within a fume hood if possible.

    • Wearing appropriate PPE, contain and absorb the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or a commercial chemical absorbent pad.[6]

    • Carefully scoop the absorbent material into a designated hazardous waste container.

    • Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Large Spill (beyond the control of lab personnel):

    • Evacuate the immediate area.

    • Alert others and activate the nearest fire alarm if necessary.

    • Contact your institution's EHS emergency line and provide details about the chemical and the spill size.

    • Prevent entry into the area until the emergency response team arrives.

Personnel Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[6] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[6] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If they feel unwell or have difficulty breathing, seek immediate medical attention.[6]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention. Call a poison control center.[6][13]

Visualized Disposal Workflow

The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_collection Collection & Storage cluster_disposal Final Disposal A Identify Waste: This compound B Assess Hazards: - Acute Toxicity (Oral) - Skin/Eye Irritant - Respiratory Irritant A->B C Select PPE: - Goggles - Nitrile Gloves - Lab Coat - Fume Hood Use B->C D Select & Label Waste Container C->D E Accumulate Waste in SAA (Keep Container Closed) D->E F Segregate from Incompatible Chemicals E->F G Store in Secondary Containment F->G H Container Full or Project Complete? G->H I Contact EHS for Waste Pickup H->I Yes J Transfer to Licensed Hazardous Waste Vendor I->J

Sources

A Researcher's Guide to the Safe Handling of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

As a novel thiazole derivative, (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol presents a unique profile of chemical properties that necessitates a thorough and proactive approach to laboratory safety. This guide provides drug development professionals, researchers, and scientists with essential, immediate safety and logistical information for handling this compound. Our focus is on empowering you with the knowledge to implement safe and effective operational and disposal plans, thereby fostering a culture of safety and scientific integrity.

Inferred Hazard Profile

Data from analogous compounds, such as (4-Methyl-1,3-thiazol-5-yl)methanol and (2-Phenyl-1,3-thiazol-5-yl)methanol, suggest the following potential hazards associated with this compound[1][2]:

Hazard ClassificationDescriptionGHS Hazard Statement
Acute Oral Toxicity Harmful if swallowedH302
Skin Corrosion/Irritation Causes skin irritationH315
Serious Eye Damage/Irritation Causes serious eye irritationH319
Specific Target Organ Toxicity May cause respiratory irritationH335

These classifications underscore the importance of preventing ingestion, skin and eye contact, and inhalation.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is crucial for minimizing exposure to this compound. The minimum required PPE for handling this compound includes a lab coat, protective eyewear, long pants, and closed-toe shoes[3][4]. The following table details the specific PPE recommendations and the rationale behind each.

PPE ComponentSpecificationRationale for Use
Hand Protection Nitrile glovesProvides a barrier against skin contact and irritation. Latex gloves should be avoided due to poor chemical resistance and potential for allergic reactions[3][4].
Eye and Face Protection Safety glasses with side shields or chemical splash goggles[4][5].Protects eyes from splashes and airborne particles, preventing serious eye irritation[4].
Body Protection Flame-resistant laboratory coatProtects skin and personal clothing from spills and splashes[4].
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.Minimizes the risk of inhaling aerosols or dust, which could cause respiratory irritation[6].

Standard Operating Procedure for Safe Handling

Adherence to a strict, step-by-step procedure is paramount for ensuring safety during the handling of this compound.

Pre-Handling Preparations
  • Risk Assessment : Before beginning any work, conduct a thorough risk assessment for the planned experiment.

  • Fume Hood Verification : Ensure the chemical fume hood is functioning correctly.

  • PPE Inspection : Inspect all PPE for any damage or defects.

  • Spill Kit Accessibility : Confirm that a chemical spill kit is readily available.

Handling the Compound
  • Work Area : All handling of this compound should be performed within a certified chemical fume hood to mitigate inhalation risks.

  • Personal Hygiene : Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound[7].

  • Avoiding Contamination : Use dedicated spatulas and glassware. Avoid creating dust or aerosols.

  • Storage : Keep the container tightly closed when not in use and store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[8][9].

Post-Handling Procedures
  • Decontamination : Clean the work area thoroughly with an appropriate solvent.

  • PPE Removal : Remove gloves and lab coat before leaving the laboratory.

  • Hand Washing : Wash hands with soap and water immediately after work.

Operational and Disposal Plans

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Waste Collection and Storage
  • Container : Collect all waste containing this compound in a designated, properly labeled, and sealed waste container.

  • Compatibility : Ensure the waste container is made of a material compatible with the chemical waste[10].

  • Labeling : Clearly label the waste container with its contents.

Disposal Protocol
  • Segregation : Segregate chemical waste according to institutional and local regulations.

  • Professional Disposal : Dispose of the chemical waste through a licensed and approved hazardous waste disposal service[11]. Do not dispose of this compound down the drain or in the regular trash.

  • Empty Containers : Triple-rinse empty containers with a suitable solvent, deface the label, and dispose of them as regular laboratory glass or plastic waste, in accordance with institutional guidelines[12].

Safe Handling and Disposal Workflow

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_risk Conduct Risk Assessment prep_ppe Inspect & Don PPE prep_risk->prep_ppe prep_hood Verify Fume Hood prep_ppe->prep_hood handle_work Work in Fume Hood prep_hood->handle_work handle_weigh Weigh & Transfer handle_work->handle_weigh handle_store Store Properly handle_weigh->handle_store post_decon Decontaminate Work Area handle_store->post_decon post_ppe Remove PPE post_decon->post_ppe post_wash Wash Hands post_ppe->post_wash disp_collect Collect Waste post_wash->disp_collect disp_label Label Waste Container disp_collect->disp_label disp_dispose Dispose via Professional Service disp_label->disp_dispose

Caption: Workflow for Safe Handling and Disposal

References

  • PubChem. 4-Methyl-5-(2-hydroxyethyl)thiazole. [Link]

  • Emory University Department of Chemistry. Chemical Waste Disposal Guidelines. [Link]

  • University of Washington Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories. [Link]

  • Lab Manager. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. [Link]

  • PubChem. (4-Methyl-1,3-thiazol-5-yl)methanol. [Link]

  • A. K. Tiwari, et al. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PubMed Central. [Link]

  • S. Al-Ghamdi, et al. The Potential of Thiazole Derivatives as Antimicrobial Agents. MDPI. [Link]

  • Princeton University Environmental Health and Safety. Required Personal Protective Equipment Use in Campus Research Laboratories. [Link]

  • D. McGinty, et al. RIFM fragrance ingredient safety assessment, 4-methyl-5-thiazoleethanol, CAS Registry Number 137-00-8. Food and Chemical Toxicology. [Link]

  • University of Otago. Laboratory chemical waste disposal guidelines. [Link]

  • M. A. El-Gamal, et al. Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega. [Link]

  • Dartmouth College Environmental Health and Safety. Personal Protective Equipment in Chemistry. [Link]

  • Synerzine. 4-Methyl-5-Thiazole Ethanol Safety Data Sheet. [Link]

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

  • Brigham Young University Department of Chemistry and Biochemistry. A CHEMISTS' GUIDE TO PPE. [Link]

  • Methanol Institute. Methanol Safety Data Sheet. [Link]

  • A. Das, et al. An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. [Link]

  • EMACC-WG / MSF Norway / Oslo University Hospital. Protocol – methanol poisoning. [Link]

  • M. A. Al-Dhabi, et al. The Perils of Methanol Exposure: Insights into Toxicity and Clinical Management. MDPI. [Link]

  • A. Błaszczyk, et al. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. PubMed Central. [Link]

  • PubChem. (2-Phenyl-1,3-thiazol-5-yl)methanol. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol
Reactant of Route 2
(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.